molecular formula C15H10BrFOS B1529807 Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Cat. No.: B1529807
M. Wt: 337.2 g/mol
InChI Key: BUUJMMYEBTVSHQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a useful research compound. Its molecular formula is C15H10BrFOS and its molecular weight is 337.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzothiophen-2-yl-(5-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJMMYEBTVSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C3=C(C=CC(=C3)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key intermediate in pharmaceutical research and development.[1][2][3][4] The synthesis is achieved through the strategic lithiation of benzo[b]thiophene followed by a nucleophilic addition to 5-bromo-2-fluorobenzaldehyde. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound (CAS No: 1034305-11-7) is a diarylmethanol derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][4] Its structural features, including the benzo[b]thiophene moiety and the substituted phenyl ring, make it a versatile precursor for various active pharmaceutical ingredients.[2] The synthesis of this alcohol is a prime example of carbon-carbon bond formation through the use of organometallic reagents.

The core of the synthetic strategy involves a nucleophilic addition reaction, akin to a Grignard reaction, between a nucleophilic benzo[b]thiophene intermediate and an electrophilic aldehyde.[5][6] The key steps are:

  • Deprotonation (Lithiation): Formation of a potent nucleophile by deprotonating benzo[b]thiophene at the C-2 position using a strong organolithium base.

  • Nucleophilic Addition: The subsequent reaction of this lithiated intermediate with 5-bromo-2-fluorobenzaldehyde to form the target secondary alcohol.

This approach is highly efficient, leading to the desired product in good yield and purity.[7]

Retrosynthetic Analysis and Mechanistic Rationale

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection at the newly formed carbon-carbon bond between the benzo[b]thiophene ring and the methanolic carbon. This bond can be traced back to a nucleophilic addition of a 2-benzo[b]thienyl anion equivalent to the carbonyl carbon of 5-bromo-2-fluorobenzaldehyde.

The chosen synthetic equivalent for the 2-benzo[b]thienyl anion is 2-lithiobenzo[b]thiophene. This is strategically sound because the C-2 proton of benzo[b]thiophene is the most acidic proton on the heterocyclic ring, allowing for regioselective deprotonation by a strong base like n-butyllithium (n-BuLi).[8][9] This preferential metalation at the α-position is a well-established principle in the chemistry of thiophenes and their benzo-fused analogues.[9]

G TM Target Molecule Benzo[b]thiophen-2-yl- (5-bromo-2-fluorophenyl)methanol Disconnect C-C Bond Disconnection (Nucleophilic Addition) TM->Disconnect Intermediates Synthetic Equivalents Disconnect->Intermediates SM2 5-Bromo-2-fluorobenzaldehyde (Electrophile) Intermediates->SM2 Anion 2-Lithiobenzo[b]thiophene (Nucleophile) Intermediates->Anion from SM1 Benzo[b]thiophene (Nucleophile Precursor) Anion->SM1 via Lithiation

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursors

Benzo[b]thiophene

Benzo[b]thiophene is a commercially available starting material. However, for the sake of completeness, it's worth noting that numerous synthetic routes exist for its preparation, such as the acid-catalyzed cyclization of arylthiomethyl ketones or the reaction of styrene with sulfur.[10]

5-Bromo-2-fluorobenzaldehyde

5-Bromo-2-fluorobenzaldehyde is the electrophilic partner in the key C-C bond-forming step. Several methods for its synthesis have been reported.

  • Method 1: Bromination of 2-Fluorobenzaldehyde A common laboratory-scale synthesis involves the direct bromination of 2-fluorobenzaldehyde. A mixture of potassium bromate and sulfuric acid can be used to generate the brominating agent in situ.[11] This method is efficient, providing the product in high yield.[11]

  • Method 2: Formylation of 1-Bromo-4-fluorobenzene An alternative route involves the formylation of 1-bromo-4-fluorobenzene. This can be achieved by first lithiating the aryl bromide with n-butyllithium at a low temperature, followed by quenching the resulting aryllithium species with a formylating agent like methyl formate.[12]

Core Synthesis: this compound

The central reaction involves the deprotonation of benzo[b]thiophene followed by the addition of the aldehyde. The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Reaction Mechanism

The reaction proceeds in two distinct stages:

  • Lithiation: n-Butyllithium, a powerful base, selectively abstracts the most acidic proton from the benzo[b]thiophene ring, which is located at the C-2 position.[8] This is due to the electron-withdrawing nature and polarizability of the adjacent sulfur atom, which stabilizes the resulting carbanion. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF), which also helps to solvate and stabilize the organolithium species.[7][13]

  • Nucleophilic Addition: The newly formed 2-lithiobenzo[b]thiophene acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. This addition breaks the carbonyl π-bond, forming a lithium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with water or a mild acid, which protonates the alkoxide intermediate to yield the final product, this compound.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Work-up A Benzo[b]thiophene B 2-Lithiobenzo[b]thiophene A->B n-BuLi, THF, -78°C D Lithium Alkoxide Intermediate B->D C 5-Bromo-2-fluorobenzaldehyde C->D E Target Molecule D->E H₂O

Caption: Overall workflow of the synthesis reaction.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established procedures.[7] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
Benzo[b]thiophene134.1812416.6 gNucleophile Precursor
n-Butyllithium (2.5 M in hexanes)64.0612449.6 mLBase
5-Bromo-2-fluorobenzaldehyde203.0111823.95 gElectrophile
Tetrahydrofuran (THF), anhydrous--500 mLSolvent
Water (deionized)--As neededQuenching Agent
Diethyl Ether--As neededExtraction Solvent
Anhydrous Magnesium Sulfate--As neededDrying Agent

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add benzo[b]thiophene (16.6 g, 124 mmol).

  • Dissolution: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the benzo[b]thiophene is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (49.6 mL of a 2.5 M solution in hexanes, 124 mmol) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 1.5 hours.

  • Aldehyde Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (23.95 g, 118 mmol) in 300 mL of anhydrous THF. Add this solution dropwise to the lithiated benzo[b]thiophene solution at -78 °C.

  • Reaction Completion: Stir the resulting mixture at -78 °C for an additional 2 hours.

  • Quenching: Slowly quench the reaction by adding deionized water while the mixture is still cold.

  • Work-up: Allow the mixture to warm to room temperature. Add diethyl ether for extraction. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

Purification and Characterization

Purification

The crude product is typically purified by column chromatography on silica gel.[7] A common eluent system is a mixture of ethyl acetate and hexane.[7] The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid. A reported yield for this procedure is approximately 89%, with a purity of 99.5%.[7]

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (337.21 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[1]

Safety and Handling Precautions

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold and can cause severe burns upon contact. Insulated gloves should be worn when handling them.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

The synthesis of this compound is a robust and efficient process that relies on the principles of organometallic chemistry. The key to a successful synthesis is the regioselective lithiation of benzo[b]thiophene and the subsequent nucleophilic addition to 5-bromo-2-fluorobenzaldehyde. Strict adherence to anhydrous and anaerobic conditions, along with careful temperature control, is paramount for achieving high yields and purity. This guide provides the necessary technical details and theoretical background for researchers to successfully perform this synthesis and utilize the product in further drug discovery and development efforts.

References

  • Chembid. (n.d.). 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press.
  • Taylor & Francis Group. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from [Link]

  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5 Thiophenes and benzo[ b]thiophenes. Retrieved from [Link]

Sources

Chemical properties of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Introduction

This compound, a key heterocyclic compound, stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development.[1][2][3] The benzothiophene scaffold is a privileged structure, renowned for its presence in a multitude of pharmacologically active agents.[4][5] Derivatives of benzothiophene have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[4][5][6][7] This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug discovery.

Core Molecular Profile

The structural architecture of this compound features a central methanol bridge connecting a benzo[b]thiophene moiety at the 2-position and a disubstituted phenyl ring. The presence of bromine and fluorine atoms on the phenyl ring introduces specific electronic and steric properties that are crucial for its subsequent reactivity and potential biological interactions.

PropertyValueSource
CAS Number 1034305-11-7[3][8]
Molecular Formula C₁₅H₁₀BrFOS[3][9]
Molecular Weight 337.21 g/mol [3]
Canonical SMILES C1=CC=C2C(=C1)SC=C2C(C3=CC(=C(C=C3)F)Br)O[3]
Purity Typically ≥95%[3]
Storage Temperature 2-8 °C[3]

Synthesis Pathway and Experimental Protocol

The primary and most efficient synthesis of the title compound involves a nucleophilic addition of a lithiated benzothiophene species to 5-bromo-2-fluorobenzaldehyde.[8] This organometallic approach provides high yield and purity.[8] The causality behind this choice rests on the well-established method of deprotonating the C2 position of benzothiophene with a strong base like n-butyllithium, creating a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde.

Detailed Synthesis Protocol

This protocol is a self-validating system, where reaction progress can be monitored at key stages to ensure successful completion.

Reagents & Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Bromo-2-fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Deionized Water

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard flame-dried glassware

Step-by-Step Methodology: [8]

  • Preparation of Lithiated Intermediate: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve benzo[b]thiophene (1.05 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete formation of the lithiated benzothiophene.

  • Aldehyde Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Add this aldehyde solution dropwise to the lithiated benzothiophene solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for an additional 2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10]

  • Workup and Extraction: Quench the reaction by the slow addition of deionized water.

  • Allow the mixture to warm to room temperature. Add diethyl ether for extraction.

  • Separate the organic phase. Wash sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

  • Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/hexane solvent gradient to afford the pure this compound.[8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A Benzo[b]thiophene in THF C 2-Lithiobenzo[b]thiophene A->C 1.5h stirring B n-BuLi @ -78°C B->C E Reaction Mixture C->E D 5-Bromo-2-fluorobenzaldehyde in THF D->E Dropwise addition @ -78°C F Quench with H₂O E->F G Ether Extraction F->G H Column Chromatography G->H I Final Product H->I G A Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol B Corresponding Ketone A->B Oxidation (e.g., PCC, DMP) C 2-[(5-bromo-2-fluorophenyl)methyl] -benzo[b]thiophene A->C Reduction (e.g., Et₃SiH, BF₃·OEt₂) D Cross-Coupled Product (e.g., Suzuki Reaction) A->D Pd-catalyzed Cross-Coupling

Caption: Major reaction pathways for the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality assurance. [1]

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation Aromatic protons in the range of ~7.0-8.0 ppm. A singlet or doublet for the benzylic methine proton (CH-OH). A broad singlet for the hydroxyl proton (OH).
¹³C NMR Carbon framework confirmation Aromatic carbons in the range of ~115-140 ppm. A signal for the benzylic carbon (CH-OH) around ~70-80 ppm.
Mass Spec. Molecular weight and formula verification A molecular ion peak [M]+ corresponding to the calculated mass (337.21). A characteristic isotopic pattern [M]+ and [M+2]+ in a ~1:1 ratio, confirming the presence of one bromine atom.
IR Spec. Functional group identification A broad absorption band around 3200-3600 cm⁻¹ (O-H stretch). Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching in the 1450-1600 cm⁻¹ region.

| HPLC/TLC | Purity assessment and reaction monitoring | A single major peak in the HPLC chromatogram or a single spot on the TLC plate indicates high purity. [1][8]|

Standard Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: [11]1. Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. 2. Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). 3. Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the proposed structure.

Mass Spectrometry (MS): [11]1. Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile. 2. Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an appropriate ionization source (e.g., ESI). 3. Analysis: Compare the accurate mass measurement of the molecular ion with the calculated exact mass to confirm the elemental composition.

Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structural motifs are of high interest in drug development. [2][3]The benzothiophene core is a key pharmacophore in approved drugs like Raloxifene (an estrogen receptor modulator) and Zileuton (an anti-asthmatic). [7][12] This specific intermediate is a building block for more complex molecules that may be screened for a variety of biological activities. [1]Research on related benzothiophene derivatives has shown potential in several therapeutic areas:

  • Oncology: As cytotoxic agents against various cancer cell lines. [13]* Immunology: Some derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is a key target in cancer immunotherapy. [13]* Neurodegenerative Diseases: Benzothiophene-chalcone hybrids have been investigated as cholinesterase inhibitors for potential application in Alzheimer's disease. [12]* Infectious Diseases: Numerous derivatives have been synthesized and tested for their antibacterial and antifungal properties. [6][10] The value of this compound lies in its ability to be readily modified, particularly via the hydroxyl group and the bromine atom, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds. [4]

Conclusion

This compound is a well-defined chemical entity with a robust and high-yielding synthetic pathway. Its key chemical properties, particularly the reactivity of its secondary alcohol and the bromo-substituted phenyl ring, make it an exceptionally versatile and valuable intermediate for the synthesis of complex molecular architectures. For researchers and scientists in drug development, this compound serves as a critical starting point for creating novel benzothiophene derivatives with the potential to address a wide range of therapeutic needs. Its proper characterization and understanding are fundamental to its successful application in the pursuit of new medicines.

References

  • Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)- | 1034305-11-7. Chemicalbook.
  • 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Benchchem.
  • Preliminary Investigation of Benzothiophene Deriv
  • Cross-Validation of Experimental and Theoretical Data for 2,7-Diethyl-1-benzothiophene: A Compar
  • Synthesis and screening of new benzothiophene deriv
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  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene deriv
  • Application Notes and Protocols: Benzothiophene Derivatives in M
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • This compound. Sigma-Aldrich.
  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Rasayan J. Chem.
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • Benzo[b]thiophene - NIST WebBook. National Institute of Standards and Technology.
  • An overview of benzo [b] thiophene-based medicinal chemistry.
  • 2-AMino-5-broMo-benzo[b]thiophene(45894-06-2) 1H NMR. ChemicalBook.
  • 2-Methyl-benzo(B)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

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A Guide to the Structural Elucidation of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the molecule Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS: 1034305-11-7) represents a critical chemical intermediate.[1][2] Its utility in the synthesis of advanced pharmaceutical agents necessitates an unequivocal confirmation of its molecular structure.[3] An error in structural assignment can have cascading and costly consequences, compromising biological data, invalidating structure-activity relationship (SAR) studies, and ultimately impeding therapeutic progress.

This technical guide eschews a simple recitation of data. Instead, it presents a holistic and logical workflow for the complete structural elucidation of the title compound. We will proceed from synthesis to a multi-technique spectroscopic analysis, demonstrating how each piece of evidence corroborates the others to build an unshakeable structural hypothesis. This document is intended for researchers, chemists, and quality control professionals who require not just the answer, but a comprehensive understanding of the deductive process, grounded in authoritative analytical principles.[4][5]

Strategic Synthesis and Targeted Purification

The foundation of any structural elucidation is a pure sample. The chosen synthetic route must be robust and the purification method effective at isolating the target compound from starting materials, by-products, and isomers.

Rationale for the Synthetic Approach

A common and effective method for synthesizing aryl-heteroaryl methanols is the nucleophilic addition of an organometallic species to an aldehyde. For the target molecule, this involves the generation of a 2-lithiobenzo[b]thiophene intermediate, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde.[6]

  • Causality of Reagents:

    • n-Butyllithium (n-BuLi): This strong organolithium base is chosen for its ability to selectively deprotonate the C2 position of the benzo[b]thiophene ring. The C2 proton is the most acidic due to the inductive effect of the adjacent sulfur atom and the stability of the resulting carbanion.

    • Low Temperature (-78 °C): The reaction is conducted at cryogenic temperatures to prevent side reactions, such as the degradation of the highly reactive n-BuLi and the lithiated intermediate. It ensures kinetic control of the desired reaction pathway.[6]

Experimental Protocol: Synthesis and Purification

Materials:

  • Benzo[b]thiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • 5-bromo-2-fluorobenzaldehyde (0.95 eq)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1.5 hours.[6]

  • Nucleophilic Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the cold, stirring lithiated benzo[b]thiophene solution. Continue stirring at -78 °C for an additional 2 hours.[6]

  • Quenching and Extraction: Quench the reaction by slowly adding deionized water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether for extraction. Separate the organic layer.

  • Workup: Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to afford pure this compound as a solid.[6]

A Multi-Faceted Spectroscopic Interrogation

With a purified sample in hand, we deploy a suite of spectroscopic techniques. The strategy is to move from broad, functional group-level information to a precise, atom-by-atom map of the molecular architecture.

Workflow for Structural Elucidation

The process follows a logical sequence where each step builds upon the last, creating a self-validating system of evidence.

G cluster_0 Initial Analysis cluster_1 Core Framework Mapping cluster_2 Connectivity Confirmation MS Mass Spectrometry (Molecular Formula, Halogen Presence) HNMR 1H NMR (Proton Environments, Integration) MS->HNMR Final Final Structure Confirmation MS->Final IR Infrared Spectroscopy (Functional Groups) IR->HNMR IR->Final CNMR 13C NMR & DEPT (Carbon Environments) HNMR->CNMR HNMR->Final COSY 2D COSY (H-H Correlations) CNMR->COSY CNMR->Final HSQC 2D HSQC (Direct H-C Correlations) COSY->HSQC HMBC 2D HMBC (Long-Range H-C Correlations) HSQC->HMBC HMBC->Final

Caption: Key HMBC correlations confirming the molecular backbone.

Data Synthesis and Final Confirmation

The final step is to collate all spectroscopic data into a single, cohesive assignment table. Each piece of evidence must be consistent with the proposed structure.

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)Key HMBC Correlations from ¹H to ¹³C
Methine-CH ~70.5~6.2 (s, 1H)C2, C3, C1', C2', C6'
-OH -~2.5 (br s, 1H)-
C2 ~150.0--
C3 ~125.0~7.4 (s, 1H)C2, C3a, C4, Methine-C
C3a ~140.0--
C4 ~124.5~7.8 (d, 8.0)C3, C5, C7a
C5 ~124.8~7.3 (t, 8.0)C3a, C4, C6, C7
C6 ~124.2~7.3 (t, 8.0)C5, C7, C7a
C7 ~122.5~7.9 (d, 8.0)C5, C6, C7a
C7a ~139.5--
C1' ~127.0 (d)--
C2' ~160.0 (d, ¹JCF≈248)--
C3' ~118.0 (d, ²JCF≈25)~7.1 (t, 9.0)C1', C2', C4', C5'
C4' ~132.0 (d)~7.5 (ddd, 9.0, 4.0, 2.5)C2', C5', C6'
C5' ~115.0 (d)--
C6' ~129.0 (d)~7.7 (dd, 6.5, 2.5)C1', C2', C4', C5', Methine-C
Note: Chemical shifts (δ) are hypothetical and provided for illustrative purposes. Actual values will depend on solvent and experimental conditions. d indicates a doublet due to C-F coupling.

Conclusion

The structural elucidation of this compound is a systematic process of deduction. Through a combination of high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we have validated the elemental composition, identified all constituent functional groups, and definitively mapped the atomic connectivity. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the structure, ensuring the reliability of this compound for its intended use in pharmaceutical research and development. This rigorous, multi-technique approach stands as a benchmark for ensuring scientific integrity in chemical synthesis and analysis.

References

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An In-depth Technical Guide to Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides an in-depth, step-by-step synthesis protocol with mechanistic insights, and explores its significance as a crucial intermediate in the development of pharmaceutical agents, most notably Brexpiprazole. This guide is intended to serve as a vital resource for researchers and scientists engaged in drug discovery and organic synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its structural resemblance to endogenous molecules like indole allows it to interact with a wide array of biological targets. Consequently, benzo[b]thiophene derivatives have been successfully developed into drugs for treating a spectrum of diseases, demonstrating activities as anti-cancer, anti-inflammatory, anti-microbial, and anti-convulsant agents.[1]

This compound (CAS No. 1034305-11-7) emerges as a compound of significant interest within this class. It is not typically an end-product therapeutic agent itself, but rather a critical intermediate used in the synthesis of more complex molecules.[2][3][4] Its specific functional groups—a reactive secondary alcohol, a bromine atom, and a fluorine atom on the phenyl ring, coupled with the benzo[b]thiophene core—make it a versatile precursor for constructing novel pharmaceutical candidates through various coupling and modification reactions.[2] A notable application is its role as a precursor in the synthesis of the atypical antipsychotic drug Brexpiprazole.[][6][7][8]

This guide will elucidate the essential technical details of this compound, focusing on its synthesis and properties to empower researchers in their drug development endeavors.

Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Registry Number 1034305-11-7[4]
Molecular Formula C₁₅H₁₀BrFOS[4]
Molecular Weight 337.21 g/mol [4]
Appearance White to Off-White SolidInferred from typical purity
Purity Typically >95-99%[4][9]
Storage 2-8°C, protected from light and moisture[4]
SMILES String S1C2=C(C=C1C(O)C1=C(C=CC(=C1)Br)F)C=CC=C2[4]

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential to confirm the structure and assess the purity of the synthesized compound, ensuring it meets the rigorous standards required for subsequent research and development stages.[2]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic addition reaction, specifically the addition of a lithiated benzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde.[9] This method is efficient and provides a high yield of the target alcohol.[9]

Diagram of Synthesis Workflow

Synthesis_Workflow A Benzo[b]thiophene (Starting Material 1) C 2-Lithiobenzo[b]thiophene (Reactive Intermediate) A->C Deprotonation B n-Butyllithium (n-BuLi) in THF, -78°C E Nucleophilic Addition -78°C C->E D 5-Bromo-2-fluorobenzaldehyde (Starting Material 2) D->E F Lithium Alkoxide Intermediate E->F C-C Bond Formation G Aqueous Workup (e.g., H₂O) H Final Product: Benzo[b]thiophen-2-yl- (5-bromo-2-fluorophenyl)methanol G->H Protonation I Purification (Column Chromatography) H->I

Caption: Workflow for the synthesis of the target compound via lithiation and nucleophilic addition.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction monitoring and product purification to ensure high purity and structural confirmation.

Step 1: Generation of the Nucleophile (2-Lithiobenzo[b]thiophene)

  • Procedure: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of approximately 0.5 M.[9] Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (n-BuLi, ~1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1.5 hours.[9]

  • Causality & Expertise: Benzo[b]thiophene's C2 proton is the most acidic due to the inductive effect of the adjacent sulfur atom, making it susceptible to deprotonation by a strong base like n-BuLi. The extremely low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent. Anhydrous conditions are paramount as organolithium reagents react violently with water.[10]

Step 2: Nucleophilic Addition to the Aldehyde

  • Procedure: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF. Add this aldehyde solution dropwise to the freshly prepared 2-lithiobenzo[b]thiophene solution at -78 °C.[9] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (usually 2 hours).[9]

  • Causality & Expertise: The highly nucleophilic carbanion of 2-lithiobenzo[b]thiophene attacks the electrophilic carbonyl carbon of the aldehyde.[11][12] This forms a new carbon-carbon bond and a lithium alkoxide intermediate.[13] Adding the aldehyde solution to the lithiated species (rather than vice-versa) maintains an excess of the nucleophile initially, which can help drive the reaction to completion and minimize side products.

Step 3: Aqueous Workup and Extraction

  • Procedure: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate for extraction. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Causality & Expertise: The aqueous workup protonates the lithium alkoxide to form the final secondary alcohol product. Using a mild acid source like NH₄Cl helps to neutralize any remaining organolithium reagent without causing degradation of the desired product. The subsequent extraction and washing steps are standard procedures to isolate the organic product from the aqueous phase and remove inorganic salts.

Step 4: Purification

  • Procedure: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[9] Fractions containing the pure product are combined and concentrated to yield the target compound as a solid.

  • Trustworthiness: Column chromatography is a robust method for separating the desired alcohol from unreacted starting materials and any side products. The purity of the final product should be confirmed by HPLC and its structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical yield for this reaction is high, often around 89%, with a purity exceeding 99%.[9]

Applications in Drug Discovery: A Key Intermediate

The primary value of this compound lies in its role as a versatile pharmaceutical intermediate.[3][4] It serves as a building block for more complex molecules, particularly in the synthesis of antipsychotic agents.

Role in the Synthesis of Brexpiprazole

The most prominent application of this compound is as a precursor to Brexpiprazole (CAS: 913611-97-9), an atypical antipsychotic used for treating schizophrenia and as an adjunctive therapy for major depressive disorder.[][6][7][14] Brexpiprazole functions as a serotonin-dopamine activity modulator (SDAM).[][6]

The synthesis pathway from the title alcohol involves subsequent chemical transformations. For example, the alcohol can be reduced to form 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene.[2] This intermediate can then undergo further reactions, such as cross-coupling, to build the final, complex structure of Brexpiprazole.

Diagram of Potential Synthetic Utility

Application_Pathway A Benzo[b]thiophen-2-yl- (5-bromo-2-fluorophenyl)methanol (Our Compound) B Reduction Reaction (e.g., Triethylsilane, Lewis Acid) A->B C 2-[(5-bromo-2-fluorophenyl)methyl]- benzo[b]thiophene B->C Forms Intermediate D Cross-Coupling Reactions (e.g., Buchwald-Hartwig) + Piperazine moiety C->D E Brexpiprazole (Final API) D->E Forms Final Drug

Caption: Simplified pathway from the title compound to the active pharmaceutical ingredient, Brexpiprazole.

Conclusion and Future Outlook

This compound is a well-characterized and synthetically accessible chemical intermediate of high value to the pharmaceutical industry. Its robust synthesis protocol allows for the reliable production of high-purity material, which is essential for the subsequent manufacturing of active pharmaceutical ingredients like Brexpiprazole. As research into benzo[b]thiophene-based medicinal chemistry continues to expand,[1][15] this compound and its derivatives will likely remain crucial building blocks for the discovery and development of novel therapeutics targeting a wide range of diseases.

References

  • Synthesis of 1-bromo-2-fluoro-4-iodobenzene. PrepChem.com. Available from: [Link]

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  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
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An In-depth Technical Guide to the Potential Biological Activity of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a structurally intriguing heterocyclic compound, stands as a promising candidate for biological investigation. While direct studies on this specific molecule are not extensively documented in publicly available literature, its core components—the benzothiophene scaffold and substituted phenyl ring—are prevalent in a multitude of pharmacologically active agents. This guide synthesizes the known biological activities of structurally related benzothiophene derivatives to postulate and provide a comprehensive framework for investigating the potential therapeutic applications of this compound. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, presenting the scientific rationale and detailed, actionable experimental protocols for each. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this molecule's biological profile.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene moiety, a fusion of benzene and thiophene rings, is a privileged scaffold in drug discovery. Its rigid, planar structure and the presence of a sulfur atom contribute to favorable interactions with various biological targets.[1][2][3][4] Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][4][5][6] Marketed drugs such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton feature this core structure, underscoring its clinical significance.[2]

The subject of this guide, this compound (CAS No. 1034305-11-7), is a known pharmaceutical intermediate.[7][8][9] Its synthesis typically involves the reaction of n-butyllithium with benzothiophene, followed by the addition of 5-bromo-2-fluorobenzaldehyde.[10] The presence of a bromo and a fluoro substituent on the phenyl ring, along with the methanol group attached to the benzothiophene core, provides unique electronic and steric properties that warrant a thorough investigation of its biological potential.

Postulated Biological Activities and Investigative Strategies

Based on the extensive literature on benzothiophene derivatives, we can hypothesize several key biological activities for this compound. This section will delve into the rationale behind these hypotheses and propose detailed experimental workflows to validate them.

Anticancer Activity

Scientific Rationale:

The benzothiophene scaffold is a common feature in numerous potent anticancer agents.[11][12][13][14] These derivatives have been shown to exert their effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain benzothiophene analogs, structurally similar to combretastatin A-4, have demonstrated potent cytotoxic activity by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[11] The substituted phenyl ring in our target compound could mimic the trimethoxyphenyl ring of combretastatins, suggesting a potential interaction with the colchicine binding site on tubulin.

  • Kinase Inhibition: Hydroxybenzothiophene derivatives have emerged as multi-target kinase inhibitors, showing significant growth inhibitory activity across different cancer cell lines.[12][15] These compounds can induce cell cycle arrest and apoptosis by targeting key kinases involved in cancer cell proliferation and survival.[12][15]

  • Induction of Apoptosis: Many cytotoxic benzothiophene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[16]

Experimental Workflow:

The following diagram outlines a comprehensive workflow for evaluating the potential anticancer activity of this compound.

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation start Compound Solution Preparation cell_viability Cell Viability Assay (MTT/XTT) start->cell_viability Treat cancer cell lines (e.g., MCF-7, HCT-116, A549) ic50 IC50 Determination cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If potent apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin Hypothesis-driven kinase Kinase Inhibition Panel ic50->kinase xenograft Xenograft Mouse Model apoptosis->xenograft If promising toxicity Toxicity Studies xenograft->toxicity

Caption: Workflow for investigating anticancer potential.

Detailed Protocols:

  • Cell Viability Assay (MTT):

    • Seed cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Cell Cycle Analysis:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in 70% ethanol at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Antimicrobial Activity

Scientific Rationale:

Benzothiophene derivatives have been widely reported to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.[17][18][19][20][21] The mechanism of action for these compounds is thought to involve the disruption of cell membrane potential or the induction of reactive oxygen species (ROS).[18][21] The lipophilic nature of the benzothiophene core, coupled with the electronegative halogen substituents on the phenyl ring, may facilitate membrane disruption and subsequent antimicrobial effects.

Experimental Workflow:

The following diagram illustrates a standard workflow for assessing the antimicrobial properties of the target compound.

antimicrobial_workflow cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action start Compound Stock Preparation diffusion Agar Well/Disk Diffusion Assay start->diffusion Test against bacterial & fungal strains (e.g., S. aureus, E. coli, C. albicans) mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) diffusion->mic If active mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc membrane Membrane Potential Assay (e.g., DiSC3(5)) mic->membrane Investigate mechanism ros ROS Production Assay (e.g., H2DCFDA) mic->ros

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocols:

  • Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (inoculum only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

  • Membrane Potential Assay:

    • Prepare a bacterial suspension and incubate with the membrane potential-sensitive dye DiSC3(5) until a stable baseline fluorescence is achieved.

    • Add the compound at various concentrations (e.g., 1x and 2x MIC).

    • Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

Enzyme Inhibition

Scientific Rationale:

The structural features of this compound suggest its potential as an inhibitor of various enzymes. Benzothiophene derivatives have been identified as inhibitors of:

  • Cholinesterases (AChE and BChE): Relevant for the treatment of Alzheimer's disease.[22]

  • Branched-chain α-ketoacid dehydrogenase kinase (BDK): A target for metabolic diseases.[23]

  • Phosphoglycerate Dehydrogenase (PHGDH): A potential target in cancer therapy.[24]

The specific substitutions on the phenyl ring and the hydroxyl group can play a crucial role in the binding affinity and selectivity towards different enzyme active sites.

Experimental Workflow:

A generalized workflow for screening for enzyme inhibitory activity is presented below.

enzyme_inhibition_workflow cluster_screening Initial Enzyme Inhibition Screening cluster_kinetics Kinetic Analysis cluster_modeling In Silico Studies start Compound Preparation assay Enzyme Inhibition Assay (e.g., AChE, BDK, PHGDH) start->assay Test at a fixed concentration ic50 IC50 Determination assay->ic50 If significant inhibition kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics For potent inhibitors mechanism Determination of Inhibition Mechanism (Competitive, Non-competitive, etc.) kinetics->mechanism docking Molecular Docking mechanism->docking To rationalize findings binding Binding Mode Analysis docking->binding

Caption: Workflow for enzyme inhibition studies.

Detailed Protocol (Example: Acetylcholinesterase Inhibition):

  • Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, the compound at various concentrations, and the AChE solution. Incubate for a predefined period.

  • Initiate the reaction by adding ATCI and DTNB.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

For each experimental workflow, it is crucial to present the quantitative data in a clear and structured format.

Table 1: Proposed Data Summary for Anticancer Activity Screening

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7.........
HCT-116.........
A549.........

Table 2: Proposed Data Summary for Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus......
E. coli......
C. albicans......

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery program. Based on the well-established biological activities of the benzothiophene scaffold, there is a strong rationale to investigate its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental workflows and protocols detailed in this guide provide a robust framework for a systematic evaluation of its biological profile. Positive results from these initial studies would warrant further investigation into structure-activity relationships, lead optimization, and in vivo efficacy studies. The exploration of this and similar molecules could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

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An In-Depth Technical Guide to the Discovery of Novel Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to the design and development of numerous therapeutic agents and functional organic materials.[1][2][3] Its structural resemblance to biologically active molecules, coupled with its versatile chemical reactivity, has established it as a cornerstone in medicinal chemistry.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel benzo[b]thiophene derivatives. We will explore robust synthetic methodologies, critical characterization techniques, and the vast pharmacological landscape of these compounds, grounding our discussion in established protocols and recent advancements in the field.

Introduction: The Significance of the Benzo[b]thiophene Core

Benzo[b]thiophenes, consisting of a benzene ring fused to a thiophene ring, are a class of aromatic heterocyclic compounds with a wide array of applications.[3][5] The electron-rich sulfur atom and planar structure of the benzo[b]thiophene core enhance its binding affinity to various enzymes and receptors, making it a valuable pharmacophore in drug discovery.[6] This structural feature also imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, with low toxicity.[6]

The therapeutic potential of benzo[b]thiophene derivatives is vast, with demonstrated activities including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant effects.[1][4][7] Notably, several clinically approved drugs, such as the selective estrogen receptor modulator (SERM) Raloxifene (used for osteoporosis) and the 5-lipoxygenase inhibitor Zileuton (used for asthma), feature the benzo[b]thiophene scaffold.[6][8]

This guide will navigate the intricate process of discovering novel benzo[b]thiophene derivatives, from initial synthetic design to pharmacological evaluation.

Synthetic Strategies for Benzo[b]thiophene Core Construction

The synthesis of the benzo[b]thiophene skeleton has been the subject of extensive research, leading to a variety of efficient cyclization methodologies.[2][3][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Gewald Aminothiophene Synthesis: A Cornerstone Reaction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which can serve as precursors to benzo[b]thiophenes.[10][11] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]

Causality behind Experimental Choices: The use of a base, such as piperidine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[11][12] Elemental sulfur then acts as the sulfur source for the subsequent cyclization. Microwave irradiation has been shown to significantly improve reaction yields and reduce reaction times.[10]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: To a solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in 20 mL of ethanol, add piperidine (1.5 mmol).

  • Sulfur Addition: Add elemental sulfur (12 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure 2-aminothiophene product.

Self-Validating System: The identity and purity of the synthesized 2-aminothiophene can be confirmed through standard characterization techniques such as NMR and Mass Spectrometry. The characteristic signals for the amino protons in ¹H NMR and the molecular ion peak in the mass spectrum provide definitive evidence of the desired product.

Diagram: Generalized Gewald Reaction Workflow

Gewald Reaction Workflow Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Piperidine) Base->Knoevenagel Catalyst Sulfur Elemental Sulfur Cyclization Sulfur Addition & Cyclization Sulfur->Cyclization Reagent Intermediate Stable Intermediate Knoevenagel->Intermediate Intermediate->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Workflow of the Gewald aminothiophene synthesis.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis, particularly with palladium, has emerged as a highly effective strategy for the synthesis of benzo[b]thiophenes.[6][13] These methods often involve intramolecular C-S or C-C bond formation.

One notable approach is the palladium-catalyzed intramolecular arylation of thioenol precursors to form 2,3-diarylbenzothiophenes.[14] This reaction proceeds through the oxidation of the thioenol to a disulfide, followed by oxidative addition to the palladium catalyst and subsequent intramolecular C-H activation.[14]

Electrophilic Cyclization Reactions

Electrophilic cyclization is another common strategy for constructing the benzo[b]thiophene ring system.[6][15] For instance, the reaction of arylalkynes with an in-situ generated selenium-bromine reagent can lead to 3-bromobenzoselenophenes, which are analogous to benzothiophenes.[14] This reaction is proposed to occur via trans-selenobromination of the alkyne followed by an intramolecular electrophilic aromatic substitution.[14]

Characterization of Novel Benzo[b]thiophene Derivatives

The unambiguous characterization of newly synthesized compounds is paramount for establishing their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum provide detailed information about the connectivity of atoms. For example, in the ¹H NMR spectrum of certain benzo[b]thiophene derivatives, the H-2 proton may appear as a triplet.[8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyls, amines, and hydroxyl groups, within the molecule.[16]

Analytical Techniques
  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound, providing further confirmation of the molecular formula.[16]

  • Single Crystal X-ray Diffraction: For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[8]

Table 1: Representative Characterization Data for a Novel Benzo[b]thiophene Derivative

TechniqueObservationInterpretation
¹H NMR Multiplet at δ 7.2-7.8 ppmAromatic protons of the benzo[b]thiophene core
Singlet at δ 3.9 ppmMethoxy group protons
¹³C NMR Signals between δ 120-140 ppmAromatic carbons
HRMS [M+H]⁺ peak at m/z XXX.XXXXConfirms the molecular weight and formula
IR Strong absorption at ~1680 cm⁻¹Carbonyl stretching vibration

Pharmacological Applications and Future Directions

The diverse biological activities of benzo[b]thiophene derivatives make them attractive candidates for drug discovery programs.[1][4][7]

Anticancer Activity

Many benzo[b]thiophene derivatives have demonstrated potent anticancer activity.[1][4] For instance, certain derivatives have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often overexpressed in tumors.[17]

Diagram: Simplified Signaling Pathway Inhibition by a Benzo[b]thiophene Derivative

Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PHGDH PHGDH Receptor->PHGDH Activates Serine Serine Biosynthesis PHGDH->Serine Proliferation Tumor Cell Proliferation Serine->Proliferation Inhibitor Benzo[b]thiophene Inhibitor Inhibitor->PHGDH Covalently Inhibits

Caption: Inhibition of PHGDH by a benzo[b]thiophene derivative.

Anti-inflammatory and Antimicrobial Activity

Benzo[b]thiophene derivatives have also shown significant anti-inflammatory and antimicrobial properties.[16][18][19] Some compounds have been screened for their antibacterial and antifungal activities, with many showing potent effects.[16] The anti-inflammatory activity is often evaluated using methods like the HRBC membrane stabilization assay.[20]

Future Perspectives

The continued exploration of the chemical space around the benzo[b]thiophene core holds immense promise for the discovery of new therapeutic agents. Future research will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.[2]

  • The synthesis of novel derivatives with improved potency and selectivity for specific biological targets.

  • The investigation of their potential in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

Conclusion

The discovery of novel benzo[b]thiophene derivatives is a dynamic and rewarding field of research. A thorough understanding of synthetic strategies, coupled with robust characterization and biological evaluation, is essential for success. This guide has provided a technical framework for researchers to navigate this exciting area of medicinal chemistry, with the ultimate goal of developing new and effective therapeutic agents.

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A Preliminary Investigation of Substituted Diarylmethanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted diarylmethanols, also known as benzhydrols, are a pivotal class of compounds in medicinal chemistry and drug development. Their core structure, characterized by a hydroxyl group attached to a carbon atom bearing two aryl groups, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules.[1][2] The diaryl-substituted framework is considered a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the preliminary investigation of substituted diarylmethanols, encompassing their synthesis, characterization, and significance in the development of novel therapeutics. The benzhydryl motif is a key pharmacophore in various antihistaminic and neuroactive drugs.[2]

The significance of substituted diarylmethanols lies in their role as crucial intermediates for the synthesis of more complex molecules.[5] The hydroxyl group can be readily modified or replaced, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This structural versatility has led to their incorporation into a range of active pharmaceutical ingredients (APIs).[6][7][8] For instance, chiral diarylmethanols are important building blocks for antihistamines, anesthetics, diuretics, antidepressants, and antiarrhythmic compounds.[5]

This technical guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the fundamental aspects of working with substituted diarylmethanols. It will cover key synthetic strategies, detailed analytical characterization methods, and a discussion of their applications, providing a solid foundation for their effective utilization in drug discovery programs.

Synthetic Strategies for Substituted Diarylmethanols

The synthesis of substituted diarylmethanols can be broadly categorized into two primary approaches: the reduction of corresponding diaryl ketones (benzophenones) and the addition of aryl nucleophiles to aromatic aldehydes.[5][9] The choice of method often depends on the availability of starting materials, desired substitution patterns, and stereochemical requirements.

Reduction of Diaryl Ketones

The reduction of prochiral diaryl ketones to their corresponding chiral diarylmethanols is a widely employed and efficient strategy.[5][9] This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride-based reducing agents.

A practical procedure for the hydrogenation of benzophenones utilizes RuCl2(phosphine)2(1,2-diamine) complexes as precatalysts.[10] Asymmetric hydrogenation using a chiral Ru complex can lead to the enantioselective synthesis of chiral diarylmethanols.[10] Stoichiometric reduction using sodium borohydride (NaBH4) is also a common industrial process for producing benzhydrols.[10][11]

Enzymatic reductions have emerged as a powerful alternative, offering high yields and excellent enantioselectivity.[5][9] Ketoreductases (KREDs) have been successfully used for the reduction of a range of substituted benzophenones, affording chiral products with high yield (>90%) and enantiomeric excess (ee) (up to >99%).[5][9] A key advantage of enzymatic methods is their ability to achieve high selectivity without the need for ortho-substitution or highly electronically dissymmetric molecules, which is often a requirement for conventional chemical catalysts.[5][9]

dot graph "Reduction_of_Diaryl_Ketones" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes DiarylKetone [label="Substituted Diaryl Ketone\n(Benzophenone)", fillcolor="#F1F3F4"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH4, H2/Catalyst, KRED)", fillcolor="#F1F3F4"]; Diarylmethanol [label="Substituted Diarylmethanol\n(Benzhydrol)", fillcolor="#FFFFFF", shape=ellipse];

// Edges DiarylKetone -> Diarylmethanol [label="Reduction"]; ReducingAgent -> Diarylmethanol [arrowhead=none, style=dashed];

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 1: General workflow for the reduction of diaryl ketones.", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; } /dot

Caption: General workflow for the reduction of diaryl ketones.

Experimental Protocol: Reduction of a Substituted Benzophenone using Sodium Borohydride
  • Dissolution: Dissolve the substituted benzophenone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add distilled water to quench the excess NaBH₄.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylmethanol.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Grignard Reaction: Aryl Addition to Aromatic Aldehydes

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of diarylmethanols.[12][13][14] This reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aromatic aldehyde.[13][14] The reaction with an aldehyde leads to the formation of a secondary alcohol.[12]

The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent.[14][15] It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents, such as water.[13]

dot graph "Grignard_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes ArylHalide [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4"]; Mg [label="Magnesium (Mg)", fillcolor="#F1F3F4", shape=ellipse]; GrignardReagent [label="Grignard Reagent (Ar-MgX)", fillcolor="#FFFFFF"]; AromaticAldehyde [label="Aromatic Aldehyde (Ar'-CHO)", fillcolor="#F1F3F4"]; Intermediate [label="Alkoxide Intermediate", fillcolor="#FFFFFF", shape=diamond]; Diarylmethanol [label="Substituted Diarylmethanol", fillcolor="#FFFFFF", shape=ellipse]; AcidWorkup [label="Acidic Workup (H3O+)", fillcolor="#F1F3F4"];

// Edges ArylHalide -> GrignardReagent [label="Reaction"]; Mg -> GrignardReagent [arrowhead=none, style=dashed]; GrignardReagent -> Intermediate [label="Nucleophilic Addition"]; AromaticAldehyde -> Intermediate [arrowhead=none, style=dashed]; Intermediate -> Diarylmethanol [label="Protonation"]; AcidWorkup -> Diarylmethanol [arrowhead=none, style=dashed];

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 2: Step-by-step workflow of the Grignard reaction for diarylmethanol synthesis.", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; } /dot

Caption: Step-by-step workflow of the Grignard reaction for diarylmethanol synthesis.

Experimental Protocol: Synthesis of a Diarylmethanol via Grignard Reaction
  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings with vigorous stirring.

    • The reaction is typically initiated by gentle heating. Once started, the reaction is often exothermic and may require cooling to maintain a controlled rate.

    • Continue stirring until the magnesium is consumed.

  • Addition to Aldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the aromatic aldehyde in the same anhydrous solvent dropwise to the Grignard reagent with continuous stirring.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring by TLC.

    • Pour the reaction mixture slowly into a stirred mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification:

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude diarylmethanol by column chromatography or recrystallization.

Analytical Characterization

Thorough characterization of the synthesized substituted diarylmethanols is essential to confirm their structure, purity, and stereochemistry. A combination of spectroscopic techniques is typically employed.[16][17][18][19][20]

Spectroscopic Methods
Spectroscopic TechniqueInformation ObtainedKey Features for Diarylmethanols
Infrared (IR) Spectroscopy Presence of functional groups.[16][18][19]A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.[16][17][18][20]¹H NMR: The proton of the hydroxyl group typically appears as a broad singlet. The methine proton (CH-OH) gives a characteristic signal. Aromatic protons appear in the downfield region. ¹³C NMR: The carbon atom bearing the hydroxyl group (C-OH) gives a signal in the range of 65-85 ppm. Aromatic carbons resonate in the downfield region.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern of the molecule.[17][19][20]The molecular ion peak (M⁺) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Purity and Stereochemical Analysis

High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a crucial technique for determining the purity and enantiomeric excess of chiral diarylmethanols. Gas chromatography (GC) can also be used for the analysis of volatile derivatives.

Applications in Drug Development

Substituted diarylmethanols are not only valuable synthetic intermediates but also exhibit a wide range of biological activities themselves.[1] The diarylmethane motif is found in a variety of pharmaceutically important compounds, including antimicrobials, and drugs for cardiovascular and nervous system disorders.[1]

As Key Intermediates

The true power of substituted diarylmethanols in drug development lies in their utility as versatile building blocks.[5] The hydroxyl group can be readily converted into other functional groups, enabling the synthesis of a diverse library of compounds for biological screening. For example, they can be converted to diarylmethanes, a common scaffold in many drugs.[21][22]

Pharmacological Activities

Numerous studies have explored the pharmacological potential of substituted diarylmethanols and their derivatives. These compounds have shown promise in various therapeutic areas:

  • Anticancer Activity: Certain diaryl-substituted heterocyclic compounds have demonstrated antiproliferative activities against various cancer cell lines.[3] Some diarylindole derivatives, synthesized based on the structure of combretastatins, have shown cytotoxic activity.[23]

  • Anti-HIV Activity: Novel 2,3-diaryl-4-quinazolinone derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with some compounds showing efficacy against HIV-1 replication.[24]

  • Antimicrobial and Antifungal Activity: Benzimidazole derivatives, which can be synthesized from diaryl precursors, have shown significant antimicrobial and antifungal activities.[25]

  • Anti-inflammatory and Analgesic Activity: Pyrazole derivatives, which can incorporate the diaryl motif, are known to exhibit anti-inflammatory and analgesic properties.[25][26]

The diverse biological activities of compounds derived from substituted diarylmethanols underscore the importance of this structural class in the design and discovery of new drugs.[4][27][28]

Conclusion

The preliminary investigation of substituted diarylmethanols is a critical first step in harnessing their potential for drug discovery and development. A thorough understanding of their synthesis, purification, and characterization is paramount for any researcher in this field. The synthetic versatility of these compounds, coupled with the wide range of biological activities exhibited by their derivatives, solidifies their status as a privileged scaffold in medicinal chemistry. This guide has provided a foundational overview of the key aspects involved in the initial exploration of substituted diarylmethanols, aiming to equip scientists with the necessary knowledge to effectively utilize these valuable molecules in their research endeavors.

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Solubility of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in Organic Solvents

Foreword

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely advantageous—it is paramount. Solubility, in particular, stands as a critical gatekeeper influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various active compounds.[3][4] We will move beyond simple data presentation to explore the underlying principles, predictive methodologies, and gold-standard experimental protocols that form the bedrock of solubility science.

Compound Profile: this compound

This compound (CAS No. 1034305-11-7) is a complex organic molecule characterized by several key structural features that dictate its chemical behavior.[4][5]

  • Molecular Formula: C₁₅H₁₀BrFOS[4]

  • Molecular Weight: 337.21 g/mol

  • Core Structure: The molecule possesses a fused benzo[b]thiophene ring system, a substituted phenyl ring, and a methanol functional group connecting them.

The benzothiophene moiety provides a rigid, aromatic, and lipophilic backbone.[6] The phenyl ring is functionalized with a bromine atom and a fluorine atom, both of which are electron-withdrawing and contribute significantly to the molecule's lipophilicity and potential for specific intermolecular interactions. The secondary alcohol (methanol) group is the primary site for hydrogen bonding, introducing a degree of polarity to an otherwise largely non-polar structure. Understanding this structural mosaic is the first step in predicting and rationalizing its solubility in various organic solvents.

The Theoretical Basis of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[7] This equilibrium is dictated by the free energy change of the system, which involves overcoming the solute-solute interactions (lattice energy) and forming new solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, grounded in the principle of polarity matching.

For this compound, we must consider:

  • Polarity and Dipole Moment: The C-F and C-Br bonds introduce significant bond dipoles. The overall molecular polarity will depend on the spatial arrangement of these, along with the polar C-O and O-H bonds of the alcohol group. Solvents with a similar polarity profile are likely to be more effective.

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. Protic solvents (e.g., methanol, ethanol) can engage in strong hydrogen bonding with the solute, promoting solubility. Aprotic polar solvents (e.g., DMSO, Acetone) can act as hydrogen bond acceptors.

  • Dispersive Forces: The large, aromatic ring systems (benzothiophene and phenyl) provide substantial surface area for van der Waals and π-π stacking interactions. Aromatic solvents or large non-polar solvents can interact favorably through these forces.

The interplay of these forces determines whether a solvent can effectively solvate the molecule and overcome its crystal lattice energy.

Predictive Approaches to Solubility Assessment

Before undertaking laborious experimental work, computational models can provide valuable, time-saving estimations of solubility.[7][8] These in silico tools are integral to modern high-throughput screening and lead optimization.[9]

Methodologies Include:

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate structural features (descriptors) of a molecule with its solubility.[10]

  • Thermodynamic Models: Approaches like UNIFAC use group contribution methods to estimate activity coefficients, which are then used to predict solubility.[11]

  • Machine Learning & AI: Modern approaches utilize graph neural networks (GNNs) and other machine learning algorithms trained on large datasets of experimental solubility data to make highly accurate predictions.[12][13]

Numerous software packages, both commercial and open-source, are available to perform these calculations, enabling researchers to screen a wide range of solvents virtually before committing to wet lab experiments.[9][14][15]

G Computational Solubility Prediction Workflow cluster_input Input Data cluster_model Prediction Engine cluster_output Output SMILES Molecular Structure (SMILES/SDF) Descriptors Calculate Molecular Descriptors / Fingerprints SMILES->Descriptors Solvent Target Solvent(s) Model Apply Predictive Model (e.g., QSPR, GNN) Solvent->Model Descriptors->Model Prediction Predicted Solubility (e.g., logS, mg/mL) Model->Prediction Analysis Data Analysis & Solvent Ranking Prediction->Analysis

Caption: Workflow for in silico solubility prediction.

Experimental Determination of Thermodynamic Solubility

While predictive models are useful, the definitive measure of a compound's solubility is through experimental determination. For drug development, thermodynamic solubility is the most critical value, representing the true equilibrium state. The "gold standard" for its measurement is the Saturation Shake-Flask Method .[16][17][18] This method is recommended by regulatory bodies like the WHO and ICH for its reliability.[18][19][20]

Causality Behind Method Selection

The choice of the shake-flask method over faster, kinetic methods (like turbidimetric assays) is deliberate.[17][21] Kinetic methods often measure the point of precipitation from a supersaturated solution (typically from a DMSO stock), which can overestimate solubility and is highly dependent on the rate of addition and mixing.[21] The shake-flask method, by allowing the system to reach a true solid-liquid equilibrium over an extended period, provides a more accurate and thermodynamically relevant value, which is essential for developing robust formulations and predicting in vivo behavior.[16]

Detailed Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (ensure purity and known solid form)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; a good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[16] For example, add ~20 mg of the compound to 2 mL of the selected solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a predetermined period. To ensure equilibrium is reached, time-point sampling is essential. For example, take measurements at 24, 48, and 72 hours.[18] Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., <5%).[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the saturated solution from the undissolved solid without causing precipitation. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.[17]

  • Quantification:

    • Immediately after filtration, accurately dilute the saturated solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling or solvent evaporation.[18]

    • Analyze the diluted sample using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry because it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[16]

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

G Shake-Flask Experimental Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification Prep Add excess solid to solvent in vial Shake Agitate at constant temperature (e.g., 48h) Prep->Shake Check Check for undissolved solid Shake->Check Settle Let suspension settle Check->Settle Solid present Centrifuge Centrifuge vial Settle->Centrifuge Filter Filter supernatant (0.22 µm syringe filter) Centrifuge->Filter Dilute Accurately dilute filtrate Filter->Dilute HPLC Analyze by validated HPLC method Dilute->HPLC Calculate Calculate concentration (mg/mL or M) HPLC->Calculate

Caption: Step-by-step workflow for the Shake-Flask method.

Solubility Data and Interpretation

The following table summarizes the expected solubility of this compound in a range of common organic solvents at 25°C, based on physicochemical principles.

Solvent Solvent Type Dielectric Constant (ε) Predicted Solubility (mg/mL) Interpretation
Dichloromethane (DCM)Chlorinated9.1> 100 (Very Soluble)Excellent polarity match for the aromatic and halogenated parts of the molecule.
Tetrahydrofuran (THF)Ether (Aprotic Polar)7.6> 100 (Very Soluble)Aprotic ether oxygen can accept hydrogen bonds; good solvation of the overall structure.
Ethyl AcetateEster (Aprotic Polar)6.050 - 100 (Freely Soluble)Good balance of polarity to interact with both the alcohol and the lipophilic regions.
AcetoneKetone (Aprotic Polar)2130 - 50 (Soluble)Polar aprotic nature, acts as a hydrogen bond acceptor.
MethanolAlcohol (Protic Polar)3310 - 30 (Soluble)Protic nature allows for strong hydrogen bonding with the hydroxyl group.
AcetonitrileNitrile (Aprotic Polar)37.55 - 10 (Sparingly Soluble)Highly polar, may not effectively solvate the large lipophilic portions of the molecule.
HeptaneNon-polar1.9< 1 (Slightly Soluble)Lacks the polarity to interact with the alcohol group or overcome crystal lattice energy.
WaterProtic, Highly Polar80.1< 0.1 (Practically Insoluble)Highly unfavorable interaction with the large, lipophilic benzothiophene and substituted phenyl rings.

Interpretation of Results:

The data clearly illustrates the "like dissolves like" principle. The compound shows high solubility in solvents of intermediate polarity like DCM and THF, which can effectively solvate the entire molecule. The ability of solvents like methanol to act as hydrogen bond donors and acceptors contributes to its moderate solubility.[22] Conversely, the compound is practically insoluble in the highly non-polar heptane and the highly polar water, demonstrating the importance of a balanced solvent polarity profile for achieving significant solubility with this type of multi-functional molecule.

Conclusion

The solubility of this compound is a multi-faceted property governed by its complex molecular structure. A combination of predictive modeling and rigorous experimental validation via the Shake-Flask method provides the most comprehensive understanding. This guide has outlined the theoretical underpinnings, provided a robust experimental protocol, and presented an interpretive framework for solubility data. For professionals in drug development, this knowledge is critical for optimizing synthetic reaction conditions, developing purification strategies, and laying the groundwork for future formulation activities.

References

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Thermogravimetric analysis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of this compound (CAS No. 1034305-11-7), a key intermediate in pharmaceutical research and development.[1][2] As a Senior Application Scientist, this document moves beyond a standard operating procedure to deliver a self-validating analytical strategy, grounded in first principles of thermal analysis. We will explore the theoretical underpinnings of TGA, propose scientifically-grounded hypotheses for the thermal decomposition pathways of the target molecule, detail a robust experimental protocol with justifications for each parameter, and provide a clear guide for interpreting the resulting data. Furthermore, advanced techniques such as Evolved Gas Analysis (EGA) are discussed to achieve unambiguous structural elucidation of degradation products. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to assess the thermal stability and compositional integrity of complex heterocyclic compounds.

Introduction: The Imperative for Thermal Analysis in Drug Development

This compound is a heterocyclic compound featuring a benzothiophene core linked to a substituted phenyl ring.[3] Such molecules are vital building blocks in the synthesis of novel therapeutic agents, where understanding their physicochemical properties is non-negotiable.[4][5][6] Thermal stability is a critical quality attribute, influencing everything from manufacturing process parameters and storage conditions to the ultimate safety and efficacy of the final drug product.[7][8]

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials characterization that provides quantitative insight into the thermal stability and decomposition profile of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[9][10] The objective of this guide is to establish an authoritative methodology for conducting and interpreting the TGA of this compound, enabling scientists to confidently assess its thermal properties.

Fundamentals of Thermogravimetric Analysis

At its core, TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature.[10] The instrument consists of a high-precision microbalance, a programmable furnace, and a system for controlling the gaseous environment around the sample.[10][11]

The primary outputs of a TGA experiment are the TGA and DTG curves:

  • TGA Curve: Plots the percent mass of the sample remaining on the y-axis against the temperature on the x-axis. A flat, horizontal region indicates thermal stability, while a vertical drop, known as a mass loss step, signifies a thermal event such as decomposition or dehydration.[12][13]

  • Derivative Thermogravimetric (DTG) Curve: This is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks on the DTG curve correspond to the points of the fastest decomposition rate (Tmax) for each mass loss step, often revealing overlapping events that are not obvious in the TGA curve alone.[13]

Hypothesized Thermal Decomposition Pathway

Understanding the molecular structure (C₁₅H₁₀BrFOS, MW: 337.21 g/mol ) allows us to predict a multi-stage decomposition process. The molecule's stability is dictated by the relative strengths of its covalent bonds and the potential for elimination of small, stable molecules. The proposed pathway below is a hypothesis that a robust TGA experiment, particularly when coupled with Evolved Gas Analysis, can validate.

  • Step 1: Initial Dehydration (Low Temperature). The secondary alcohol moiety presents a likely site for an initial, low-energy decomposition event. The elimination of a water molecule (H₂O, MW: 18.02 g/mol ) is a common initial degradation step for alcohols.

  • Step 2: Fission of Halogenated Phenyl Group. The C-Br and C-F bonds possess different dissociation energies. It is plausible that fragmentation occurs with the loss of hydrogen bromide (HBr, MW: 80.91 g/mol ) or other brominated/fluorinated fragments. Thermal degradation of brominated organic compounds is known to often produce HBr.[14]

  • Step 3: Cleavage of the Core Structure. At higher temperatures, the bond connecting the benzothiophene and phenyl rings will likely rupture.

  • Step 4: Benzothiophene Ring Collapse. The final stage involves the breakdown of the stable benzothiophene ring system. In an oxidative atmosphere, this would result in the formation of sulfur oxides (e.g., SO₂). In an inert atmosphere, a carbonaceous residue may remain. Studies on other benzothiophene derivatives have shown that the decomposition mechanism can involve ring-cleavage.[15][16]

G cluster_0 Proposed Decomposition Pathway A Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol B Step 1: Dehydration (Loss of H₂O) A->B ~150-250°C C Step 2: Phenyl Ring Fission (Loss of HBr, etc.) B->C ~250-400°C D Step 3: Core Structure Cleavage C->D >400°C E Step 4: Benzothiophene Collapse D->E >500°C F Final Residue (e.g., Carbonaceous Char) E->F

Caption: Proposed multi-step thermal decomposition pathway for the target molecule.

A Self-Validating TGA Experimental Protocol

This protocol is designed to generate reproducible and interpretable data. The rationale behind each parameter selection is crucial for scientific integrity.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required.

  • Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Nickel and Iron) as per ASTM E1582.[17]

  • Mass Calibration: Verify the microbalance response using certified calibration weights according to ASTM E2040.[17]

Experimental Parameters and Justification

The choice of experimental parameters directly influences the results; therefore, each selection must be deliberate and justified.[18][19][20]

ParameterRecommended SettingJustification (The "Why")
Sample Mass 5 – 10 mgProvides a strong signal-to-noise ratio without causing thermal gradients within the sample, which can occur with larger masses and lead to artificially high decomposition temperatures.[19][21]
Sample Form Fine, uniform powderMaximizes surface area to ensure uniform heat distribution and efficient removal of evolved gases, leading to sharper, more defined mass loss steps.[18]
Crucible Type 70-150 µL Alumina (Al₂O₃) or Platinum (Pt) crucible, open lidAlumina is inert and cost-effective for most organic compounds up to high temperatures. An open crucible ensures that evolved gases can escape freely, preventing pressure buildup that could alter the decomposition kinetics.[12][18]
Atmosphere 1. Nitrogen (Inert) 2. Air (Oxidative)1. Nitrogen: Used to study the inherent thermal stability of the molecule in the absence of oxygen. This reveals the temperatures at which bonds break due to thermal energy alone. 2. Air: Used to evaluate oxidative stability. Comparing the results from inert and oxidative runs reveals the material's susceptibility to oxidation, which often occurs at lower temperatures than thermal decomposition.[19][22]
Purge Gas Flow Rate 30 – 50 mL/minThis rate is sufficient to create a stable and pure atmosphere around the sample and to efficiently sweep away decomposition products without causing sample cooling or excessive turbulence that could affect the balance.[18]
Heating Program Ramp from 30°C to 800°C at 10 K/minStart Temp (30°C): Ensures detection of any residual solvent or adsorbed moisture.[12] End Temp (800°C): High enough to ensure complete decomposition and characterization of any final residue. Rate (10 K/min): A common rate that provides a good balance between analytical speed and resolution. Slower rates can better separate close-lying events, while faster rates can shift decomposition to higher temperatures.[12][20]
Step-by-Step Experimental Workflow

G start Start prep 1. Sample Preparation (Weigh 5-10 mg of powder) start->prep load 2. Load Sample (Place crucible in TGA) prep->load setup 3. Instrument Setup (Set heating program & gas flow) load->setup purge 4. Equilibrate & Purge (Hold at 30°C for 5 min) setup->purge run 5. Initiate Heating Ramp (10 K/min to 800°C) purge->run record 6. Data Acquisition (Record Mass vs. Temp) run->record end End record->end

Caption: Standard workflow for a TGA experiment.

  • Preparation: Tare the empty sample crucible on the TGA's microbalance.

  • Sample Loading: Carefully place 5-10 mg of the powdered sample into the crucible, ensuring an even distribution. Record the exact initial mass.

  • Instrument Setup: Place the crucible onto the balance mechanism within the furnace. Seal the furnace.

  • Method Programming: Program the instrument with the parameters outlined in Table 1.

  • Equilibration: Allow the system to purge with the selected gas (N₂ or Air) at the set flow rate for 5-10 minutes at the starting temperature (30°C) to ensure a stable baseline.

  • Execution: Initiate the heating program.

  • Post-Analysis: Once the run is complete and the furnace has cooled, carefully remove the sample crucible. The data is now ready for interpretation.

Data Interpretation: From Curve to Conclusion

The interpretation of the TGA/DTG curves is where data is transformed into knowledge. The process involves identifying key thermal events and correlating the quantitative mass loss with the hypothesized chemical changes.[13][23]

Analysis of a Hypothetical TGA/DTG Thermogram

The following table presents hypothetical but plausible data for the TGA of this compound in a nitrogen atmosphere, based on the decomposition pathway proposed in Section 3.0.

StepTemperature Range (°C)Tmax (°C) (from DTG)Experimental Mass Loss (%)Theoretical Mass Loss (%)Proposed Evolved Fragment(s)
1180 - 240225~5.3%5.34%H₂O
2260 - 380350~24.0%23.99%HBr
3400 - 600480~45.5%VariesC₇H₄F, C₈H₅S fragments
Residue > 600°C-~25.2%-Carbonaceous Char

Interpretation Logic:

  • Step 1: A mass loss of approximately 5.3% corresponds very closely to the theoretical mass percentage of a single water molecule (18.02 / 337.21 * 100% = 5.34%). This supports the initial dehydration hypothesis.

  • Step 2: The subsequent mass loss of ~24.0% aligns well with the loss of HBr (80.91 / 337.21 * 100% = 23.99%), a common degradation product for brominated compounds.[14]

  • Step 3: The large mass loss at higher temperatures represents the catastrophic failure of the core molecular structure.

  • Final Residue: The percentage of char residue at the end of the experiment is a key characteristic of the material's decomposition in an inert atmosphere.

Advanced Validation: TGA with Evolved Gas Analysis (TGA-EGA)

While correlating mass loss provides strong evidence, it is not definitive proof. To unambiguously identify the gaseous products evolved during each decomposition step, coupling the TGA instrument to a gas analyzer is the authoritative approach.[11][24]

TGA-MS (Mass Spectrometry) / TGA-FTIR (Fourier Transform Infrared Spectroscopy): In a TGA-EGA setup, the gas exiting the TGA furnace is transferred via a heated line to an MS or FTIR spectrometer.[25]

  • TGA-FTIR would identify functional groups in the evolved gas (e.g., the characteristic O-H stretch of water vapor, or the distinct spectrum of SO₂).

  • TGA-MS would detect the mass-to-charge ratio (m/z) of the evolved species. For our hypothetical analysis, one would expect to see signals at m/z = 18 (H₂O) during the first step and m/z = 80/82 (for the isotopes of HBr) during the second step.

G cluster_TGA TGA Instrument cluster_EGA Evolved Gas Analyzer tga_furnace Furnace with Sample on Microbalance transfer_line Heated Transfer Line tga_furnace->transfer_line data_out Correlated Data: Mass Loss vs. Evolved Gas ID tga_furnace->data_out gas_in Purge Gas In (N₂ or Air) gas_in->tga_furnace analyzer Mass Spectrometer (MS) or FTIR Spectrometer analyzer->data_out transfer_line->analyzer

Caption: Conceptual diagram of a TGA-EGA (MS or FTIR) system.

Conclusion

This guide has detailed a robust, scientifically-grounded strategy for the thermogravimetric analysis of this compound. By moving beyond simple data collection to a process of hypothesis, methodical experimentation, and rigorous interpretation, researchers can gain profound insights into the thermal characteristics of this important pharmaceutical intermediate. The principles outlined—from the justification of every experimental parameter to the validation of results with theoretical calculations and advanced EGA techniques—form a blueprint for achieving accurate, reliable, and defensible thermal analysis data essential for modern drug development.

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Methodological & Application

The Versatile Building Block: Application Notes for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that interact with a wide range of biological targets. Consequently, benzo[b]thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic properties.[3][4] Several marketed drugs, such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole, feature this important structural unit.[5][6]

This guide focuses on Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol , a highly functionalized building block poised for the synthesis of diverse and complex molecular architectures. The strategic placement of its functional groups—a secondary alcohol, a reactive bromo substituent, and a fluoro-substituted phenyl ring—offers multiple avenues for synthetic elaboration. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent transformations, highlighting its utility for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Data

For effective use in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential.

PropertyValueSource
CAS Number 1034305-11-7
Molecular Formula C₁₅H₁₀BrFOS
Molecular Weight 337.21 g/mol
Appearance White to off-white solid
Purity Typically >98%
Storage Store at 2-8°C

Part 1: Synthesis of the Core Building Block

The synthesis of this compound is achieved through a highly efficient nucleophilic addition of a lithiated benzothiophene species to 5-bromo-2-fluorobenzaldehyde. This method provides the target alcohol in high yield and purity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 5-Bromo-2-fluorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzo[b]thiophene (1.0 eq). Dissolve it in anhydrous THF (e.g., 10 mL per gram of benzothiophene).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiobenzo[b]thiophene is a critical step, driven by the acidity of the proton at the 2-position of the thiophene ring.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) solution of 2-lithiobenzo[b]thiophene.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.

  • Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound. A typical yield for this reaction is in the range of 85-95%.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzothiophene Benzo[b]thiophene Lithiation 1. Lithiation with n-BuLi in THF at -78°C Benzothiophene->Lithiation Aldehyde 5-Bromo-2-fluorobenzaldehyde Addition 2. Addition of Aldehyde Aldehyde->Addition Lithiation->Addition Quench Quench with sat. NH4Cl Addition->Quench Extract Extraction with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthesis of the core building block.

Part 2: Key Applications and Protocols

The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its functional groups. The secondary alcohol can be readily transformed, and the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Application 1: Reduction to 2-[(5-bromo-2-fluorophenyl)methyl]benzo[b]thiophene

A common and highly useful transformation is the reduction of the secondary alcohol to a methylene group. This is typically achieved via ionic hydrogenation, a mild and selective method that avoids harsh conditions that could affect the other functional groups.[7][8]

Mechanistic Insight: The reaction proceeds through the formation of a stabilized benzylic carbocation, which is then quenched by a hydride delivered from triethylsilane. The Lewis or Brønsted acid catalyst is crucial for activating the alcohol as a good leaving group (water).[9]

Protocol 2: Ionic Hydrogenation of the Secondary Alcohol

This protocol is based on established methods for the reduction of diaryl methanols.[10][11]

Materials:

  • This compound

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add triethylsilane (2.0-3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acid Catalysis: Slowly add trifluoroacetic acid (5.0-10.0 eq) or BF₃·OEt₂ (2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-[(5-bromo-2-fluorophenyl)methyl]benzo[b]thiophene.

Reduction Workflow Diagram

Reduction_Workflow cluster_start Starting Material cluster_reaction Ionic Hydrogenation cluster_workup Work-up & Purification cluster_product Final Product Starting_Material This compound Reagents Et3SiH, TFA or BF3·OEt2 in DCM Starting_Material->Reagents Quench Quench with sat. NaHCO3 Reagents->Quench Extract Extraction with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product 2-[(5-bromo-2-fluorophenyl)methyl]benzo[b]thiophene Purify->Product Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Products Start 2-[(5-bromo-2-fluorophenyl)methyl]benzo[b]thiophene Suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst, Base) Start->Suzuki Heck Heck (Alkene, Pd catalyst, Base) Start->Heck Sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd catalyst, Base) Start->Buchwald Aryl_Product Aryl/Heteroaryl Substituted Suzuki->Aryl_Product Vinyl_Product Vinyl Substituted Heck->Vinyl_Product Alkynyl_Product Alkynyl Substituted Sonogashira->Alkynyl_Product Amino_Product Amino Substituted Buchwald->Amino_Product

Sources

Application of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential applications and experimental evaluation of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (herein referred to as BTBFM). While BTBFM is primarily classified as a key intermediate in chemical synthesis, its structural architecture, combining a benzo[b]thiophene core with a substituted diaryl-methanol moiety, suggests significant untapped potential in medicinal chemistry.[1][2] This guide elucidates the rationale for its investigation, provides a detailed synthetic protocol, and outlines robust methodologies for evaluating its potential as an anticancer and neuro-modulatory agent.

Introduction: A Privileged Scaffold in Drug Discovery

The benzo[b]thiophene ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[3][4] This versatile scaffold is present in numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anti-diabetic, and anticancer effects.[3][4][5][6]

Key examples of drugs featuring the benzo[b]thiophene core include:

  • Raloxifene: A selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis and to reduce the risk of invasive breast cancer.[2][7][8][9] Its mechanism involves tissue-specific agonist or antagonist effects on estrogen receptors.[2][8][10]

  • Zileuton: An inhibitor of 5-lipoxygenase, the enzyme responsible for synthesizing leukotrienes.[11][12][13] By blocking this pathway, Zileuton is used in the chronic treatment of asthma.[11][14]

  • Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][15][16][17] Its unique benzothiophene ring is believed to mimic tryptophan, further disrupting the fungal membrane.[3]

The subject of this guide, BTBFM, incorporates this potent benzo[b]thiophene moiety linked via a methanol bridge to a 5-bromo-2-fluorophenyl group. The diaryl-methanol core is another significant pharmacophore found in various therapeutic agents, including antihistamines.[18] The specific halogen substitution on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. Given this structural pedigree, BTBFM represents a compelling candidate for investigation in drug discovery programs.

Hypothesized Therapeutic Applications

Based on the extensive bioactivity of structurally related compounds, we propose two primary avenues for the investigation of BTBFM:

  • Anticancer Activity: The benzo[b]thiophene scaffold is a component of numerous compounds with demonstrated anticancer properties, including selective estrogen receptor modulators like Raloxifene.[19] The cytotoxic potential of BTBFM can be evaluated against various cancer cell lines.

  • Neuro-modulatory Activity: Benzo[b]thiophene derivatives have been identified as potent inhibitors of key enzymes in the central nervous system, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[14][19][20] Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as depression.[21]

This application note provides detailed protocols to screen BTBFM for these hypothesized activities.

Synthesis Protocol for BTBFM

The synthesis of this compound is reliably achieved through the nucleophilic addition of a lithiated benzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde.[11]

Rationale of the Synthetic Pathway

The protocol involves a two-step, one-pot reaction.

  • Deprotonation/Lithiation: Benzo[b]thiophene is a weak acid. The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the sulfur atom and the stability of the resulting carbanion. A strong organolithium base, n-butyllithium (n-BuLi), is used to selectively abstract this proton at low temperatures (-78 °C) to prevent side reactions, forming 2-lithiobenzo[b]thiophene in situ.

  • Nucleophilic Addition: The resulting lithiated species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired diaryl-methanol product.

Visualized Workflow

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition & Quench A Benzo[b]thiophene C 2-Lithiobenzo[b]thiophene (in situ) A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D 5-Bromo-2-fluorobenzaldehyde D->E THF, -78 °C F This compound (BTBFM) E->F Aqueous Workup (H2O)

Caption: Synthetic workflow for BTBFM.

Detailed Experimental Protocol

Materials:

  • Benzo[b]thiophene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • 5-Bromo-2-fluorobenzaldehyde (0.95 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add benzo[b]thiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1.5 hours.[11]

  • Aldehyde Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.[11]

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for an additional 2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, slowly quench the reaction by adding deionized water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate for extraction.[11]

  • Workup: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[11]

Protocols for Biological Evaluation

To validate the hypothesized bioactivities of BTBFM, the following standard, robust, and reproducible protocols are recommended.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of BTBFM on a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[22] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[23][24]

Materials:

  • BTBFM stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[22][23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Phosphate-Buffered Saline (PBS)

  • Doxorubicin or Paclitaxel (positive control)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of BTBFM and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium with vehicle) and "blank" (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37 °C, allowing for the formation of purple formazan crystals.[25]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (DMSO) to each well.[25] Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if BTBFM can inhibit the activity of acetylcholinesterase.

Principle: This colorimetric assay is based on the Ellman's method.[18][26] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of TNB production is proportional to AChE activity.[18][27]

Materials:

  • BTBFM stock solution (e.g., 10 mM in DMSO)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[18]

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[18]

  • Donepezil or Galantamine (positive control inhibitor)

  • 96-well clear flat-bottom plates

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.

    • ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water. Prepare fresh.[18]

    • Inhibitor Dilutions: Prepare serial dilutions of BTBFM and the positive control in phosphate buffer.

  • Assay Setup (Final Volume 200 µL):

    • In each well, add 20 µL of DTNB solution.

    • Add 10 µL of the appropriate BTBFM dilution or positive control. For the 100% activity control, add 10 µL of buffer (with vehicle).

    • Add 150 µL of phosphate buffer.

    • To initiate the reaction, add 20 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/min) for each well.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC₅₀ value by plotting the % Inhibition against the log of the inhibitor concentration.

Data Presentation and Interpretation

Quantitative results from the proposed assays should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity Data for BTBFM

Cell Line Compound IC₅₀ (µM)
MCF-7 BTBFM 15.2 ± 1.8
Doxorubicin 0.8 ± 0.1
A549 BTBFM 22.5 ± 2.5

| | Doxorubicin | 1.2 ± 0.2 |

Table 2: Hypothetical Enzyme Inhibition Data for BTBFM

Enzyme Compound IC₅₀ (µM)
AChE BTBFM 8.7 ± 0.9

| | Donepezil | 0.05 ± 0.01 |

Visualizing a Potential Mechanism: Apoptosis Induction

Should BTBFM demonstrate significant cytotoxicity, a potential mechanism of action is the induction of apoptosis. This can be further investigated using assays like Annexin V/PI staining followed by flow cytometry.

G BTBFM BTBFM Mitochondria Mitochondrial Stress BTBFM->Mitochondria Induces Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

Conclusion

This compound is a synthetically accessible molecule built from pharmacologically validated scaffolds. Its structural features strongly suggest potential for development as a therapeutic agent. The protocols detailed in this application note provide a robust framework for the initial screening of this compound's anticancer and neuro-modulatory properties, paving the way for further structure-activity relationship (SAR) studies and lead optimization.

References

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. Available at: [Link]

  • Clemett, D., & Markham, A. (2000). Raloxifene: a review of its use in postmenopausal osteoporosis. Drugs & Aging, 16(5), 385-406. Available at: [Link]

  • LinkedIn. (2025). Pharmacology of Zileuton (Zyflo). Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Zileuton?. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Sertaconazole Nitrate?. Available at: [Link]

  • PubChem. (n.d.). Sertaconazole. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. Available at: [Link]

  • NCBI. (2023). Raloxifene. StatPearls. Available at: [Link]

  • Wikipedia. (n.d.). Raloxifene. Available at: [Link]

  • Pediatric Oncall. (n.d.). Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link]

  • Wikipedia. (n.d.). Zileuton. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Raloxifene Hydrochloride?. Available at: [Link]

  • NCBI. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available at: [Link]

  • The Open Orthopaedics Journal. (2012). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice. Available at: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • SpringerLink. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

  • ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Available at: [Link]

  • MDPI. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • NCBI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Available at: [Link]

  • University of Texas Southwestern Medical Center. (2011). Novel benzo[ b ]thiophene derivatives as new potential antidepressants with rapid onset of action. Available at: [Link]

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Protocol for the gram-scale synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gram-Scale Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound (CAS No: 1034305-11-7). This diarylmethanol derivative is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of pharmaceutical agents[1][2][3]. The synthesis is achieved through the nucleophilic addition of a lithiated benzo[b]thiophene species to 5-bromo-2-fluorobenzaldehyde. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization insights to ensure a successful and reproducible outcome for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities[4]. Its fusion of a benzene ring and a thiophene ring creates a unique electronic and structural profile. The target molecule, this compound, combines this important heterocycle with a substituted phenyl ring, making it a precursor for more complex molecular architectures, such as SGLT2 inhibitors or other therapeutic agents[5][6].

The synthetic strategy detailed herein relies on the generation of a potent organolithium nucleophile. The acidity of the proton at the C2 position of benzo[b]thiophene is sufficiently high to be abstracted by a strong base like n-butyllithium (n-BuLi). The resulting 2-lithiobenzo[b]thiophene is a powerful carbon-based nucleophile that readily attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. This type of carbon-carbon bond formation is a cornerstone of modern organic synthesis[7]. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate[8][9].

Reaction Scheme and Mechanism

The overall transformation is as follows:

Scheme 1: Synthesis of this compound

Benzo[b]thiophene + 5-bromo-2-fluorobenzaldehyde → this compound

The reaction proceeds via a two-step mechanism:

  • Deprotonation: n-Butyllithium, a strong organometallic base, selectively deprotonates benzo[b]thiophene at the C2 position. This occurs at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the highly reactive 2-lithiobenzo[b]thiophene intermediate.

  • Nucleophilic Addition: The anionic carbon of the 2-lithiobenzo[b]thiophene acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. This forms a lithium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with water or a mild aqueous acid (e.g., saturated ammonium chloride solution), which protonates the alkoxide to yield the final diarylmethanol product.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition & Work-up benzothiophene Benzo[b]thiophene lithiated_intermediate 2-Lithiobenzo[b]thiophene benzothiophene->lithiated_intermediate + n-BuLi nBuLi n-Butyllithium (n-BuLi) butane Butane nBuLi->butane - Butane alkoxide Lithium Alkoxide Intermediate lithiated_intermediate->alkoxide + Aldehyde aldehyde 5-bromo-2-fluorobenzaldehyde final_product Final Product (Diarylmethanol) alkoxide->final_product + H₂O (Work-up)

Diagram 1: Reaction mechanism overview.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a synthesis yielding approximately 35 grams of the final product[10]. Adjust quantities as needed, maintaining molar ratios.

Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)Key Properties
Benzo[b]thiophene95-15-8134.1816.6 g124Solid, moisture sensitive
n-Butyllithium (2.5 M in hexanes)109-72-864.0649.6 mL124Pyrophoric, reacts violently with water[8]
5-Bromo-2-fluorobenzaldehyde94569-84-3203.0223.95 g118Solid, irritant
Anhydrous Tetrahydrofuran (THF)109-99-972.11500 mL-Flammable, peroxide-former, hygroscopic[11]
Deionized Water7732-18-518.02~200 mL-For quenching
Diethyl Ether60-29-774.12~300 mL-Highly flammable, for extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~20 g-Drying agent
Saturated NH₄Cl Solution12125-02-9-~150 mL-Alternative quenching agent
Silica Gel (for column chromatography)7631-86-9-As needed-Stationary phase
Hexane / Ethyl Acetate--As needed-Eluent for chromatography
Apparatus
  • 1 L three-neck round-bottom flask

  • 500 mL round-bottom flask (for aldehyde solution)

  • Two 250 mL dropping funnels

  • Reflux condenser with a gas inlet/outlet (connected to a bubbler)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Syringes and needles (oven-dried)

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

Causality Note: All glassware must be rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum) and assembled while hot under a stream of inert gas. This is critical because organolithium reagents like n-BuLi are extremely sensitive to moisture and will be quenched by any residual water, halting the reaction[12][13].

Step-by-Step Synthesis Procedure

Diagram 2: Overall experimental workflow.

  • Inert Atmosphere Setup: Assemble the 1 L three-neck flask with a stirrer, thermometer, and a dropping funnel topped with a gas inlet. Purge the entire system with dry argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the main reaction flask, dissolve 16.6 g (124 mmol) of benzo[b]thiophene in 200 mL of anhydrous THF.

    • In a separate dry flask, dissolve 23.95 g (118 mmol) of 5-bromo-2-fluorobenzaldehyde in 300 mL of anhydrous THF. Transfer this solution to the second dropping funnel.

  • Lithiated Intermediate Formation:

    • Cool the benzo[b]thiophene solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 49.6 mL of 2.5 M n-butyllithium (124 mmol) dropwise via the dropping funnel over 30-40 minutes. Causality: A slow addition rate is crucial to control the exothermic deprotonation and maintain the low temperature, preventing side reactions and degradation of the organolithium reagent[12].

    • After the addition is complete, stir the mixture at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the 2-lithiobenzo[b]thiophene.

  • Nucleophilic Addition:

    • While maintaining the temperature at -78 °C, add the solution of 5-bromo-2-fluorobenzaldehyde dropwise from the second funnel over approximately 1 hour.

    • Continue stirring the reaction mixture at -78 °C for an additional 2 hours after the addition is complete[10]. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • Once the reaction is complete, slowly quench the reaction by adding ~150 mL of deionized water or saturated aqueous NH₄Cl solution dropwise while the flask is still in the cold bath. Safety Note: The quench can be highly exothermic. Add the quenching agent very slowly at first. Using saturated NH₄Cl is often preferred as it is less basic than water and can help minimize the formation of emulsions.

    • Remove the cold bath and allow the mixture to warm to room temperature with stirring.

    • Transfer the mixture to a 1 L separatory funnel. Add ~300 mL of diethyl ether and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.

    • Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity).

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield pure this compound. A reported yield for this procedure is 35.4 g (89%) with 99.5% purity[10].

Critical Safety Considerations

Working with organolithium reagents requires strict adherence to safety protocols. A thorough risk assessment should be performed before starting[11].

HazardAssociated Reagent(s)Mitigation and Best Practices
Pyrophoricity & Extreme Reactivity with Water/Air n-ButyllithiumHandle exclusively under an inert atmosphere (Ar or N₂) using Schlenk line or glovebox techniques. Use oven-dried syringes for transfers. A fire extinguisher suitable for reactive metals (e.g., Class D, Met-L-X) should be immediately accessible[8]. Do not work alone[8].
Fire Hazard Tetrahydrofuran (THF), Diethyl Ether, HexanesThese solvents are highly flammable. Ensure there are no open flames or spark sources nearby. Conduct the entire procedure in a certified chemical fume hood[9][12][13].
Exothermic Reaction n-BuLi addition, Quenching stepMaintain a low temperature (-78 °C) with an efficient cooling bath. Add reagents slowly and monitor the internal temperature. Have an ice bath ready for emergency cooling if the reaction becomes too vigorous[11][12].
Chemical Toxicity & Irritation Halogenated aromatics, SolventsWear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible)[12].

Product Characterization

To confirm the identity and purity of the synthesized this compound (C₁₅H₁₀BrFOS, MW: 337.21 g/mol ), the following analyses are recommended[1]:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons on both the benzo[b]thiophene and the bromofluorophenyl rings, as well as a singlet or doublet for the benzylic proton (CH-OH) and a broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Should show the correct number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to determine the purity of the final product, which should ideally be >98% for use in further research[1].

References

  • DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • Laboratory Safety. (2018). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Available at: [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent? Available at: [Link]

  • ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]

  • NIH. (n.d.). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]

  • AbacipharmTech. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • RSC Publishing. (n.d.). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Available at: [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

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Application Note & Protocol: A Multi-Technique Approach for the Comprehensive Characterization of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a complex heterocyclic compound with potential applications as a key intermediate in pharmaceutical synthesis. Its multifaceted structure, featuring a benzothiophene core, a substituted phenyl ring with two distinct halogens (bromine and fluorine), and a chiral center at the methanol carbon, necessitates a rigorous and orthogonal analytical strategy. The unambiguous confirmation of its identity, structure, purity, and elemental composition is paramount for its use in drug discovery and development, ensuring reproducibility, safety, and compliance with regulatory standards.

This guide provides a comprehensive framework detailing the critical analytical techniques required for a full and robust characterization. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The core of our strategy is the integration of data from multiple spectroscopic and chromatographic techniques to build a complete and undeniable profile of the molecule.

The Integrated Analytical Workflow

A successful characterization relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to first elucidate the molecular structure, then confirm the exact molecular formula and functional groups, and finally, to quantify the purity of the synthesized compound.

Analytical_Workflow cluster_0 Start: Synthesized Compound cluster_1 Structural Elucidation cluster_2 Identity & Functional Confirmation cluster_3 Purity & Compositional Analysis cluster_4 Final Characterization Report Sample Test Article: Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity & Skeleton Sample->NMR MS High-Resolution MS - Molecular Formula - Isotopic Pattern Sample->MS FTIR FT-IR Spectroscopy - Functional Groups (O-H, C-F) Sample->FTIR HPLC RP-HPLC-UV - Purity (%) & Impurity Profile Sample->HPLC EA Elemental Analysis - %C, H, S Confirmation Sample->EA Report Comprehensive Data Analysis: Structure, Identity, Purity, & Composition Confirmed NMR->Report MS->Report FTIR->Report HPLC->Report EA->Report

Caption: Integrated workflow for the characterization of the target compound.

Primary Structure Elucidation: NMR and Mass Spectrometry

The foundational step in characterization is determining the molecular structure and formula. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.

Expertise & Rationale: The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is a common starting point for compounds of this type. However, the hydroxyl proton (-OH) may exchange or exhibit a broad signal. Using DMSO-d₆ can be advantageous as the hydroxyl proton often appears as a sharp, well-defined signal that couples to the adjacent methine proton. The presence of fluorine introduces C-F and H-F coupling, which provides definitive evidence for the substitution pattern on the phenyl ring.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS or residual solvent peak.

¹H NMR (Expected) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Aromatic Protons7.0 - 8.0m-~7HBenzothiophene & Phenyl H
Methine Proton~6.0d~4-6 Hz1H-CH(OH)-
Hydroxyl ProtonVariable (e.g., 2.5-5.0)d or br s~4-6 Hz1H-OH
¹³C NMR (Expected) Chemical Shift (δ, ppm)Notes
Aromatic Carbons110 - 150Multiple signals; C-F and C-Br carbons will be distinct.
Methine Carbon70 - 80-CH(OH)-

Note: The presence of fluorine will induce splitting in both ¹H and ¹³C spectra for nearby nuclei, providing crucial connectivity information.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to four or five decimal places).[1][2] This allows for the calculation of a unique molecular formula.

Expertise & Rationale: For this compound, HRMS serves two critical functions. First, it confirms the molecular formula (C₁₅H₁₀BrFOS). Second, it reveals the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4][5] This results in two major peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity.[3][5][6] This pattern is a definitive signature for the presence of a single bromine atom. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.[7]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 100 to 500.

    • Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic mass for the [M+H]⁺ peak cluster.

    • Compare the experimentally measured exact mass to the theoretically calculated mass for C₁₅H₁₁BrFOS⁺.

    • Confirm the presence of the M⁺ and (M+2)⁺ peaks with an intensity ratio of approximately 1:1.

ParameterTheoretical Value (for C₁₅H₁₀BrFOS)Expected Found Value
Molecular Formula C₁₅H₁₀BrFOSC₁₅H₁₀BrFOS
Exact Mass [M+H]⁺ (⁷⁹Br) 352.9747352.9747 ± 0.0018 (within 5 ppm)
Exact Mass [M+2+H]⁺ (⁸¹Br) 354.9727354.9727 ± 0.0018 (within 5 ppm)
Isotopic Ratio ~1:1~1:1

Spectroscopic Confirmation and Purity Analysis

Once the primary structure is established, FT-IR spectroscopy confirms the presence of key functional groups, and HPLC provides a quantitative measure of purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expertise & Rationale: Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the analysis of solid samples directly with minimal preparation, making it fast and efficient.[9][10] For our target molecule, we expect to see characteristic absorptions for the O-H group (a broad band), aromatic C-H and C=C bonds, and the C-O bond of the alcohol.[11][12][13]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Broad, StrongO-H stretch (alcohol)
~3100 - 3000MediumAromatic C-H stretch[12][13]
~1600 - 1450Medium-StrongAromatic C=C ring stretching[11][12]
~1250 - 1050StrongC-O stretch (secondary alcohol)
~900 - 675StrongAromatic C-H out-of-plane bending[12]
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Expertise & Rationale: A reverse-phase HPLC (RP-HPLC) method is the logical choice for this analyte due to its aromatic and relatively non-polar nature.[14] A C18 column is a robust and versatile stationary phase for this purpose.[15] The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[16][17] A gradient elution (where the organic solvent percentage is increased over time) is often necessary to ensure that both the main peak is sharp and any more-retained impurities are eluted in a reasonable time. UV detection is appropriate as the benzothiophene and phenyl moieties are strong chromophores. A detection wavelength around 230-254 nm should provide good sensitivity.[18]

  • Sample Preparation: Accurately prepare a sample solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% formic or phosphoric acid).

    • Mobile Phase B: Acetonitrile (with 0.1% formic or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Hold at 50% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks.

ParameterExpected Result
Retention Time (t_R) A single, sharp major peak at a specific retention time (e.g., 10-12 min).
Purity >98% (area percent).
Impurities Any minor peaks should be well-resolved from the main peak.

Compositional Analysis

Elemental analysis provides the final piece of confirmatory data, validating the empirical formula derived from HRMS.

Elemental Analysis (CHN)

This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample through combustion. Sulfur and halogen analysis can also be performed.

Expertise & Rationale: Elemental analysis is a fundamental technique that provides a direct measure of the elemental composition of a pure organic substance.[19] The experimentally determined weight percentages of C and H must match the theoretical values calculated from the molecular formula (C₁₅H₁₀BrFOS) within an acceptable margin of error (typically ±0.4%).[19] This serves as a final, independent verification of the compound's composition and purity.

  • Sample Preparation: An accurately weighed amount (1-3 mg) of the highly purified, dry compound is required.

  • Instrumentation: The sample is combusted at high temperature (~1000 °C) in a stream of oxygen in an automated elemental analyzer.

  • Detection: The resulting combustion gases (CO₂, H₂O) are separated and quantified by methods such as thermal conductivity detection.

  • Calculation: The instrument's software calculates the weight percentages of each element.

ElementTheoretical % (for C₁₅H₁₀BrFOS)Expected Found %
Carbon (C) 51.01%51.01 ± 0.4%
Hydrogen (H) 2.85%2.85 ± 0.4%

Note: Analysis for S, Br, and F can be performed by specialized methods like ion chromatography after combustion.[20]

Conclusion: Building a Certificate of Analysis

The true power of this multi-technique approach lies in the integration of all data points. A conclusive characterization of this compound is achieved when:

  • NMR data confirms the C-H framework and atom connectivity.

  • HRMS data provides the exact molecular formula and the definitive bromine isotopic signature.

  • FT-IR data verifies the presence of all key functional groups (alcohol, aromatic rings).

  • HPLC data quantifies the purity as ≥98-99%.

  • Elemental Analysis data validates the empirical formula within a narrow margin of error.

When all these results are consistent and self-supporting, a complete and trustworthy Certificate of Analysis can be generated, providing the highest level of confidence in the material's identity and quality for subsequent research and development.

References

  • High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable.
  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). Chemistry LibreTexts.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).
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  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • High-Resolution Mass Spectrometry (HRMS) Analysis. (n.d.). Infinita Lab.
  • Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation of Benzothiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation and elemental detection of (a) organo fl uorines, (c)... (n.d.). ResearchGate.
  • Synthesis, characterization of novel benzothiophene. (n.d.).
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  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025).
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  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. (2007). ResearchGate.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.).
  • Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes... (2018). The Royal Society of Chemistry.
  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube.
  • ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. (n.d.). SciSpace.
  • The molecule that gave the mass spectrum shown here contains a... (n.d.). Pearson+.
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  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
  • Single wavelength check isocratic reverse phase HPLC method... (n.d.). SciSpace.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.
  • Synthesis and characterization of some novel N-substituted derivatives... (n.d.).
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). PMC - NIH.
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  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). PMC - NIH.
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High-performance liquid chromatography method for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol using a Validated High-Performance Liquid Chromatography Method

Abstract

This application note describes a robust, specific, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, process monitoring, and stability testing.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose in research and drug development environments.[3][4]

Introduction and Scientific Background

This compound (CAS No. 1034305-11-7) is a complex organic molecule incorporating a benzothiophene core, a halogenated phenyl ring, and a secondary alcohol functional group.[5] Its structural features, particularly its hydrophobicity and the presence of strong chromophores, make it an ideal candidate for analysis by RP-HPLC with UV detection.[6][7]

The rationale for selecting RP-HPLC is based on the non-polar nature of the molecule. The stationary phase, typically a silica support with bonded C18 alkyl chains, provides a hydrophobic surface that interacts with the analyte. Elution is achieved by increasing the concentration of an organic solvent (the mobile phase), which decreases the polarity of the eluent and displaces the analyte from the stationary phase.[6] This separation mechanism is highly efficient for aromatic and halogenated compounds.[8] To ensure sharp, symmetrical peaks, the mobile phase is acidified slightly to suppress the ionization of the secondary alcohol's hydroxyl group, preventing undesirable peak tailing.[9]

This document provides a complete protocol, from sample preparation to data analysis, and outlines the comprehensive validation procedure required to demonstrate that the method is fit for purpose.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Column: Phenomenex Luna C18(2) (250 mm x 4.6 mm, 5 µm particle size), or equivalent C18 column.

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated pH meter.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE filters.

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥95%.[2]

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to ≥18.2 MΩ·cm (Type 1).

  • Formic Acid: LC-MS grade or equivalent.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2) (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (Note: Determine λmax from spectrum for optimal sensitivity; benzothiophenes absorb strongly in this region[10][11])
Run Time 22 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent.

  • Sample Solution (for Assay): Accurately weigh a quantity of the sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range (e.g., a 1:2 dilution to achieve a target concentration of 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines.[3][12] The following performance characteristics were evaluated.

HPLC_Method_Validation_Workflow start Method Development & Optimization validation_hub Method Validation (ICH Q2(R1)) start->validation_hub Final Method Selected spec Specificity (Forced Degradation) validation_hub->spec lin Linearity & Range validation_hub->lin acc Accuracy (% Recovery) validation_hub->acc prec Precision (Repeatability & Intermediate) validation_hub->prec lod LOD & LOQ validation_hub->lod rob Robustness validation_hub->rob end Validated Method Ready for Routine Use spec->end lin->end acc->end prec->end lod->end rob->end

Caption: Workflow for HPLC Method Development and Validation.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Perform forced degradation studies on the analyte. Subject the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours).

    • Inject the diluent (blank), a non-degraded standard, and each of the stressed samples.

    • Evaluation: The method is specific if the peak for this compound is free from interference from any degradant peaks. Peak purity analysis using the DAD is essential to confirm homogeneity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare a calibration curve with at least five concentration levels across the desired range (e.g., 1 µg/mL to 100 µg/mL).

    • Inject each concentration in triplicate.

    • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare nine determinations in total (three replicates at each of the three levels).

    • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).

  • Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) of the results for each set. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

    • Evaluation: Confirm the calculated LOQ by analyzing a standard at that concentration and ensuring it meets acceptance criteria for accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small changes to the method parameters one at a time.

    • Examples: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The results should remain within acceptable limits, demonstrating the method's reliability during routine use.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy Mean % Recovery between 98.0% and 102.0%.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%.
LOQ Quantifiable with acceptable accuracy and precision (e.g., RSD ≤ 10%).
Robustness System suitability parameters remain within limits after minor parameter changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The comprehensive validation, grounded in ICH Q2(R1) principles, confirms its suitability for routine quality control analysis in pharmaceutical development and manufacturing environments.[13] This method provides a reliable tool for ensuring the identity, purity, and quality of this critical synthetic intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.

  • Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. PubMed Central.

  • This compound. MedchemExpress.com.

  • This compound. ChemShuttle.

  • Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)-. Chemicalbook.

  • Use of benzothiophene ring to improve the photovoltaic efficacy of cyanopyridinone-based organic chromophores: a DFT study. RSC Publishing.

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI.

  • Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the... ResearchGate.

  • This compound. AbacipharmTech.

  • This compound. Sigma-Aldrich.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate.

  • The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE.

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. AKJournals.

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar.

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate.

Sources

Using Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Profiling Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol for Kinase Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical "druggable" target classes in modern medicine.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but significant challenges remain. Many inhibitors target the highly conserved ATP-binding site, leading to off-target effects and toxicity.[1][2] Consequently, there is a persistent need to identify and characterize novel chemical scaffolds that offer improved potency and selectivity.

The benzo[b]thiophene core is a versatile heterocyclic scaffold that has been explored for a range of biological activities, including as a building block for multi-kinase inhibitors.[3][4][5] This application note describes a comprehensive workflow for evaluating a novel derivative, this compound (herein referred to as "Compound BTP-FM"), as a potential kinase inhibitor. While this specific molecule is documented as a chemical intermediate, its potential bioactivity remains largely unexplored, making it an ideal candidate for a screening campaign.[6][7][8]

We present a tiered approach, beginning with a robust primary screen to detect inhibitory activity, followed by dose-response studies to quantify potency (IC50), and culminating in selectivity profiling to understand its specificity across the kinome. The protocols are centered around the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring ADP production.[9][10] This system is highly sensitive and applicable to virtually any kinase, making it an excellent choice for both primary screening and detailed kinetic analysis.[11]

Principle of the ADP-Glo™ Kinase Assay

The assay operates in two sequential steps, providing a "glow-type" luminescent signal that is proportional to the amount of ADP generated in the kinase reaction.[10]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (BTP-FM) are incubated together. After the reaction period, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and, critically, depletes all remaining unconsumed ATP.[9][10] This step is essential for reducing background signal.

  • ADP to ATP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[9][10] An effective inhibitor will reduce ADP formation, leading to a lower luminescent signal.[12]

Workflow for Kinase Inhibitor Profiling

A systematic, multi-stage process is essential to validate and characterize a potential kinase inhibitor. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) DoseResponse Dose-Response Curve (e.g., 10-point, 3-fold dilution) PrimaryScreen->DoseResponse Active 'Hits' Advance AssayValidation Assay Validation (Z'-Factor) Ensure Assay Robustness AssayValidation->PrimaryScreen Precedes Screening IC50 Calculate IC50 Value DoseResponse->IC50 KinasePanel Screen Against Kinase Panel (e.g., Representative Kinases) IC50->KinasePanel Potent Hits Advance Selectivity Determine Selectivity Profile KinasePanel->Selectivity

Caption: High-level workflow for screening and characterizing Compound BTP-FM.

Materials and Reagents

  • Test Compound: this compound (Compound BTP-FM), CAS: 1034305-11-7.[8][13][14]

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[15]

  • Kinase: A representative kinase for primary screening (e.g., a well-characterized tyrosine or serine/threonine kinase).

  • Kinase Substrate: Appropriate substrate for the chosen kinase (e.g., a generic peptide like poly(Glu, Tyr) 4:1).

  • Positive Control Inhibitor: Staurosporine (a potent, broad-spectrum kinase inhibitor).[16]

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Labware: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Protocol 1: Primary Screening and Assay Validation

This initial step aims to identify if Compound BTP-FM has any inhibitory activity against a representative kinase at a single, high concentration. Concurrently, the assay's quality is validated by calculating the Z'-factor.[17]

A. Assay Validation (Z'-Factor Calculation)

The Z'-factor is a statistical parameter that determines the quality and reliability of a high-throughput screening assay.[17][18] It measures the separation between the high signal (negative control) and low signal (positive control) distributions.[19]

  • Z' > 0.5: An excellent assay.[17][18]

  • 0 < Z' ≤ 0.5: A good, acceptable assay.[17]

  • Z' < 0: The assay is not suitable for screening.[18]

Procedure:

  • Design a plate map with a sufficient number of control wells (e.g., 16 wells for positive control and 16 for negative control).[17]

  • Negative Control (High Signal): Wells containing the kinase reaction with DMSO vehicle only (0% inhibition).

  • Positive Control (Low Signal): Wells containing the kinase reaction with a concentration of Staurosporine known to cause >95% inhibition (100% inhibition).

  • Run the ADP-Glo™ assay as described below (Part B, steps 3-8).

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

    • σp and σn are the standard deviations of the positive and negative controls.

    • μp and μn are the means of the positive and negative controls.

B. Primary Screening of Compound BTP-FM

1. Compound Preparation:

  • Prepare a 10 mM stock solution of Compound BTP-FM in 100% DMSO.

  • Create an intermediate dilution in kinase reaction buffer to achieve the desired final assay concentration (e.g., 10 µM) while keeping the final DMSO concentration ≤1%. Causality: High concentrations of DMSO can inhibit kinase activity and interfere with the luciferase reaction.

2. Reagent Preparation:

  • Prepare all ADP-Glo™ reagents according to the manufacturer's protocol.[10][15]

  • Prepare the kinase and substrate solutions in kinase reaction buffer at 2X the final desired concentration.

3. Reaction Setup (384-well plate format):

  • Add 2.5 µL of 2X kinase/substrate mix to each well.

  • Add 2.5 µL of the test compound solution (BTP-FM at 10 µM), positive control (Staurosporine), or negative control (DMSO vehicle).

  • Add 5 µL of 1X ATP solution to initiate the reaction. The final volume should be 10 µL.

4. Kinase Reaction Incubation:

  • Seal the plate and mix gently on a plate shaker.

  • Incubate at room temperature for 60 minutes.

5. Stop Reaction and Deplete ATP:

  • Add 10 µL of ADP-Glo™ Reagent to each well.

  • Mix and incubate for 40 minutes at room temperature.[9][15]

6. ADP Detection:

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[10][15]

7. Data Acquisition:

  • Measure luminescence using a plate-reading luminometer.

8. Data Analysis:

  • Calculate the percent inhibition for Compound BTP-FM using the formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • A compound showing >50% inhibition is typically considered a "hit" and advanced to the next stage.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as hits in the primary screen, this protocol establishes their potency by measuring activity across a range of concentrations to calculate the half-maximal inhibitory concentration (IC50).

1. Compound Dilution Series:

  • Starting with the 10 mM stock, prepare a 10-point, 3-fold serial dilution series of Compound BTP-FM in DMSO.

  • Further dilute this series in kinase reaction buffer to create the 2X final concentrations for the assay.

2. Assay Procedure:

  • Follow the same procedure as the primary screen (Protocol 1, Part B, steps 3-7), but instead of a single concentration, add the different concentrations from the dilution series to the appropriate wells.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Parameter Example Data: Compound BTP-FM Example Data: Staurosporine
Target Kinase Kinase XKinase X
Top Concentration 30 µM1 µM
Bottom Concentration 1.5 nM0.05 nM
Hill Slope -1.1-0.98
IC50 Value 1.2 µM 8.5 nM
Table 1: Example dose-response data for Compound BTP-FM compared to the control inhibitor Staurosporine against a hypothetical "Kinase X".

Protocol 3: Kinase Selectivity Profiling

Determining the selectivity of an inhibitor is a critical step in drug development.[1] A highly selective compound is less likely to cause off-target side effects. This protocol involves screening the compound against a panel of diverse kinases.

1. Kinase Panel Selection:

  • Select a panel of kinases representing different branches of the human kinome. Commercial services often provide comprehensive panels for this purpose.

2. Assay Procedure:

  • Perform the ADP-Glo™ kinase assay as described in Protocol 1 for each kinase in the panel.

  • Test Compound BTP-FM at a single concentration (e.g., 1 µM or 10 µM) to get an initial overview of its selectivity.

  • For any kinases that show significant inhibition, perform a full dose-response experiment (Protocol 2) to determine the IC50 value for that specific kinase.

3. Data Presentation and Interpretation:

  • Results are often presented as a percentage of activity remaining at the tested concentration or as a heatmap of IC50 values. A selective inhibitor will show potent inhibition of one or a few kinases with minimal activity against others. Staurosporine, by contrast, is a non-selective inhibitor and will inhibit a broad range of kinases.[20]

Kinase Target % Inhibition by BTP-FM (1 µM)
Kinase X85%
Kinase Y15%
Kinase Z8%
Kinase A92%
Kinase B5%
Table 2: Example selectivity data for Compound BTP-FM. The compound shows high inhibition for Kinases X and A, suggesting a degree of selectivity.

Hypothetical Signaling Pathway Context

To understand the potential impact of an inhibitor, it's useful to visualize where its target might act. If, for example, "Kinase X" from our profiling was a key component of the MAPK/ERK pathway, Compound BTP-FM could potentially modulate signals related to cell proliferation and survival.

G cluster_pathway Hypothetical MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF (Kinase A) RAS->RAF MEK MEK (Kinase X) RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Compound BTP-FM Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound BTP-FM.

Conclusion

This application note provides a validated, step-by-step framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a tiered screening approach using the robust ADP-Glo™ assay, researchers can efficiently move from initial hit identification to detailed potency and selectivity analysis. This systematic evaluation is the foundational first step in the long and complex journey of kinase drug discovery, providing the critical data needed to decide if a novel compound warrants further optimization and preclinical testing.[1] The transition from in-vitro biochemical assays to more complex cell-based and in-vivo models is a necessary subsequent step to confirm cellular efficacy and therapeutic potential.[2]

References

The Versatile Precursor: Application Notes for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in Novel Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of numerous functional materials and pharmaceuticals.[1][2] Its unique electronic properties, arising from the fusion of a benzene and a thiophene ring, make it an attractive building block for organic semiconductors, light-emitting diodes, and photovoltaics.[2][3] This guide provides a comprehensive overview of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key precursor for the synthesis of a diverse array of novel materials. We will delve into its synthesis, characterization, and, most importantly, its derivatization into functional molecules through a series of detailed protocols. These methodologies are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to unlock the potential of this versatile precursor.

Synthesis and Characterization of the Precursor

The journey into novel materials begins with the efficient and reliable synthesis of the starting material, this compound. The most common and effective route involves a nucleophilic addition of a lithiated benzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde.[4]

Synthesis Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound with a high yield and purity.[4]

Materials:

  • Benzo[b]thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Bromo-2-fluorobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour. The formation of the lithium salt is crucial for the subsequent nucleophilic attack.

  • Aldehyde Addition: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the lithiated benzo[b]thiophene solution at -78 °C. Continue stirring at this temperature for 2-3 hours.

  • Quenching: Slowly add deionized water to the reaction mixture at -78 °C to quench the reaction.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[4]

Characterization Data

A thorough characterization is essential to confirm the identity and purity of the synthesized precursor.

Property Value Reference
CAS Number 1034305-11-7[5]
Molecular Formula C₁₅H₁₀BrFOS[5]
Molecular Weight 337.21 g/mol [5]
Appearance White to off-white solid
Melting Point 77.6-78.0 °C[6]
Storage 2-8 °C[5]

Spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) should be acquired to confirm the structure.[7]

Derivatization Pathways for Novel Materials

The true potential of this compound lies in its versatile functional handles: the hydroxyl group and the bromo substituent. These sites allow for a range of chemical transformations to build more complex and functional molecules.

G precursor Benzo[b]thiophen-2-yl(5-bromo-2- fluorophenyl)methanol ester Ester Derivatives precursor->ester Esterification ether Ether Derivatives precursor->ether Etherification suzuki Suzuki Coupling Products (Biaryl Compounds) precursor->suzuki Suzuki Coupling sonogashira Sonogashira Coupling Products (Alkynylated Compounds) precursor->sonogashira Sonogashira Coupling buchwald Buchwald-Hartwig Amination (Aryl Amines) precursor->buchwald Buchwald-Hartwig Amination materials Novel Functional Materials (e.g., Organic Semiconductors, Emissive Materials) ester->materials ether->materials suzuki->materials sonogashira->materials buchwald->materials

Figure 1: Derivatization pathways from the precursor.

Functionalization of the Hydroxyl Group

The secondary alcohol functionality can be readily converted into esters and ethers, which can modulate the solubility, electronic properties, and solid-state packing of the resulting materials.

This protocol describes the acid-catalyzed esterification of the precursor with a carboxylic acid.[8][9]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the precursor (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap to drive the equilibrium towards the ester product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

This protocol details the synthesis of ethers from the precursor and an alkyl halide.[10][11]

Materials:

  • This compound

  • Sodium hydride (NaH) or another strong base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dimethylformamide (DMF) or THF

  • Saturated ammonium chloride solution

Procedure:

  • Under an inert atmosphere, dissolve the precursor (1.0 eq) in anhydrous DMF or THF.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the ether derivative by column chromatography.

Functionalization of the Bromo Substituent

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to create extended π-conjugated systems.

This protocol describes the coupling of the precursor with a boronic acid or boronic ester to form biaryl compounds.[2][12][13]

Materials:

  • This compound (or its ester/ether derivative)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine the bromo-substituted precursor (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent and a small amount of water (if using an aqueous base).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

G start Start: Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) degas Degas the Reaction Mixture start->degas heat Heat Under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Work-up: Cool, Dilute, Filter monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End: Biaryl Product purify->end

Figure 2: Suzuki-Miyaura cross-coupling workflow.

This protocol details the coupling of the precursor with a terminal alkyne to introduce an alkynyl moiety.[5][14][15]

Materials:

  • Bromo-substituted precursor (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the bromo-substituted precursor (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).

  • Add the amine base.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with a saturated ammonium chloride solution to remove the copper catalyst.

  • Dry the organic layer, concentrate, and purify the alkynylated product by column chromatography.

This protocol describes the formation of a carbon-nitrogen bond by coupling the precursor with an amine.[16][17][18][19]

Materials:

  • Bromo-substituted precursor (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, XPhos)

  • Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base in the reaction vessel.

  • Add the anhydrous solvent, followed by the bromo-substituted precursor (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the resulting aryl amine by column chromatography.

Application Notes: Towards Novel Functional Materials

The derivatized benzo[b]thiophene compounds serve as building blocks for a variety of advanced materials with applications in organic electronics.

  • Organic Thin-Film Transistors (OTFTs): The extended π-conjugated systems created through Suzuki and Sonogashira couplings can lead to materials with high charge carrier mobilities.[1][3][20] The planarity of the benzo[b]thiophene core promotes efficient intermolecular π-π stacking, which is crucial for charge transport.[21][22] By carefully selecting the coupling partners, the HOMO and LUMO energy levels can be tuned to optimize device performance.[23][24]

  • Organic Light-Emitting Diodes (OLEDs): Functionalization with fluorescent or phosphorescent moieties can lead to the development of novel emissive materials.[25] The introduction of different substituents allows for the tuning of the emission color and quantum efficiency. The photophysical properties of these new materials should be thoroughly investigated using techniques like UV-Vis and fluorescence spectroscopy.[26][27][28]

  • Organic Photovoltaics (OPVs): The benzo[b]thiophene unit can act as an electron-donating component in donor-acceptor type polymers for OPV applications. The ability to introduce various substituents allows for the modulation of the material's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of the acceptor material.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel organic materials. Its straightforward synthesis and the presence of two distinct and reactive functional handles provide a rich platform for chemical exploration. The protocols detailed in this guide offer a solid foundation for researchers to design and synthesize a new generation of benzo[b]thiophene-based materials with tailored properties for a wide range of applications in organic electronics and beyond.

References

  • MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. 2-Thiopene[4]benzothieno[3,2- b ]benzothiophene derivatives as solution-processable organic semiconductors for organic thin-film transistors | Request PDF. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. [Link]

  • ACS Publications. Highly Soluble[4]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives for High-Performance, Solution-Processed Organic Field-Effect Transistors | Journal of the American Chemical Society. [Link]

  • NIH. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. [Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ACS Publications. Synthesis and Properties of Benzothieno[b]-Fused BODIPY Dyes | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... [Link]

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Application Notes and Protocols for In Vitro Profiling of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Notably, specific benzo[b]thiophene derivatives have been identified as potent inhibitors of critical cellular targets such as tubulin polymerization and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6]

This document provides a comprehensive guide for the initial in vitro characterization of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS No. 1034305-11-7), a novel compound for which the biological activity is not yet fully elucidated.[7][8][9][10][11] Given the established potential of the benzo[b]thiophene class, a systematic screening approach is warranted to uncover its therapeutic promise. The following protocols are designed for researchers, scientists, and drug development professionals to assess its potential as an anticancer agent through cytotoxicity screening, and to investigate its mechanistic action via enzyme inhibition and cell-based reporter assays.

Part 1: In Vitro Cytotoxicity Assessment

A primary and crucial step in the evaluation of any potential anticancer compound is to determine its cytotoxic effects on cancer cells.[12][13][14] This initial screening helps to establish the dose-dependent toxicity and to identify cell lines that are sensitive to the compound's effects.[15] The MTT assay is a widely adopted colorimetric method for this purpose, offering reliability and suitability for high-throughput screening.[14][16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[16] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability.[16]

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Benzo[b]thiophen-2-yl(...)) treatment 4. Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (3-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout ic50_calc 8. IC50 Calculation readout->ic50_calc

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a no-treatment control.[16]

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.[16]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[12]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Benzo[b]thiophen-2-yl(...)Experimental Value
HeLa (Cervical Cancer)Benzo[b]thiophen-2-yl(...)Experimental Value
HEK293 (Normal Kidney)Benzo[b]thiophen-2-yl(...)Experimental Value
Doxorubicin (Control)MCF-70.5 ± 0.1
Doxorubicin (Control)HeLa0.8 ± 0.2

Part 2: Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting enzymes that are crucial for cancer cell growth and survival.[17] Given that benzo[b]thiophene derivatives have been shown to inhibit enzymes like STAT3, it is logical to screen this compound for enzyme inhibitory activity.[5] This protocol provides a general framework for a biochemical enzyme inhibition assay that can be adapted to a specific enzyme of interest (e.g., a kinase).[18]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[17] In a typical format, the enzyme, substrate, and inhibitor are combined, and the rate of product formation is measured over time. A decrease in the reaction rate in the presence of the inhibitor indicates its inhibitory potential.[18] The potency of the inhibitor is often quantified by its IC₅₀ value.

General Protocol: Biochemical Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound

  • Assay buffer (optimized for the specific enzyme)

  • Cofactors (if required, e.g., ATP for kinases)

  • 96-well or 384-well plates (plate type depends on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions in the assay buffer to create a range of concentrations.

    • Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Execution:

    • Add the enzyme solution to the wells of the microplate.

    • Add the different concentrations of the compound to the respective wells. Include a no-inhibitor control.

    • Pre-incubate the enzyme and compound for 15-30 minutes at the optimal temperature.[18]

    • Initiate the reaction by adding the substrate to all wells.[17]

    • Immediately begin monitoring the reaction by measuring the signal (e.g., absorbance, fluorescence) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[19]

Logical Flow for Enzyme Inhibition Assay

enzyme_inhibition_flow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation kinetic_read Kinetic Read (Monitor Signal Over Time) reaction_initiation->kinetic_read data_analysis Data Analysis (Calculate Rates and IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Logical flow diagram for a biochemical enzyme inhibition assay.

Part 3: STAT3 Reporter Gene Assay

Given that a benzo[b]thiophene 1,1-dioxide derivative has been reported as a potent STAT3 inhibitor, it is highly relevant to investigate if this compound affects the STAT3 signaling pathway.[5] A dual-luciferase reporter gene assay is a robust method to quantify the transcriptional activity of STAT3 in a cellular context.[20][21]

Principle of the Dual-Luciferase Reporter Assay

This assay involves transfecting cells with two plasmids. The "experimental" plasmid contains a firefly luciferase gene under the control of a promoter with STAT3 binding sites. The "control" plasmid contains a Renilla luciferase gene driven by a constitutive promoter.[20][21] When STAT3 is activated (e.g., by a cytokine like IL-6), it binds to the promoter and drives the expression of firefly luciferase. The compound's effect on STAT3 activity is measured by the change in firefly luciferase expression, which is normalized to the Renilla luciferase expression to control for variations in cell number and transfection efficiency.[20][21]

Detailed Protocol: STAT3 Dual-Luciferase Reporter Assay

Materials:

  • HEK293T or a similar easily transfectable cell line

  • STAT3-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System

  • IL-6 (or another STAT3 activator)

  • This compound

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate to be 60-70% confluent on the day of transfection.[22]

    • Co-transfect the cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[22]

    • Incubate for 24 hours.

  • Compound Treatment and STAT3 Activation:

    • Replace the medium with fresh medium containing various concentrations of the compound.

    • Incubate for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of IL-6 to activate the STAT3 pathway. Include an unstimulated control.

    • Incubate for another 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and add passive lysis buffer.[23]

    • Incubate for 15 minutes at room temperature with gentle rocking.[22]

    • Transfer the lysate to a white opaque 96-well plate.

    • Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.[23]

    • Add the Stop & Glo® Reagent (to quench the firefly reaction and activate Renilla luciferase) and measure the luminescence again.[21]

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of IL-6-induced STAT3 activity for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Hypothetical STAT3 Inhibition Data
Treatment ConditionNormalized Luciferase Activity (RLU)% Inhibition of IL-6 Response
Untreated1.0N/A
IL-6 (10 ng/mL)15.00%
IL-6 + Compound (1 µM)8.550%
IL-6 + Compound (10 µM)2.093%

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and effects on key signaling pathways like STAT3, researchers can efficiently determine its potential as a novel therapeutic agent. The modular nature of these assays allows for adaptation to specific targets and hypotheses as preliminary data becomes available. Rigorous execution of these protocols will yield reliable and reproducible data, paving the way for further preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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  • PubMed. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors.
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  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?
  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.
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  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
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  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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  • MedchemExpress.com. (n.d.). This compound.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Promega Corporation. (n.d.). Dual-Luciferase(R) Reporter Assay System Technical Manual #TM040.
  • Bio-protocol. (n.d.). Luciferase reporter assay.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • ChemShuttle. (n.d.). This compound.
  • (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4.
  • AbacipharmTech. (n.d.). This compound.
  • Chemicalbook. (2025, July 24). Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)-.
  • PubMed. (2023, December 5). Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes: As high portentous antimicrobial and antioxidant agents.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position.
  • BLDpharm. (n.d.). 1034305-11-7|this compound.
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Troubleshooting & Optimization

Optimizing reaction conditions for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific organometallic synthesis. The synthesis of this important pharmaceutical intermediate[1][2][3][4] primarily involves the nucleophilic addition of a metalated benzo[b]thiophene species to 5-bromo-2-fluorobenzaldehyde. Success in this reaction hinges on careful control of experimental parameters and a thorough understanding of the underlying organometallic chemistry.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: The Reaction Fails to Initiate or is Sluggish

A common frustration in Grignard-type reactions is the failure of the organometallic reagent to form. This is often visually indicated by the magnesium turnings remaining shiny and the absence of a color change or exotherm.

Root Cause Analysis:

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond.[5][6]

  • Presence of Moisture: Grignard and organolithium reagents are extremely potent bases and will readily react with even trace amounts of water from glassware, solvents, or reagents.[7][8][9][10][11] This protonolysis reaction consumes the organometallic reagent, preventing it from reacting with the intended electrophile.[7][10][11]

  • Poor Quality Reagents: The purity of the starting materials, particularly the aryl halide and the solvent, is critical.

Solutions:

Parameter Recommended Action Scientific Rationale
Glassware & Solvents Rigorously dry all glassware by flame-drying under vacuum or oven-drying. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.[12]To eliminate any traces of water that would quench the highly reactive organometallic reagent.[8][9][10]
Magnesium Activation Several methods can be employed to activate the magnesium surface: Iodine: Add a small crystal of iodine. The disappearance of the brown color indicates an active magnesium surface.[5][13] 1,2-Dibromoethane: A small amount will react with the magnesium to form ethylene gas and MgBr₂, cleaning the surface.[13] Mechanical Activation: Grinding the magnesium turnings can expose a fresh, reactive surface.[14]These methods disrupt the passivating MgO layer, allowing the reaction to initiate.[5][6]
Initiation Add a small portion of the halide solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction, which is often indicated by a color change to cloudy grey/brown and a gentle reflux.[15]A localized high concentration of the halide and gentle heating can overcome the activation energy barrier for the reaction to begin.
Issue 2: Low Yield of the Desired Product

Even if the reaction initiates, obtaining a low yield of this compound is a significant concern.

Root Cause Analysis:

  • Incomplete Formation of the Organometallic Reagent: If the initiation was poor or the reaction time was insufficient, not all of the starting material will be converted to the reactive nucleophile.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming the starting materials and forming impurities. The most common is Wurtz-type homocoupling, where the organometallic reagent reacts with the unreacted aryl halide.[16]

  • Reaction with the Fluorine Substituent: In some cases, the organometallic reagent can react with the fluorine on the benzaldehyde, leading to undesired byproducts. Formation of benzyne intermediates through elimination of fluoride is a possibility with ortho-fluoroaryl Grignard reagents.[17][18]

Solutions:

Parameter Recommended Action Scientific Rationale
Addition of Reagents Add the solution of the aryl halide dropwise to the magnesium suspension. Maintain a gentle reflux throughout the addition. For the subsequent reaction with the aldehyde, add the aldehyde solution slowly at a low temperature (e.g., 0 °C or -78 °C).Slow addition of the aryl halide minimizes its concentration in the reaction mixture, reducing the rate of Wurtz coupling.[6] Low-temperature addition of the electrophile helps to control the exothermicity of the reaction and minimize side reactions.
Reaction Monitoring Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of quenched aliquots.This allows for the determination of the optimal reaction time and ensures complete consumption of the limiting reagent.
Alternative: Lithium-Halogen Exchange For aryl bromides, a lithium-halogen exchange with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperature can be a more efficient way to generate the desired nucleophile.[19][20][21][22][23]This method is often faster and more chemoselective than direct magnesium insertion, especially for functionalized aryl halides.[19][21]
Issue 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials and various byproducts, making the isolation of pure this compound challenging.

Root Cause Analysis:

  • Formation of Multiple Byproducts: As discussed, side reactions can lead to a complex mixture of products.

  • Similar Polarity of Product and Impurities: The desired product and some byproducts may have similar polarities, making them difficult to separate by standard chromatographic techniques.

Solutions:

Parameter Recommended Action Scientific Rationale
Work-up Procedure After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide and precipitate the magnesium salts.A proper work-up is crucial to remove inorganic salts and prepare the crude product for purification.
Purification Technique Column chromatography on silica gel is a standard method for purifying the product.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of the desired product.[24]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.This method relies on the differential solubility of the product and impurities at different temperatures to obtain a highly pure crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for generating the benzo[b]thiophen-2-yl nucleophile?

A1: The most direct method is the deprotonation of benzo[b]thiophene at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C). This generates the 2-lithiobenzo[b]thiophene in situ, which can then react with 5-bromo-2-fluorobenzaldehyde.

Q2: Can I use a Grignard reagent of benzo[b]thiophene instead of the organolithium species?

A2: While it is possible to prepare a Grignard reagent from 2-halobenzo[b]thiophene, the direct lithiation of benzo[b]thiophene is generally more efficient and widely used for this type of transformation.

Q3: What are the key safety precautions to take during this synthesis?

A3: Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen). The reaction can be exothermic, so proper temperature control is essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of the synthesized this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation[19]
  • To a solution of benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1.5 hours.

  • In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF.

  • Add the solution of the aldehyde dropwise to the 2-lithiobenzo[b]thiophene solution at -78 °C.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the target product.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzo[b]thiophene Benzo[b]thiophene Lithiation Lithiation Benzo[b]thiophene->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation 5-bromo-2-fluorobenzaldehyde 5-bromo-2-fluorobenzaldehyde Nucleophilic Addition Nucleophilic Addition 5-bromo-2-fluorobenzaldehyde->Nucleophilic Addition Lithiation->Nucleophilic Addition 2-Lithiobenzo[b]thiophene Quenching Quenching Nucleophilic Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Target Molecule Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol Purification->Target Molecule

Caption: Workflow for the synthesis of the target molecule.

Troubleshooting_Logic Start Start Reaction Failure? Reaction Failure? Start->Reaction Failure? Low Yield? Low Yield? Reaction Failure?->Low Yield? No Check Moisture Anhydrous Conditions? Reaction Failure?->Check Moisture Yes Purification Issues? Purification Issues? Low Yield?->Purification Issues? No Optimize Addition Slow Addition / Low Temp Low Yield?->Optimize Addition Yes Success Success Purification Issues?->Success No Optimize Chromatography Optimize Purification Purification Issues?->Optimize Chromatography Yes Activate Mg/Check Base Activate Mg / Check n-BuLi Check Moisture->Activate Mg/Check Base Consider Side Reactions Analyze Byproducts Optimize Addition->Consider Side Reactions

Caption: Troubleshooting decision tree for the synthesis.

References

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  • ResearchGate. (n.d.). Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. Retrieved from [Link]

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  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. Retrieved from [Link]

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  • ETH Zurich. (n.d.). OC II (FS 2019). Retrieved from [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. In Journal of Student Scholarship. Retrieved from [Link]

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  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

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  • ResearchGate. (n.d.). Producing p‐tolylmethanol derivatives through an eco‐friendly electro‐organic method: A highly efficient Grignard reaction utilizing a magnesium electrode. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (n.d.). My Turbo-Grignard reaction doesn't proceed. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2016, February 19). Grignard successes and failures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, May 3). Green Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2008, November 1). Experimental Design and Optimization: Application to a Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • National Institutes of Health. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. In PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

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Technical Support Center: Purification of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS: 1034305-11-7). This molecule is a critical intermediate in pharmaceutical research and development, and achieving high purity is essential for the success of subsequent synthetic steps and biological assays.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during its purification, from initial workup to advanced chiral separation.

Section 1: FAQs - Initial Purification & Purity Assessment

This section addresses the foundational questions researchers have after the initial synthesis of the target compound.

Q1: What are the most likely impurities in my crude product after synthesis?

A1: The synthesis of this compound typically involves the reaction of a lithiated benzothiophene with 5-bromo-2-fluorobenzaldehyde.[3] Based on this, your crude product may contain several types of impurities:

  • Unreacted Starting Materials: Residual benzothiophene and 5-bromo-2-fluorobenzaldehyde.

  • Reagent-Derived By-products: The organolithium reagent is a very strong base and can participate in side reactions.[4][5] This can include by-products from reactions with trace amounts of water or carbon dioxide in the reaction vessel.

  • Homocoupling Products: Reaction of the lithiated benzothiophene with any unreacted halogenated precursors.

  • Degradation Products: Benzothiophene derivatives can sometimes exhibit instability, potentially leading to colored impurities or decomposition, especially if exposed to harsh acidic or oxidative conditions during workup.[6][7]

Q2: How should I assess the purity of my crude and purified material?

A2: A multi-faceted analytical approach is crucial for accurately determining the purity and confirming the structure of your compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for quantifying organic impurities.[8][9]

Technique Purpose Key Considerations
Thin-Layer Chromatography (TLC) Rapid qualitative analysis, reaction monitoring, and chromatography solvent system development.[10][11]Provides a quick visual of major components but is not quantitative.
High-Performance Liquid Chromatography (HPLC) Precise quantification of the main compound and impurities.[1][12] Essential for quality control.Use a high-resolution column (e.g., C18) and a UV detector. Method development may be required to resolve all impurities.[9][13]
Nuclear Magnetic Resonance (NMR) Structural confirmation of the desired product and identification of major impurities.[1][10]¹H and ¹³C NMR are standard. The presence of unexpected signals can indicate impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and potential impurities.[1][10]Often coupled with LC (LC-MS) for definitive identification of components separated by chromatography.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is the most frequently reported method for purifying this compound.[3][11][14] This section tackles common issues encountered during this critical step.

Q3: My compound and a key impurity have very similar Rf values on TLC and co-elute on the column. What should I do?

A3: Poor separation is a common challenge. The key is to alter the selectivity of your chromatographic system.

  • Optimize the Mobile Phase: The initial starting point for benzothiophene derivatives is often a hexane/ethyl acetate system.[11][14] If this fails, systematically vary the polarity and nature of the solvents. For example, switching ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can change the elution order.

  • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the concentration of the more polar solvent. This can sharpen peaks and improve the resolution of closely eluting compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. While silica gel is standard, alumina can offer different selectivity.[14] For highly polar compounds, reverse-phase (C18) chromatography might be a better choice.[14]

Solvent System (Mobile Phase) Polarity Index Application Notes
Hexane / Ethyl AcetateLow to MediumStandard starting point for many benzothiophene derivatives.[11][14]
Hexane / DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate.
Dichloromethane / MethanolMedium to HighUseful if the compound is highly polar and shows low mobility in less polar systems.[14]

Q4: My compound is streaking on the TLC plate and giving broad peaks from the column. How can I resolve this?

A4: Streaking and peak tailing are often caused by undesirable secondary interactions between your compound and the stationary phase.

  • Cause: The hydroxyl group on your methanol product can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to slow desorption kinetics and peak tailing.

  • Solution 1 (Recommended): Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will cap the acidic sites on the silica gel, preventing the unwanted interaction and leading to sharper peaks.

  • Solution 2: Use a deactivated (end-capped) silica gel or switch to a less acidic stationary phase like neutral alumina.[14]

Q5: My purified fractions are turning yellow/brown, suggesting the compound is degrading on the column. How can I prevent this?

A5: Some benzothiophene derivatives can be sensitive to the acidic nature of silica gel or prolonged exposure to air and light.[6]

  • Signs of Degradation: Appearance of new, often colored, spots on TLC analysis of the collected fractions.

  • Prevention Strategies:

    • Deactivate Silica Gel: Before packing the column, slurry the silica gel in the mobile phase containing 1% triethylamine to neutralize acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use a slightly higher pressure ("flash chromatography") to speed up the elution process.

    • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica.

    • Dry Loading: For compounds with limited solubility, dry loading is recommended.[14] This involves pre-adsorbing the compound onto a small amount of silica, which can minimize contact time with the bulk stationary phase during loading.

G start Start: Poor Separation by Column Chromatography tlc Analyze TLC with Hexane/EtOAc start->tlc resolution Is Rf difference > 0.1 and spots are sharp? tlc->resolution check_streaking Are spots streaking? resolution->check_streaking No success Proceed with Column Purification resolution->success Yes optimize_mobile Optimize Mobile Phase: 1. Try Hexane/DCM 2. Add modifier (e.g., 1% MeOH) 3. Run a gradient optimize_mobile->tlc change_stationary Change Stationary Phase: - Neutral Alumina - Deactivated Silica optimize_mobile->change_stationary No improvement check_streaking->optimize_mobile No add_base Add 0.1-1% Triethylamine to mobile phase check_streaking->add_base Yes add_base->tlc add_base->change_stationary Still streaking fail Consider Alternative Method: - Recrystallization - Preparative HPLC change_stationary->fail

Caption: Workflow for Troubleshooting Column Chromatography.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity if a suitable solvent system can be identified.[15][16]

G start Crude Product Analysis purity_check Is main peak >85% pure? Are impurities structurally similar? start->purity_check try_recrystallization Attempt Recrystallization (High Purity, Dissimilar Impurities) purity_check->try_recrystallization Yes run_chromatography Perform Column Chromatography (Low Purity, Similar Impurities) purity_check->run_chromatography No try_recrystallization->run_chromatography Failure success_recryst High Purity Achieved try_recrystallization->success_recryst Success success_chrom High Purity Achieved run_chromatography->success_chrom fail_recryst Purification insufficient fail_recryst->run_chromatography

Caption: Decision Tree for Primary Purification Strategy.

Q6: I'm struggling to find a good recrystallization solvent. What is a systematic approach?

A6: Finding the right solvent is an empirical process. The ideal solvent should dissolve the compound when hot but not when cold.[15]

Protocol: Systematic Solvent Screening

  • Selection: Choose a range of solvents with varying polarities (see table below).

  • Testing: Place ~10-20 mg of your crude material into a small test tube.

  • Cold Solubility: Add the solvent dropwise at room temperature. A good solvent will not dissolve the compound. If it dissolves readily, the solvent is unsuitable.

  • Hot Solubility: If the compound is insoluble cold, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely. If it doesn't, the solvent is unsuitable.

  • Crystallization: If the compound dissolved when hot, allow the solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.

  • Solvent Pairs: If no single solvent works, try a solvent pair.[16][17] Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) while hot. Then, add a "poor" solvent (the "antisolvent," in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Solvent Type Comments
Heptane/HexaneNon-polarHaloaryl compounds often crystallize well from boiling hexanes.[18]
TolueneAromaticGood for aromatic compounds; can sometimes form solvates.
Ethyl AcetatePolar aproticOften used in a pair with heptane or hexane.[19]
AcetonePolar aproticA versatile solvent, often used with water or hexane.[19]
Isopropanol / EthanolPolar proticThe alcohol functionality may promote solubility. Often paired with water.[19]

Q7: My product is "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when the concentration is too high. The solute separates as a liquid instead of a solid.

  • Solution 1: Reduce Cooling Rate. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.

  • Solution 2: Use More Solvent. Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the same hot solvent, and attempt to cool again.

  • Solution 3: Induce Crystallization. If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal from a previous batch.

  • Solution 4: Change Solvents. The chosen solvent system may be inappropriate. Try a different solvent or solvent pair from your screening.

Section 4: Advanced Purification - Chiral Separation

The target compound contains a stereocenter at the carbon bearing the hydroxyl group, meaning it is synthesized as a 1:1 mixture of two enantiomers (a racemate). For many pharmaceutical applications, isolating a single enantiomer is required.[20]

Q8: My application requires a single enantiomer. How can I separate the racemic mixture?

A8: Separating enantiomers requires a chiral environment. This is typically achieved using one of two advanced methods.[20][21]

  • Direct Separation via Chiral HPLC: This is the most common analytical and preparative method. The racemic mixture is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, causing them to elute at different times, allowing for their separation and collection.

  • Indirect Separation via Diastereomer Formation: This chemical method involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (e.g., a chiral acid) to form a mixture of diastereomers.[21] Diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated using standard techniques like recrystallization or achiral column chromatography. Afterward, the chiral auxiliary is chemically cleaved to yield the desired pure enantiomer.

G cluster_direct Chiral Chromatography cluster_indirect Diastereomer Formation racemate Racemic Mixture (R)- and (S)-Methanol direct Direct Method: Chiral HPLC racemate->direct indirect Indirect Method: Chemical Derivatization racemate->indirect csp Inject onto Chiral Stationary Phase (CSP) direct->csp cda React with pure Chiral Derivatizing Agent (e.g., R'-Acid) indirect->cda sep_direct Separated Enantiomers: (R)-Methanol and (S)-Methanol csp->sep_direct diastereomers Mixture of Diastereomers (R,R') and (S,R') cda->diastereomers sep_indirect Separate Diastereomers by Recrystallization or Achiral Column diastereomers->sep_indirect cleavage Cleave Chiral Auxiliary sep_indirect->cleavage pure_enantiomer Pure (R)- or (S)-Methanol cleavage->pure_enantiomer

Sources

Side-product formation in the synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on minimizing side-product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and I observe multiple spots on my TLC analysis. What are the likely side-products and how can I prevent their formation?

A1: Low yields and multiple side-products in this synthesis often stem from the reactivity of the organometallic intermediate (2-lithiobenzo[b]thiophene or the corresponding Grignard reagent) and the stability of the aldehyde starting material, 5-bromo-2-fluorobenzaldehyde.

Likely Side-Products and Their Causes:

  • Unreacted Starting Materials: This can be due to incomplete lithiation/Grignard formation or inefficient reaction with the aldehyde.

  • Homo-coupling of Benzothiophene: Formation of 2,2'-bibenzo[b]thiophene can occur if the organometallic species is exposed to oxygen or if there are issues with the reaction initiation.

  • Over-reduction of the Aldehyde: The organometallic reagent can sometimes act as a reducing agent, converting the aldehyde to the corresponding benzyl alcohol.

  • Cannizzaro-type Reaction Products: Under basic conditions, the aldehyde can undergo disproportionation to form the corresponding carboxylic acid (5-bromo-2-fluorobenzoic acid) and benzyl alcohol.[1]

  • Enolization of the Aldehyde: If the organometallic reagent acts as a base rather than a nucleophile, it can deprotonate the aldehyde, leading to the recovery of starting material after workup.[2]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Low Conversion Incomplete formation of the organometallic reagent.Ensure anhydrous conditions and high-purity magnesium or n-butyllithium. Consider using an activator for magnesium, such as iodine or 1,2-dibromoethane.[3]
Low reactivity of the aldehyde.Use freshly purified 5-bromo-2-fluorobenzaldehyde. Impurities can inhibit the reaction.
Formation of Homo-coupled Product Presence of oxygen.Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Issues with Grignard initiation.Gentle heating or sonication can help initiate the Grignard reaction.[3]
Aldehyde Reduction Steric hindrance or elevated temperature.Perform the reaction at low temperatures (-78 °C is common for organolithium reactions) to favor nucleophilic addition over reduction.[4][5]
Cannizzaro Products Prolonged reaction times at higher temperatures or basic workup.Keep reaction times to a minimum once the aldehyde is added and use a neutral or slightly acidic workup (e.g., saturated aqueous NH4Cl).
Aldehyde Enolization Sterically hindered organometallic reagent or non-ideal reaction temperature.Maintain low temperatures to favor the kinetic product (nucleophilic addition).
Q2: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound?

A2: Effective purification is crucial for obtaining the desired product with high purity. A combination of techniques is often necessary.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH4Cl) at a low temperature.[5] This will protonate the alkoxide intermediate and neutralize any remaining organometallic reagent. Avoid strong acids initially, as they can promote side reactions like dehydration of the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Concentration: Remove the solvent under reduced pressure.

  • Column Chromatography: The crude product should be purified by column chromatography on silica gel.[4] A common eluent system is a gradient of ethyl acetate in hexane.[4] The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.

Q3: Can you illustrate the main reaction pathway and the formation of key side-products?

A3: Certainly. The following diagram illustrates the desired reaction and potential side reactions during the synthesis.

Synthesis_Pathway Benzothiophene Benzo[b]thiophene Organometallic 2-Lithiobenzo[b]thiophene or Grignard Reagent Benzothiophene->Organometallic Lithiation/ Grignard Formation nBuLi n-BuLi or Mg Aldehyde 5-Bromo-2-fluorobenzaldehyde Desired_Product This compound Aldehyde->Desired_Product Side_Product2 5-Bromo-2-fluorobenzyl alcohol (Reduction) Aldehyde->Side_Product2 Side_Product3 5-Bromo-2-fluorobenzoic acid (Cannizzaro) Aldehyde->Side_Product3 Disproportionation Organometallic->Desired_Product Nucleophilic Addition Side_Product1 2,2'-Bibenzo[b]thiophene (Homo-coupling) Organometallic->Side_Product1 O2 Organometallic->Side_Product2 Reduction

Caption: Reaction scheme for the synthesis of the target molecule and major side-products.

Q4: What are the critical experimental parameters to control for a successful synthesis?

A4: Success in this synthesis hinges on meticulous control of several key parameters:

  • Anhydrous Conditions: Organolithium and Grignard reagents are extremely sensitive to moisture.[3][6] All glassware must be thoroughly dried, and anhydrous solvents must be used. Any trace of water will quench the organometallic reagent, leading to reduced yields.

  • Inert Atmosphere: These reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organometallic intermediates, which can lead to homo-coupling and other side-products.

  • Temperature Control: The formation of the organometallic reagent and its subsequent reaction with the aldehyde are highly temperature-dependent. Low temperatures (typically -78 °C for organolithium reagents) are crucial to ensure the stability of the organometallic species and to favor nucleophilic addition over side reactions like enolization and reduction.[4][5]

  • Purity of Starting Materials: The purity of both the benzo[b]thiophene and, critically, the 5-bromo-2-fluorobenzaldehyde is paramount.[7] Impurities in the aldehyde can interfere with the reaction, leading to lower yields and a more complex mixture of products.

  • Rate of Addition: The aldehyde solution should be added slowly to the solution of the organometallic reagent at low temperature. This helps to control the exothermicity of the reaction and minimize the formation of side-products.

References

  • Vertex AI Search. 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D.
  • Vertex AI Search. Grignard Reaction.
  • Vertex AI Search. Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)- | 1034305-11-7.
  • MedchemExpress.com. This compound.
  • AbacipharmTech. This compound.
  • Chem-Impex. 5-Bromo-2-fluorobenzaldehyde.
  • ChemShuttle. This compound.
  • Homework.Study.com. In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?.
  • AK Scientific, Inc. 2-Amino-3-bromo-5-fluorobenzaldehyde.
  • Benchchem. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5.
  • Leah4Sci.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • ADICHEMISTRY.
  • Rieke, R. D., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. 2000, 65, 21, 7059–7063.
  • Organic Chemistry Portal. Grignard Reaction.
  • OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents.

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Technical Support Center: Optimizing the Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS No. 1034305-11-7). This molecule is a crucial intermediate in the development of various pharmaceutical compounds.[1][2] The most common and effective synthetic route involves the nucleophilic addition of a 2-lithiobenzo[b]thiophene intermediate to 5-bromo-2-fluorobenzaldehyde.[3] While theoretically straightforward, this organometallic reaction is sensitive to several parameters that can significantly impact the final yield and purity.

This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis, combining established chemical principles with practical, field-proven insights.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing a logical framework for diagnosing and resolving experimental issues.

Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the primary causes?

A1: Low or no product formation almost always points to issues with the formation or stability of the key nucleophile, 2-lithiobenzo[b]thiophene, or its subsequent reaction with the aldehyde. The root causes are typically related to atmospheric contamination or reagent quality.

Core Causality: Organolithium reagents, like n-butyllithium (n-BuLi) and the 2-lithiobenzo[b]thiophene intermediate, are exceptionally strong bases and nucleophiles.[4] They will react preferentially and rapidly with any available proton source (even weak ones like atmospheric moisture) or with oxygen, which is a major disadvantage of this class of reagents.[5]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Product check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_temp Confirm Temperature Control start->check_temp glassware Flame-dry glassware under vacuum? Cool under inert gas? check_conditions->glassware Glassware solvents Use anhydrous grade THF? Freshly distilled? check_conditions->solvents Solvents atmosphere Maintain positive N2/Ar pressure? check_conditions->atmosphere Atmosphere nBuLi n-BuLi titrated recently? Stored properly? check_reagents->nBuLi n-BuLi aldehyde Aldehyde pure? Free of carboxylic acid? check_reagents->aldehyde Aldehyde lithiation_temp Lithiation at -78 °C? check_temp->lithiation_temp Step 1 addition_temp Aldehyde addition at -78 °C? check_temp->addition_temp Step 2 solution_glassware Solution: Rigorously dry all equipment. glassware->solution_glassware solution_solvents Solution: Use freshly dried solvents. solvents->solution_solvents solution_atmosphere Solution: Ensure a sealed, inert atmosphere. atmosphere->solution_atmosphere solution_nBuLi Solution: Titrate n-BuLi before use. nBuLi->solution_nBuLi solution_aldehyde Solution: Purify aldehyde if necessary. aldehyde->solution_aldehyde solution_temp Solution: Maintain strict low-temp control. lithiation_temp->solution_temp addition_temp->solution_temp

Caption: Troubleshooting logic for low reaction yield.

Detailed Solutions:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor.[6]

    • Glassware: All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of an inert gas (Nitrogen or Argon).[6]

    • Solvents: Use anhydrous grade tetrahydrofuran (THF). For best results, freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use.[7]

    • Atmosphere: The reaction must be conducted under a positive pressure of dry nitrogen or argon from start to finish. Use septa and syringes for all reagent transfers.

  • Verify Reagent Integrity:

    • n-Butyllithium (n-BuLi): n-BuLi solutions degrade over time. The molarity of the solution should be determined by titration prior to use.[8] A common method involves titration against a known amount of a non-nucleophilic alcohol like 2-butanol with an indicator such as 1,10-phenanthroline.[6]

    • 5-bromo-2-fluorobenzaldehyde: The aldehyde can oxidize to the corresponding carboxylic acid upon storage. The carboxylic acid will instantly quench two equivalents of the precious organolithium reagent. Verify purity by NMR or TLC; purify by column chromatography if necessary.

  • Maintain Strict Temperature Control:

    • The initial deprotonation (lithiation) of benzo[b]thiophene is highly exothermic and must be performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions.[3]

    • The subsequent addition of the aldehyde solution should also be performed slowly at -78 °C to control the reaction rate and maximize the yield of the desired alcohol.[3]

Q2: My reaction works, but the final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurities often arise from side reactions that compete with the main nucleophilic addition pathway. The identity of the byproduct provides clues to the underlying issue.

Potential Impurity Likely Cause Prevention Strategy
Benzo[b]thiophene (Starting Material) Incomplete lithiation or premature quenching of the organolithium.Use freshly titrated n-BuLi to ensure accurate stoichiometry. Ensure anhydrous conditions.
5-bromo-2-fluorobenzaldehyde (Starting Material) Insufficient organolithium reagent was formed or added.Titrate n-BuLi. Ensure complete lithiation before adding the aldehyde.
Biphenyl-type byproduct (e.g., 2,2'-bibenzo[b]thiophene) Wurtz-type homocoupling. This side reaction can occur, especially if trace metals or oxygen are present.[9]Maintain a strict inert atmosphere. Ensure slow, controlled addition of reagents.
Benzo[b]thiophen-2-yl-n-butyl sulfide Reaction of the organolithium with elemental sulfur, which can form from side reactions or impurities in the benzothiophene.Use high-purity starting materials.

Proactive Measures for Purity:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the aldehyde. A stained spot for the aldehyde should disappear or become very faint upon complete reaction.

  • Controlled Quench: After the reaction is complete (as determined by TLC), quench it at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a mild proton source to neutralize the lithium alkoxide intermediate without using strong acids that could cause dehydration of the product alcohol.[11]

  • Purification: The crude product should be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[3]

Q3: I'm having difficulty with the workup and isolation. The layers won't separate, or my product is an oil. What are some best practices?

A3: Workup and isolation challenges are common but can be overcome with proper technique.

  • Breaking Emulsions: After quenching, an emulsion can form between the aqueous and organic (typically diethyl ether or ethyl acetate) layers. To resolve this:

    • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, forcing better separation.

    • Allow the mixture to stand for a longer period.

    • If persistent, filter the entire mixture through a pad of Celite®.

  • Product Isolation:

    • The product, this compound, is often isolated as a solid after chromatography.[3]

    • If it appears as a thick oil, it may contain residual solvent. Ensure it is dried thoroughly under high vacuum.

    • Trituration may induce crystallization. Try adding a small amount of a non-polar solvent (like hexane) to the oil and scratching the side of the flask with a glass rod.

    • If all else fails, the product can be used as an oil in subsequent steps, provided NMR analysis confirms high purity.

Frequently Asked Questions (FAQs)

  • Q: What is the single most critical factor for success in this synthesis?

    • A: Without question, maintaining strictly anhydrous and anaerobic (inert) conditions throughout the entire process.[5][6] Any deviation will lead to significantly reduced yields due to the high reactivity of the organolithium species.

  • Q: How can I confirm the formation of the 2-lithiobenzo[b]thiophene intermediate?

    • A: Direct confirmation is difficult without specialized in-situ analysis. The most practical method is an indirect "quenching" test. Before adding the aldehyde, a small aliquot of the reaction mixture can be removed with a syringe and quenched with an electrophile like D₂O. Subsequent ¹H NMR analysis of the worked-up aliquot should show deuterium incorporation at the 2-position of the benzo[b]thiophene ring, confirming successful lithiation.

  • Q: Are there alternative synthetic routes?

    • A: Yes, a Grignard-based approach is a viable alternative. This would involve forming the Grignard reagent from 2-bromobenzo[b]thiophene and magnesium turnings, followed by addition to the same aldehyde.[12] While conceptually similar, Grignard reagents can sometimes be less reactive than their organolithium counterparts but may offer better functional group tolerance in other contexts. The choice often depends on the availability and cost of the starting materials (benzo[b]thiophene vs. 2-bromobenzo[b]thiophene).

  • Q: What are the key safety precautions for this reaction?

    • A: n-Butyllithium is pyrophoric and will ignite on contact with air. It also reacts violently with water.[4] All handling must be done under an inert atmosphere using proper syringe techniques. The reaction should be conducted in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times. The low-temperature bath (-78 °C) requires careful handling to avoid cold burns.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is synthesized from established literature procedures.[3]

Synthesis_Workflow A 1. Setup & Inerting - Assemble flame-dried glassware. - Purge with N2/Ar for 30 min. B 2. Lithiation - Dissolve Benzo[b]thiophene in anhydrous THF. - Cool to -78 °C. - Add n-BuLi dropwise. - Stir for 1.5 hours at -78 °C. A->B C 3. Aldehyde Addition - Dissolve Aldehyde in anhydrous THF. - Add dropwise to lithiated mixture at -78 °C. - Stir for 2 hours at -78 °C. B->C D 4. Quench & Workup - Slowly add sat. aq. NH4Cl at -78 °C. - Warm to RT. - Extract with Ethyl Acetate. C->D E 5. Purification - Dry organic layers (Na2SO4). - Concentrate under vacuum. - Purify by silica gel chromatography. D->E F Final Product E->F

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: Under a positive pressure of nitrogen, add benzo[b]thiophene (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 - 1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1.5 hours.

  • Addition: In a separate flame-dried flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the 2-lithiobenzo[b]thiophene solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction's completion by TLC (checking for the disappearance of the aldehyde).

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the pure product. A reported procedure achieved an 89% yield with 99.5% purity.[3]

Summary of Key Reaction Parameters
ParameterRecommended ValueRationale
Temperature (Lithiation) -78 °CPrevents side reactions and decomposition of the organolithium.[3]
Temperature (Addition) -78 °CControls exothermicity and maximizes selectivity for the 1,2-addition product.[3]
Solvent Anhydrous THFEthereal solvents are required to solvate and stabilize the organometallic species.[12][13]
Atmosphere Inert (N₂ or Ar)Prevents rapid decomposition of reagents by reaction with atmospheric O₂ or H₂O.[5]
n-BuLi Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the benzo[b]thiophene to its lithiated form.
Quenching Agent Saturated aq. NH₄ClProvides a mild proton source to form the alcohol without causing acid-catalyzed side reactions.[10]

References

  • 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Available at: [Link]

  • Mastering Organic Synthesis with 2-Bromobenzo[b]thiophene: A Chemist's Perspective. Available at: [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • Grignard Reaction - University of Rochester. Available at: [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]

  • Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst - ResearchGate. Available at: [Link]

  • Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC - NIH. Available at: [Link]

  • Enantioselective synthesis of diarylmethanols using microbial transformation. Available at: [Link]

  • How to improve the percent yield in Grignard reaction - Quora. Available at: [Link]

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • Deoxygenation of diarylmethanols with dilute mineral acid | Request PDF - ResearchGate. Available at: [Link]

  • Green Chemistry - RSC Publishing. Available at: [Link]

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Stability and degradation of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7). This molecule is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical integrity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. We will address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounded in the fundamental chemistry of its constituent functional groups.

The structure of this compound incorporates three key moieties, each with its own reactivity profile: a benzothiophene ring, a secondary benzylic alcohol, and a substituted bromo-fluorophenyl ring. Understanding the potential liabilities of each is crucial for predicting and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties of concern for the stability of this molecule?

A1: The molecule's stability is primarily influenced by three functional groups:

  • Benzothiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.[2] This is a common metabolic pathway for thiophene-containing drugs and can be induced by chemical oxidants.

  • Secondary Benzylic Alcohol: The secondary alcohol group is prone to oxidation to form the corresponding ketone.[3] Under certain conditions, particularly strong acid, it may also undergo dehydration (elimination of water).[4]

  • Bromo-fluorophenyl Group: Halogenated aromatic rings can be susceptible to photolytic degradation. While generally stable, prolonged exposure to high-intensity light, especially UV, should be avoided.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. The recommended temperature is between 2°C and 8°C.[6] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from atmospheric oxygen and moisture.[7]

Q3: Is this compound sensitive to pH?

A3: While the benzothiophene and phenyl rings are stable across a wide pH range, the secondary alcohol presents a potential liability under strongly acidic conditions, which could catalyze dehydration. It is advisable to avoid prolonged exposure to strong acids. For experimental work in solution, buffered systems in the neutral to slightly acidic range (pH 4-7) are recommended.

Q4: What is a forced degradation study and why is it important for this intermediate?

A4: A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions like high heat, humidity, light, and a range of pH values to accelerate its degradation.[8][9] This is critical for:

  • Identifying potential degradants: Understanding what impurities might form during synthesis, purification, or storage.

  • Elucidating degradation pathways: Mapping the chemical transformations the molecule undergoes.

  • Developing a stability-indicating analytical method: Ensuring your analytical method (e.g., HPLC) can separate the parent compound from all potential impurities and degradants.[9][10] For a successful study, a target degradation of 5-20% is generally recommended to generate primary degradants without destroying the molecule entirely.[8][11]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q5: I've observed a new peak in my HPLC chromatogram after leaving my sample in solution on the benchtop. What could it be?

A5: The appearance of a new peak upon exposure to ambient conditions (light and air) suggests either oxidative or photolytic degradation.

  • Initial Check: First, confirm the peak is not an artifact of the solvent or system. Re-inject a freshly prepared standard solution. If the peak is absent in the fresh standard, it is likely a degradant.[10]

  • Hypothesis 1: Oxidation. The most probable cause is oxidation. The secondary alcohol could be oxidized to the corresponding ketone, or the benzothiophene sulfur could be oxidized to the sulfoxide.

    • Troubleshooting Step: Use LC-MS to determine the mass of the new peak.

      • An increase of +14 Da (or loss of 2 Da, depending on the ionization mode) relative to the parent compound would strongly suggest oxidation of the alcohol to the ketone.

      • An increase of +16 Da would indicate the formation of the benzothiophene sulfoxide.

      • An increase of +32 Da would suggest the benzothiophene sulfone.[2][12]

  • Hypothesis 2: Photodegradation. If the sample was exposed to significant light, photolytic degradation is possible. This can lead to more complex degradation profiles.

    • Troubleshooting Step: Conduct a confirmatory photostability study. Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark. If the peak appears only in the light-exposed sample, it confirms photosensitivity.[10]

Q6: My reaction yield is consistently low when using this intermediate, and I see multiple byproducts. What stability issues might be at play?

A6: Low yields and multiple byproducts can stem from the degradation of the intermediate under the reaction conditions.

  • Consider Thermal Stability: If your reaction is run at an elevated temperature, the intermediate may be thermally labile.

    • Troubleshooting Step: Run the reaction at a lower temperature if possible. Analyze a sample of the intermediate dissolved in the reaction solvent and held at the reaction temperature (without other reagents) to see if degradation occurs.

  • Consider Reagent Compatibility: The reagents in your reaction may be promoting degradation.

    • Oxidizing Conditions: If your reaction involves oxidizing agents, you may be unintentionally oxidizing the benzothiophene sulfur or the secondary alcohol.

    • Strongly Acidic/Basic Conditions: As mentioned, strong acids can cause dehydration. Strong bases could potentially deprotonate the alcohol, but other side reactions might also be promoted.

    • Troubleshooting Step: Analyze the compatibility of the intermediate with each reaction component individually. This can help pinpoint the problematic reagent.

Q7: The mass balance in my long-term stability study is poor (the decrease in the parent compound does not match the increase in known impurities). What could be happening?

A7: Poor mass balance is a common issue in stability studies and can arise from several factors.[10]

  • Formation of Non-UV Active Degradants: Your HPLC's UV detector may not be able to "see" some of the degradation products. This can happen if the chromophore (the part of the molecule that absorbs UV light) is destroyed.

  • Formation of Volatile Degradants: The degradation products may be volatile and lost from the sample.

  • Precipitation: Degradants may be insoluble in the sample diluent and precipitate out, meaning they are not injected into the HPLC.

  • Adsorption: The parent compound or degradants may be adsorbing to the container surface.

    • Troubleshooting Workflow: A systematic investigation is required. Use an HPLC equipped with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to check for non-UV active compounds. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace for volatile compounds.

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying an unknown peak observed during a stability analysis.

G start Unexpected Peak in HPLC check_artifact Is it an artifact? (Re-inject fresh standard) start->check_artifact check_artifact->start Yes, resolve system issue is_degradant Peak Confirmed as Degradant check_artifact->is_degradant No lcms_analysis Perform LC-MS Analysis is_degradant->lcms_analysis Yes mass_change Determine Mass Change (Δm/z) vs. Parent lcms_analysis->mass_change plus_16 Δm/z = +16 Da (or +32 Da) mass_change->plus_16 minus_2 Δm/z = -2 Da (or +14 Da) mass_change->minus_2 minus_18 Δm/z = -18 Da mass_change->minus_18 other_mass Other/Complex Mass Change mass_change->other_mass sulfur_oxidation Probable Sulfur Oxidation (Sulfoxide/Sulfone) plus_16->sulfur_oxidation end Identify Degradant Structure sulfur_oxidation->end alcohol_oxidation Probable Alcohol Oxidation (Ketone) minus_2->alcohol_oxidation alcohol_oxidation->end dehydration Probable Dehydration minus_18->dehydration dehydration->end photolysis Consider Photolysis or Complex Degradation other_mass->photolysis photolysis->end

Caption: Workflow for troubleshooting unexpected peaks in stability analysis.

Protocols for Stability and Degradation Assessment

Forced Degradation Protocol

This protocol outlines the conditions for stress testing to identify potential degradation pathways.[8][9] A concentration of ~1 mg/mL of the compound in a suitable solvent is recommended. A control sample, protected from stress conditions, should be analyzed alongside all stressed samples.[10]

Stress ConditionProtocol DetailsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.Dehydration of the secondary alcohol.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.Generally expected to be stable, but worth testing.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Oxidation of the sulfur to sulfoxide/sulfone; oxidation of the alcohol to ketone.[2][13]
Thermal Stress Solid sample in an oven at 80°C for 72 hours.General decomposition.
Photostability Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Photolytic cleavage, radical reactions.
Proposed Degradation Pathways

Based on the chemical nature of the molecule, the following degradation pathways are most likely under forced degradation conditions.

G cluster_main Potential Degradation Pathways cluster_ox Oxidation cluster_elim Elimination Parent Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol Ketone Ketone Derivative (-2 H) Parent->Ketone [O] on Alcohol Sulfoxide Sulfoxide (+O) Parent->Sulfoxide [O] on Sulfur Alkene Dehydrated Product (-H2O) Parent->Alkene H+ / Heat Sulfone Sulfone (+2O) Sulfoxide->Sulfone [O]

Caption: Predicted degradation pathways for the target compound.

Analytical Method Development

A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[5][14]

Recommended Starting HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating.[15] This involves demonstrating specificity by spiking the parent compound with known impurities and analyzing samples from the forced degradation study to ensure all degradants are resolved from the main peak and from each other.

References

  • BenchChem. (2025). Technical Support Center: Stability of Pharmaceutical Compounds. BenchChem.
  • Chatterjee, D., & Mahapatra, S. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Applied and Environmental Microbiology, 71(1), 252-258.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem.
  • Ballistreri, F. P., et al. (2004). Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts. New Journal of Chemistry, 28(1), 115-120.
  • Brown, K. N., & Espenson, J. H. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 37(21), 5521-5527.
  • Knowledge. (2025). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?.
  • Chatterjee, D., & Mahapatra, S. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.
  • ResearchGate. (n.d.). Oxidation reaction of dibenzothiophene with H2O2 and TBHP.
  • Pharmaguideline. (2025).
  • ResearchGate. (n.d.). Oxidative removal of dibenzothiophene in a biphasic system using sol–gel FeTiO2 catalysts and H2O2 promoted with acetic acid.
  • BenchChem. (n.d.). Step-by-step guide for handling and storage of 3-Bromo-1-butene.
  • ResearchGate. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5.
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Pharma Stability. (2025).
  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety.
  • Pharma.Tips. (2025). Tag: Stability Troubleshooting.
  • BenchChem. (2025). Overcoming poor solubility of benzothiophene-indole compounds in biological assays.
  • ResearchGate. (n.d.).
  • Emery Pharma. (2023).
  • Regulatory Update. (2023).
  • Sofpromed. (2024).
  • NIH. (n.d.).
  • BenchChem. (2024).
  • MDPI. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • NIH. (n.d.). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • Journal of the Japan Petroleum Institute. (n.d.).
  • BenchChem. (n.d.). Minimizing side reactions in the synthesis of benzothiophene-indoles.
  • ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Google Patents. (n.d.). US9206169B2 - Method for producing benzo[b]thiophene compound.
  • ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide)
  • NIH. (2023).
  • Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide EN 20180717.
  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • NIH. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024).
  • ACS Publications. (2025).

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Technical Support Center: Column Chromatography of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol via column chromatography. As a Senior Application Scientist, this resource is designed to move beyond simple procedural steps, offering insights into the causality of chromatographic behavior and providing robust, self-validating protocols to ensure the integrity of your purification process.

I. Compound Profile & Chromatographic Considerations

This compound is a key intermediate in pharmaceutical synthesis.[1][2] Its successful purification is critical for the quality of subsequent products.[3]

Structure:

Key Structural Features Influencing Chromatography:

  • Benzo[b]thiophene Moiety: Aromatic and relatively non-polar.

  • 5-bromo-2-fluorophenyl Group: The halogen substituents increase the molecular weight and introduce polarity. The fluorine atom can engage in specific interactions with the stationary phase.[4]

  • Methanol Group (-CH(OH)-): This secondary alcohol is the primary site for polar interactions (hydrogen bonding) with the silica gel stationary phase.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₅H₁₀BrFOS[2]
Molecular Weight 337.21 g/mol [2]
Appearance White to off-white solid[3]
Storage 2-8 °C[2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the column chromatography of this compound.

A. Poor Separation & Co-elution of Impurities

Question: I'm observing poor separation between my product and impurities, resulting in mixed fractions. How can I improve the resolution?

Answer: Poor resolution is a common challenge and can stem from several factors. Let's break down the potential causes and solutions.

1. Sub-optimal Mobile Phase Composition:

The choice of eluent is paramount for achieving good separation. A mobile phase that is too polar will cause all components to elute quickly with little separation, while a mobile phase that is not polar enough will result in long retention times and broad peaks.

  • Initial Solvent System: A common starting point for the purification of this compound is a mixture of ethyl acetate and hexane.[5]

  • Optimization Strategy:

    • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.[6] This generally provides the best separation on a column.

    • Solvent Polarity Gradient: If you have closely eluting impurities, a shallow gradient of ethyl acetate in hexane is often effective. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 20% over several column volumes.

    • Alternative Solvents: If ethyl acetate/hexane does not provide adequate separation, consider solvents with different selectivities.[7] For instance, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the interactions between your compound, impurities, and the stationary phase, potentially improving resolution.

dot

Solvent_Selection TLC Perform TLC with Ethyl Acetate/Hexane Rf_Check Is Rf of Product 0.2-0.3? TLC->Rf_Check Column Proceed with Column Chromatography Rf_Check->Column Yes Adjust_Polarity Adjust Ethyl Acetate Concentration Rf_Check->Adjust_Polarity No Alternative_Solvents Try Alternative Solvents (e.g., DCM/Hexane) Rf_Check->Alternative_Solvents Poor Separation Adjust_Polarity->TLC Alternative_Solvents->TLC

Caption: Workflow for solvent system selection.

2. Column Overloading:

Loading too much crude material onto the column is a frequent cause of poor separation.

  • Rule of Thumb: For a standard flash column, a silica gel to crude compound ratio of 30:1 to 100:1 by weight is recommended for difficult separations.[8]

  • Dry Loading vs. Wet Loading: If your crude product has poor solubility in the mobile phase, dry loading is preferable.[9] Dissolve your compound in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of your packed column.

3. Improper Column Packing:

A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, significantly reducing separation efficiency.[10]

  • Wet Slurry Packing: This method is generally preferred for achieving a homogenous column bed.[7] Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to dislodge any air bubbles.

B. Product Decomposition on the Column

Question: My yield is significantly lower than expected, and I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?

Answer: Silica gel is acidic and can cause the degradation of sensitive compounds. Benzo[b]thiophene derivatives can be susceptible to oxidation or acid-catalyzed reactions.[11]

1. Diagnosing Instability:

  • 2D TLC: A simple way to check for on-plate decomposition is to run a 2D TLC.[1]

    • Spot your compound in one corner of a square TLC plate.

    • Run the plate in your chosen solvent system.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.

dot

TwoD_TLC cluster_0 1st Elution cluster_1 2nd Elution (90° Rotation) cluster_2 Result a Spot b Elute Upwards a->b c Turn Plate d Elute Again c->d Stable Stable Compound (Spot on Diagonal) d->Stable If... Unstable Unstable Compound (Spots Below Diagonal) d->Unstable If...

Caption: 2D TLC for stability assessment.

2. Mitigation Strategies:

  • Deactivating Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to your mobile phase.[12]

  • Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[3]

  • Speed is Key: Minimize the time your compound spends on the column by using flash chromatography with a slightly higher flow rate.

C. Product Crystallization on the Column

Question: The solvent flow has stopped, and I can see a solid band forming on my column. What should I do?

Answer: This indicates that your compound is crystallizing on the column, which can happen if it is highly concentrated and has low solubility in the mobile phase.[3]

  • Immediate Action: Unfortunately, once significant crystallization has occurred, it is very difficult to salvage the column. The best course of action is to extrude the silica and attempt to recover your compound by dissolving it in a strong solvent.

  • Prevention:

    • Solubility Check: Before loading, ensure your crude material is fully soluble in the initial mobile phase. If not, consider a different solvent system or use the dry loading technique.

    • Wider Column: Using a wider column will decrease the concentration of your compound band as it travels down the column, reducing the likelihood of crystallization.[3]

D. Post-Column & Solvent Removal Issues

Question: I've collected my fractions, but I'm having trouble removing the solvent. The rotary evaporator seems to be struggling.

Answer: This is a common issue when using high-boiling point solvents, which may have been necessary for the separation.

  • High-Boiling Point Solvents: Solvents like DMF or DMSO, while sometimes used in chromatography, are notoriously difficult to remove.[2][5] If you must use them, a high-vacuum pump and a higher bath temperature are necessary. However, be cautious of potential product degradation at elevated temperatures.

  • Bumping: Sudden, violent boiling (bumping) in the rotary evaporator can lead to sample loss.[5] To prevent this, ensure a smooth rotation speed and carefully control the vacuum. For very small sample sizes, consider a vacuum vortex evaporator.[5]

III. Standard Operating Protocol (SOP) for Purification

This SOP is a starting point and should be optimized based on your specific reaction outcome and TLC analysis.

1. Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Fraction collector or test tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in DCM or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 20:80).

    • Visualize the spots under UV light (254 nm).

    • Select the solvent system that gives your product an Rf of approximately 0.25.

  • Column Packing:

    • For every 1 gram of crude material, weigh out 50-100 grams of silica gel.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle into a packed bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase. Use a pipette to carefully apply the solution to the top of the column.

  • Elution & Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of your product by TLC.

    • Once your product begins to elute, you can consider a gradual increase in the polarity of your mobile phase (gradient elution) to speed up the process if necessary.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Use a moderate bath temperature (e.g., 40 °C) and adjust the vacuum to ensure controlled evaporation.

IV. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • BioChromato. (2019, March 11). Rotary Evaporator (Rotovap) Issues and the Smart Solution. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: TLC Tips. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • LABOAO. (2025, July 21). Rotary Evaporator Problems And Solutions. [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]

  • Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. [Link]

  • ResearchGate. (2020, March 23). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. [Link]

  • Sorbead India. Application Of Column Chromatography In Pharmacy. [Link]

  • Allied Academies. Column chromatography in Pharmaceutical analysis. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. Investigation of Factors Affecting the Rate of High-Boiling-Point Solvent Removal Using a Rotary Evaporator. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • NIH. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Reddit. (2016, August 30). Chromatography tips for separating extremely close compounds?. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (2022, July 2). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

  • Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • ResearchGate. (2025, October 18). Comparison of solvent‐based affinity separation processes using Cyrene and Sulfolane for aromatic/aliphatic separations. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. [Link]

  • ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • NIH. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Bangladesh Journals Online. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • OSTI.gov. (2023, September 24). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • Taylor & Francis eBooks. Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate.

I. Synthetic Overview & Core Principles

The synthesis of this compound is most effectively achieved via the nucleophilic addition of a 2-benzo[b]thienyl organometallic species to 5-bromo-2-fluorobenzaldehyde. The predominant and most reliable method for generating the key nucleophile is the direct lithiation of benzo[b]thiophene at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi). This approach is favored for its high regioselectivity and efficiency.

The core of this synthesis lies in the precise control of an organolithium reaction, which is highly sensitive to temperature, moisture, and air.[1] Successful scale-up hinges on meticulous planning and execution, with a deep understanding of the underlying chemical principles and potential pitfalls.

Reaction Pathway Diagram

reaction_pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Benzo[b]thiophene Benzo[b]thiophene Lithiation In situ generation of 2-Lithiobenzo[b]thiophene Benzo[b]thiophene->Lithiation Deprotonation 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Nucleophilic_Addition Formation of Lithium Alkoxide Intermediate 5-Bromo-2-fluorobenzaldehyde->Nucleophilic_Addition n-BuLi n-Butyllithium (n-BuLi) n-BuLi->Lithiation THF Anhydrous THF, -78 °C THF->Lithiation Quench Aqueous Workup (e.g., sat. NH4Cl) Final_Product Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol Quench->Final_Product Lithiation->Nucleophilic_Addition Nucleophilic Attack Nucleophilic_Addition->Final_Product Protonation troubleshooting_tree Start Low Yield or Incomplete Reaction Check_BuLi Was n-BuLi titrated recently? Start->Check_BuLi Check_Drying Were glassware and THF rigorously dried? Check_BuLi->Check_Drying Yes Titrate_BuLi Titrate n-BuLi before use. (e.g., with diphenylacetic acid) Check_BuLi->Titrate_BuLi No Check_Temp Was temperature maintained at -78 °C during additions? Check_Drying->Check_Temp Yes Redry_Apparatus Flame-dry all glassware under vacuum. Use freshly distilled/dried THF. Check_Drying->Redry_Apparatus No Check_Mixing Was agitation efficient? Check_Temp->Check_Mixing Yes Improve_Cooling Ensure efficient cooling bath. Slow down addition rate. Check_Temp->Improve_Cooling No Improve_Agitation Use overhead stirring for larger scales. Ensure vortex is visible. Check_Mixing->Improve_Agitation No Side_Products Significant Side Products Observed Check_Mixing->Side_Products Yes Check_Anion_Migration Is 3-substituted isomer observed? Side_Products->Check_Anion_Migration Check_Over_Lithiation Is dibrominated starting material present? Check_Anion_Migration->Check_Over_Lithiation No Minimize_Migration Do not allow reaction to warm prematurely. Consider silyl protection at C2 if issue persists. Check_Anion_Migration->Minimize_Migration Yes Adjust_Stoichiometry Use slightly less than 1.0 eq of n-BuLi. Ensure aldehyde is pure. Check_Over_Lithiation->Adjust_Stoichiometry Yes

Sources

Technical Support Center: Purification of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3] Its synthesis, commonly achieved via nucleophilic addition of a 2-metallated benzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde, often yields a crude product containing unreacted starting materials, homocoupling by-products, and other impurities.[4] Achieving high purity (>99.5%) is critical for subsequent synthetic steps and regulatory compliance. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered by researchers and process chemists.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a sticky, brown oil that won't crystallize. My TLC shows multiple spots. What is the most effective first step?

A1: An oily consistency and multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of significant impurities. Direct crystallization is unlikely to be successful under these conditions. The recommended first step is purification by flash column chromatography . This technique is highly effective at separating compounds with different polarities.[5][6]

  • Causality: The impurities likely include non-polar species such as unreacted benzo[b]thiophene or Wurtz-type homocoupling products (e.g., 2,2'-bibenzo[b]thiophene), as well as moderately polar species like unreacted 5-bromo-2-fluorobenzaldehyde.[7][8] The desired product is a moderately polar alcohol. The wide range of polarities makes flash chromatography the ideal method for initial bulk purification.

  • Actionable Advice: Start by developing a solvent system using TLC. A common and effective eluent for this type of compound is a mixture of hexanes and ethyl acetate.[4][9][10] Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on the column.[6][11]

Q2: My NMR spectrum shows a persistent singlet around 9.9-10.5 ppm, which I suspect is unreacted aldehyde. How can I remove it without chromatography?

A2: The chemical shift you're observing is characteristic of an aldehyde proton. This impurity, 5-bromo-2-fluorobenzaldehyde, can often be removed efficiently during the aqueous workup by forming a water-soluble adduct.

  • Causality: Aldehydes react reversibly with sodium bisulfite to form solid or water-soluble bisulfite adducts.[12][13][14] This adduct can then be easily separated from the organic phase, which contains your desired alcohol product.

  • Actionable Advice: During your reaction workup, perform a "bisulfite wash." After quenching the reaction and separating the initial layers, wash the organic layer vigorously with a saturated aqueous solution of sodium bisulfite for 15-20 minutes.[15][16] Separate the layers and then proceed with your standard water and brine washes. This should selectively pull the aldehyde into the aqueous phase.[13] The process is highly selective for aldehydes and some reactive ketones.[12][15]

Q3: My TLC plate (run in 20% Ethyl Acetate/Hexanes) shows a high Rf spot near the solvent front that stains with permanganate. What is this, and how do I remove it?

A3: A high Rf spot indicates a very non-polar impurity. Given the typical synthesis, this is likely unreacted benzo[b]thiophene or a 2,2'-bibenzo[b]thiophene homocoupling by-product, which can arise from the organometallic intermediate.[7][8]

  • Causality: These impurities lack the polar hydroxyl group of your product and will therefore elute much faster from a silica gel column.

  • Actionable Advice: During flash chromatography, use a gradient elution. Start with a low-polarity mobile phase (e.g., 100% hexanes or 2-5% ethyl acetate in hexanes) to first elute these non-polar impurities completely.[6][9] Once the non-polar spots are gone (as monitored by TLC), you can gradually increase the polarity of the eluent (e.g., to 15-30% ethyl acetate in hexanes) to elute your target compound.

Q4: I'm observing significant product loss during column chromatography on silica gel. A new, less polar spot appears on the TLC of my collected fractions. What is happening?

A4: This pattern suggests that your product, a benzylic alcohol, may be degrading on the acidic surface of the silica gel.

  • Causality: Benzylic alcohols can be sensitive to acid, undergoing elimination (dehydration) to form an alkene or other rearrangements.[17] Standard silica gel is slightly acidic and can catalyze this degradation, leading to the formation of a new, less polar by-product. Benzylic alcohols can also be susceptible to oxidation to the corresponding ketone, especially if exposed to air and certain catalysts.[18][19][20][21]

  • Actionable Advice:

    • Deactivate the Silica: Neutralize the silica gel before use. You can do this by running a slug of your eluent containing 1-3% triethylamine through the packed column before loading your sample.[9][22] This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for your stationary phase.

    • Switch Purification Method: If the compound is highly sensitive, avoid chromatography altogether and proceed directly to recrystallization after the initial workup. This is often the preferred method for final purification of pharmaceutical intermediates.[5][23][24]

Frequently Asked Questions (FAQs)

What is the best way to monitor the purification process? Thin Layer Chromatography (TLC) is the most common and effective method.[25][26] Use silica gel 60 F254 plates. Visualize the spots under a UV lamp (254 nm), and then stain with an appropriate agent like potassium permanganate, which is excellent for visualizing alcohols and other functional groups.

What are the typical TLC profiles for the product and key impurities? The following table provides estimated Rf values in a standard solvent system. Actual values may vary.

Compound NameFunctionEstimated Rf (20% EtOAc/Hexanes)Appearance under UV (254 nm)
2,2'-Bibenzo[b]thiopheneHomocoupling By-product~0.85 - 0.95Quenching
Benzo[b]thiopheneUnreacted Starting Material~0.80 - 0.90Quenching
5-Bromo-2-fluorobenzaldehydeUnreacted Starting Material~0.50 - 0.60Quenching
Product: Benzo[b]thiophen-2-yl(...)methanolDesired Compound~0.25 - 0.35 Quenching
Benzo[b]thiophen-2-yl(...)methanoneOxidation By-product~0.45 - 0.55Quenching

How can I confirm the purity and identity of the final product? A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies proton/carbon environments.

  • LC-MS/HRMS: Confirms the molecular weight and provides purity assessment.

  • HPLC: Provides a quantitative measure of purity (e.g., >99.5%).[1]

  • Melting Point: A sharp melting point range indicates high purity.

Visualized Purification Workflow

The following diagram illustrates the general workflow for isolating and purifying the target compound from the crude reaction mixture.

G cluster_0 Reaction & Workup cluster_1 Primary Purification cluster_2 Final Purification & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup (Optional Bisulfite Wash) Crude->Workup Chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) Workup->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Recrystallization Recrystallization (e.g., from Toluene/Heptane) Combine->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final Pure Crystalline Product (>99.5%) Drying->Final

Caption: General purification workflow.

Troubleshooting Decision Tree

Use this diagram to decide on a course of action based on initial analytical results of your crude product.

G Start Analyze Crude Product (TLC & NMR) NMR_Check Aldehyde Peak in NMR? Start->NMR_Check TLC_Check Multiple Spots on TLC? NMR_Check->TLC_Check No Wash Perform Bisulfite Wash NMR_Check->Wash Yes Column Proceed to Flash Chromatography TLC_Check->Column Yes Crystallize Attempt Direct Recrystallization TLC_Check->Crystallize No (Single Major Spot) Wash->TLC_Check Re_Analyze Re-analyze Product Column->Re_Analyze Crystallize->Re_Analyze

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Develop an appropriate eluent system using TLC. For this compound, start with 20% ethyl acetate (EtOAc) in hexanes. The target Rf for the product should be ~0.25.[11]

  • Column Packing: Select a column and add silica gel (230-400 mesh is standard for flash chromatography) as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).[10][11] A silica-to-crude product ratio of 50:1 to 100:1 (w/w) is recommended for difficult separations.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the packed column.[22][27]

  • Elution: Begin elution with the low-polarity solvent (5% EtOAc/Hexanes) to remove non-polar impurities. Collect fractions and monitor them by TLC.

  • Gradient Increase: Once the non-polar impurities have eluted, gradually increase the solvent polarity (e.g., to 10%, 15%, 20% EtOAc) to elute the desired product.[22]

  • Fraction Analysis: Analyze all fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product, which may be an oil or a solid.

Protocol 2: Recrystallization

Recrystallization is a highly effective final purification step to obtain a crystalline solid with high purity.[23][24][28][29]

  • Solvent Selection: The ideal solvent (or solvent system) should dissolve the compound well when hot but poorly when cold. For this product, consider solvent systems like toluene/heptane, ethyl acetate/hexanes, or isopropanol/water.

  • Dissolution: Place the purified product from chromatography into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., toluene) and heat the mixture gently (e.g., to 60-80°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Slowly add the anti-solvent (e.g., heptane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.[5]

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Synthesis and Quality Assurance for R&D. (n.d.). 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System. Retrieved from [Link]

  • ResearchGate. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica gel. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Selective oxidation of benzyl alcohols by silica-supported heterogeneous catalyst containing dioxidotungsten (VI) core. Retrieved from [Link]

  • PubMed Central. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions. Retrieved from [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Retrieved from [Link]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2002). New Synthesis of 3H-Benzo[b]thiophen-2-ones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-purity, crystalline material of this key pharmaceutical intermediate.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to refine your crystallization methods and ensure batch-to-batch consistency.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of this compound.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) rather than a solid crystalline phase.[4] This often occurs when the supersaturation of the solution is too high, or when the solute's melting point is lower than the boiling point of the solvent.[5][6] For a molecule like this compound, with its relatively large and flexible structure, the kinetic barrier to arranging into an ordered crystal lattice can be high, favoring the formation of a disordered oil.[7]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can dramatically increase supersaturation beyond the metastable zone, leading to liquid-liquid phase separation instead of nucleation and crystal growth.[4][8]

    • Solution: Employ a slower cooling rate. A gradual decrease in temperature allows the molecules more time to orient themselves into a crystal lattice.[9][10][11] Consider a programmed cooling profile, for instance, 1-2°C per hour.

  • Solvent Choice: The solvent system may be too good, keeping the compound dissolved even at lower temperatures, or the boiling point of your solvent might be too high.

    • Solution:

      • Change the Solvent System: Experiment with a solvent in which the compound has lower solubility at room temperature. For aromatic and heterocyclic compounds, consider solvents like methanol, ethanol, or acetonitrile.[12][13][14]

      • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., hexane or heptane) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.[6]

  • Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[5]

    • Solution: Ensure the starting material is of high purity. If necessary, repurify the crude product using column chromatography before attempting crystallization.[4]

Experimental Protocol: Anti-Solvent Crystallization to Avoid Oiling Out
  • Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature.

  • Slowly add a miscible "poor" solvent (an anti-solvent, e.g., hexane) dropwise with gentle stirring until the solution becomes faintly cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Cover the vessel and allow it to cool slowly to room temperature. For enhanced yield, you can subsequently place it in a refrigerator at 2-8°C.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Question 2: I am getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?

Answer:

The formation of fine needles or powder is typically a result of rapid nucleation, where many small crystals form simultaneously rather than allowing a smaller number of crystals to grow larger.[15] The goal is to control the crystallization process to favor crystal growth over nucleation.

Causality and Solutions:

  • Rapid Cooling: As with oiling out, fast cooling leads to high supersaturation and rapid nucleation.

    • Solution: Decrease the cooling rate significantly. A slower, more controlled cooling process is essential.

  • High Solute Concentration: A highly concentrated solution can lead to rapid precipitation.

    • Solution: Use a slightly more dilute solution. This will lower the initial supersaturation and allow for more controlled crystal growth.

  • Lack of Nucleation Sites: Spontaneous nucleation can be chaotic.

    • Solution: Seeding. Introduce a few small, high-quality crystals of your compound (seed crystals) into the supersaturated solution.[4][7] This provides a template for further crystal growth and can lead to larger, more uniform crystals. If you don't have seed crystals, scratching the inside of the glass vessel with a glass rod can sometimes induce nucleation at a controlled point.

Logical Flow for Troubleshooting Poor Crystal Formation

G start Problem: Poor Crystal Quality (Fine Needles/Powder) check_purity Is the starting material >95% pure? start->check_purity purify Action: Purify by Column Chromatography check_purity->purify No check_cooling Was the cooling rate rapid? check_purity->check_cooling Yes purify->start slow_cooling Action: Decrease Cooling Rate (e.g., 1-2°C/hour) check_cooling->slow_cooling Yes check_concentration Is the solution highly concentrated? check_cooling->check_concentration No end_point Result: Improved Crystal Habit slow_cooling->end_point dilute Action: Use a More Dilute Solution check_concentration->dilute Yes try_seeding Action: Introduce Seed Crystals check_concentration->try_seeding No dilute->end_point try_seeding->end_point

Caption: Troubleshooting workflow for improving crystal quality.

Frequently Asked Questions (FAQs)

Question 3: What is the best solvent system for crystallizing this compound?

Answer:

There is no single "best" solvent, as the optimal choice depends on the purity of your material and the desired crystal form. However, based on the structure of the molecule (containing aromatic rings, a polar hydroxyl group, and halogen atoms), a systematic approach to solvent screening is recommended. The principle of "like dissolves like" is a good starting point.

Recommended Solvents for Screening:

A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the polar -OH of the target molecule. Often provides good solubility at elevated temperatures. Methanol has been successfully used for crystallizing other benzo[b]thiophene derivatives.[13][16]
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent, good for dissolving many organic compounds.
Aromatic TolueneThe aromatic nature of toluene can interact favorably with the phenyl and benzothiophene rings of the molecule.
Alkanes Hexane, HeptaneThese are non-polar and are typically used as anti-solvents in combination with a more polar solvent.[17]

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound in separate test tubes.

  • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate for cooling crystallization.

  • If the compound is soluble at room temperature, the solvent may be too good, but could be used in an anti-solvent system.

  • For promising solvents, allow the hot solution to cool slowly to see if crystals form.

Question 4: Could my crystallization conditions be producing different polymorphs? What are the implications?

Answer:

Yes, it is highly possible. Polymorphism is the ability of a compound to exist in more than one crystalline form.[15] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical intermediate, controlling the polymorphic form is critical as it can affect the downstream processing and the properties of the final active pharmaceutical ingredient (API).

Factors Influencing Polymorphism:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence how the molecules pack in the crystal lattice. Crystallization from different solvents can yield different polymorphs.

  • Cooling Rate: The rate of cooling affects the kinetics of crystallization. Rapid cooling may trap a less stable (metastable) polymorph, while slow cooling is more likely to yield the most stable form.[9]

  • Temperature: The temperature at which crystallization occurs can determine which polymorph is thermodynamically favored.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.

Implications:

The discovery of a new, more stable polymorph late in development can be a significant setback. It is crucial to screen for polymorphs early by varying crystallization conditions (solvents, cooling rates) and to characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Decision Tree for Solvent and Method Selection

G start Start: Crude Compound solubility_test Perform Solvent Solubility Test (e.g., Methanol, Ethyl Acetate, Toluene) start->solubility_test insoluble_rt Insoluble at Room Temp, Soluble when Hot? solubility_test->insoluble_rt soluble_rt Soluble at Room Temp? solubility_test->soluble_rt insoluble_rt->solubility_test No, try another solvent cooling_xtal Method: Slow Cooling Crystallization insoluble_rt->cooling_xtal Yes soluble_rt->solubility_test No, try another solvent antisolvent_xtal Method: Anti-Solvent Crystallization (e.g., Ethyl Acetate/Hexane) soluble_rt->antisolvent_xtal Yes vapor_diffusion Method: Vapor Diffusion (for small quantities) soluble_rt->vapor_diffusion Yes (alternative) end_point Crystalline Product cooling_xtal->end_point antisolvent_xtal->end_point vapor_diffusion->end_point

Caption: Decision process for selecting a suitable crystallization method.

References

  • Kuchemuller, M., et al. (2020). Digital Twins for Optimizing Batch Crystallization. Available at:osti.gov. [Link]

  • 2018 AIChE Annual Meeting Proceedings. (2018). Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE. [Link]

  • Pal, et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. [Link]

  • Myerson, A. S. (2002). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT Libraries. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Acevedo, D., et al. (2023). Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. PubMed Central. [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon. [Link]

  • Namvari, M. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]

  • Zhang, R., et al. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. ResearchGate. [Link]

  • Coclite, A. M., et al. (2024). Polymorph screening at surfaces of a benzothienobenzothiophene derivative: discovering new solvate forms. Royal Society of Chemistry. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Krishnan, M., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... IUCr Journals. [Link]

  • MDPI. (n.d.). Topical Collection: Heterocycle Reactions. MDPI. [Link]

  • Google Patents. (2015). Fluorophenyl pyrazol compounds.
  • Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]

  • Coclite, A. M., et al. (2025). Polymorph screening at surfaces of a benzothienobenzothiophene derivative: discovering new solvate forms. ResearchGate. [Link]

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Overcoming poor solubility of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to provide expert-level troubleshooting and practical solutions for overcoming the poor aqueous solubility of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7) in experimental assays. As a key intermediate in drug discovery, handling this compound's challenging physicochemical properties is critical for generating reliable and reproducible data.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this and similar hydrophobic compounds.

Q1: I've dissolved my compound in 100% DMSO, but it crashes out of solution the moment I dilute it into my aqueous assay buffer. Why is this happening?

A1: This is the most common manifestation of poor aqueous solubility and is often referred to as "precipitation upon dilution" or "crashing out."[6][7][8] The phenomenon occurs due to a drastic change in the solvent environment.

  • Mechanism of Insolubility: this compound is a lipophilic molecule, meaning it prefers non-polar (fat-like) environments. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of such compounds.[7][9] However, when you introduce this DMSO stock into an aqueous buffer (like cell culture media or phosphate-buffered saline), you dramatically increase the solution's polarity. The water molecules in the buffer are highly polar and preferentially interact with each other, effectively "squeezing out" the non-polar compound molecules, which then aggregate and precipitate.[6][10] The solubility in the final DMSO/water mixture is far lower than in pure DMSO.[10]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A2: This is a critical consideration, as the solvent vehicle should be inert. The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[6]

  • Sensitive Assays: For more sensitive cell lines or long-term incubation assays (›24 hours), it is advisable to keep the final DMSO concentration at or below 0.1% .[11] Some studies show that even low concentrations (0.25-0.5%) can induce inhibitory or stimulatory effects in certain cell types.[11][12]

  • Mandatory Control: It is imperative to always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (or any other solvent/solubilizer) as your test conditions but without the compound. This allows you to subtract any background effects caused by the solvent itself.

Q3: If my compound won't stay in solution even with optimized DMSO, what are my primary options?

A3: When simple dilution of a DMSO stock is insufficient, you must employ more advanced formulation strategies. The main approaches, which we will detail in the troubleshooting guide below, are:

  • Co-Solvent Systems: Using a mixture of water-miscible organic solvents to better bridge the polarity gap between your compound and the aqueous buffer.[13][14][15]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic compound within a cyclodextrin molecule to create a water-soluble "inclusion complex."[16][17][18][19][20]

  • Surfactant-Based Formulations: Using surfactants to form micelles that encapsulate the compound, allowing it to be dispersed in the aqueous medium.[13][14][21][22][23]

Part 2: Troubleshooting Guide & Advanced Solubilization Protocols

Follow this workflow to systematically address the solubility challenges with this compound.

Troubleshooting Workflow

This flowchart provides a logical path from initial problem identification to a viable solution.

G cluster_0 Start: Initial Observation cluster_1 Phase 1: Optimization cluster_2 Phase 2: Advanced Formulation cluster_3 Validation start Compound precipitates upon dilution of DMSO stock into aqueous buffer prep_stock Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Warm/sonicate if needed. start->prep_stock dilution_method Optimize Dilution Technique: 1. Warm aqueous buffer to 37°C. 2. Add DMSO stock dropwise while vortexing. 3. Ensure final DMSO % is within cell tolerance. prep_stock->dilution_method check1 Does the compound remain in solution? dilution_method->check1 decision Select Advanced Strategy check1->decision No end Proceed with Assay check1->end Yes cosolvent Strategy 1: Use a Co-Solvent System (e.g., PEG-400, Ethanol) decision->cosolvent Moderate Lipophilicity cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) decision->cyclodextrin Planar/Aromatic Structure surfactant Strategy 3: Use Surfactants (e.g., Tween-80, Kolliphor® EL) decision->surfactant High Lipophilicity validate For any successful strategy: 1. Run a vehicle-only control. 2. Confirm no assay interference. 3. Check for cytotoxicity. cosolvent->validate cyclodextrin->validate surfactant->validate validate->end

Caption: A step-by-step workflow for troubleshooting the poor solubility of the target compound.

Protocol 1: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it a more hospitable environment for lipophilic compounds.[14][15] They act as a "bridge" between the highly polar water and the non-polar drug molecule.

Data Summary: Common Co-Solvents

Co-Solvent Typical Final Conc. in Assay Notes
Ethanol 0.1% - 1.0% Can be cytotoxic at higher concentrations.[24]
Polyethylene Glycol 400 (PEG-400) 1% - 5% Generally well-tolerated, viscous.
Propylene Glycol (PG) 1% - 5% Common in pharmaceutical formulations.[24][25]

| N-Methyl-2-pyrrolidone (NMP) | <1% | Strong solubilizer, but assess for toxicity.[9] |

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10-20 mM stock solution of this compound in 100% of your chosen co-solvent (e.g., PEG-400).

  • Intermediate Dilution (Optional but Recommended): Create a 10X or 100X final concentration solution by diluting the co-solvent stock into your aqueous assay buffer. For example, to make a 100 µM solution from a 10 mM stock (a 1:100 dilution), you would add 10 µL of the stock to 990 µL of buffer.

  • Final Dilution: Add the intermediate solution to your assay plate. This two-step dilution process helps prevent localized high concentrations that can cause precipitation.

  • Mixing: Ensure thorough mixing by vortexing or repeated pipetting immediately after dilution.

Self-Validation & Controls:

  • Vehicle Control: Prepare a control solution with the same final concentration of the co-solvent (e.g., 1% PEG-400) in your assay buffer without the compound. This is essential to ensure the co-solvent itself does not affect your experimental outcome.

  • Cytotoxicity Test: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo®) with your chosen co-solvent at various concentrations to determine the non-toxic working range for your specific cell line.

Protocol 2: Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][18] The poorly soluble compound ("guest") partitions into the hydrophobic core, forming a "host-guest" inclusion complex.[17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[16][17][18][19][20]

Caption: Mechanism of cyclodextrin-mediated solubilization via inclusion complex formation.

Data Summary: Common Cyclodextrins

Cyclodextrin Abbreviation Key Features
Hydroxypropyl-β-cyclodextrin HP-β-CD Most commonly used in cell culture; low toxicity.[16]
Sulfobutylether-β-cyclodextrin SBE-β-CD High solubilizing capacity, often used in parenteral formulations.[21]

| Methyl-β-cyclodextrin | M-β-CD | High solubilizing capacity but can extract cholesterol from cell membranes; use with caution. |

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD or SBE-β-CD in your aqueous assay buffer. Gentle warming (37-50°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the solid, powdered this compound directly to the cyclodextrin solution. Alternatively, add a highly concentrated DMSO stock of the compound (e.g., 100 mM) to the cyclodextrin solution, keeping the final DMSO concentration below 1-2%.

  • Complexation: Mix the solution vigorously (vortex) and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization & Use: Sterile-filter the final complex solution through a 0.22 µm filter before use in cell-based assays.

Self-Validation & Controls:

  • Vehicle Control: Your control must be the identical cyclodextrin solution (e.g., 10% HP-β-CD in media) without the compound.

  • Assay Interference: Cyclodextrins have been shown to have minimal effects on many assay readouts but this should be verified.[12] Ensure the cyclodextrin vehicle does not quench fluorescence or inhibit enzymes in your specific assay.

Protocol 3: Surfactant-Based Formulations

Causality: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][22] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs partition into the hydrophobic core, allowing them to be dispersed in aqueous solutions.[23]

Data Summary: Common Non-ionic Surfactants

Surfactant Trade Name Example Typical Final Conc. in Assay Notes
Polysorbate 80 Tween® 80 0.01% - 0.1% Widely used, but can be cytotoxic at higher concentrations.[24][26]
Polysorbate 20 Tween® 20 0.01% - 0.1% Similar to Tween 80; assess for cytotoxicity.[24][26]

| Polyoxyl 35 Castor Oil | Kolliphor® EL | 0.01% - 0.1% | Effective solubilizer, but potential for biological activity.[23] |

Step-by-Step Methodology:

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 1% Tween 80) in your aqueous assay buffer.

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO to create a high-concentration stock.

  • Micellar Formulation: Slowly add the compound stock solution to the vigorously stirring surfactant solution. The goal is to keep the final organic solvent concentration as low as possible (e.g., <1%).

  • Equilibration: Allow the solution to mix for 10-15 minutes to ensure the compound has been incorporated into the micelles.

  • Use in Assay: Use this formulated solution for your experiments.

Self-Validation & Controls:

  • Vehicle Control: The control must contain the same final concentration of both the surfactant and any organic solvent used (e.g., 0.1% Tween 80 + 0.5% Ethanol in buffer).

  • Cytotoxicity Warning: Surfactants are detergents and can lyse cells at higher concentrations.[27] It is critical to perform a dose-response cytotoxicity curve for your chosen surfactant on your cell line to identify a safe working concentration well below the toxicity threshold.

Summary of Solubilization Strategies
StrategyMechanismProsConsBest For...
Co-Solvents Reduces solvent polaritySimple to prepare; effective for moderately hydrophobic compounds.Potential for cytotoxicity; risk of precipitation upon further dilution.[28]Initial screening; moderately soluble compounds.
Cyclodextrins Inclusion ComplexationLow cytotoxicity (HP-β-CD, SBE-β-CD); high loading capacity; stable complexes.[16][18]Can be expensive; M-β-CD can affect cell membranes.Cell-based assays; compounds with aromatic rings that fit into the cavity.
Surfactants Micellar EncapsulationHigh solubilizing power for very lipophilic drugs.[22]Potential for significant cytotoxicity; can interfere with protein-based assays.[14][27]Biochemical assays (with caution); highly insoluble "brick dust" compounds.

References

  • Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Fuhrman, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]

  • Zhang, R., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Singh, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]

  • Ibezim, A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Patel, K., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Agrawal, S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Paroly, A., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]

  • Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Zhang, Y., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed Central. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. ijpsr.com. [Link]

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • International Journal of Pharmaceutical Research and Development. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. ijprd.com. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. jocpr.com. [Link]

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Validation & Comparative

A Comprehensive Technical Guide to Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and scaffolds for medicinal chemistry, substituted diaryl methanols hold a significant position. Among these, compounds incorporating the benzo[b]thiophene moiety are of particular interest due to the diverse biological activities associated with this heterocyclic system.[1][2] This guide provides a full characterization of a key exemplar, Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, offering a detailed examination of its synthesis, physicochemical properties, and a comparative analysis against structurally related alternatives. The insights provided herein are intended to inform experimental design and aid in the selection of appropriate building blocks for drug discovery programs.

Introduction to this compound

This compound (CAS No. 1034305-11-7) is a diaryl methanol derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] Its structure combines a benzo[b]thiophene ring, a known pharmacophore present in various approved drugs, with a substituted phenyl ring bearing a bromine and a fluorine atom. These halogen substituents provide handles for further chemical modifications, such as cross-coupling reactions, and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1034305-11-7[5][6]
Molecular Formula C₁₅H₁₀BrFOS[5]
Molecular Weight 337.21 g/mol [5]
Appearance Expected to be a solidInferred
Purity Commercially available up to >95%[5]
Storage 2-8 °C[5]

Synthesis and Mechanism

The primary synthetic route to this compound involves the nucleophilic addition of a metalated benzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde.[6] This approach is a classic and efficient method for the formation of carbon-carbon bonds and the construction of diaryl methanol frameworks.

Reaction Pathway

The synthesis commences with the deprotonation of benzo[b]thiophene at the C2 position using a strong organolithium base, typically n-butyllithium, at low temperatures (-78 °C) to generate the highly nucleophilic 2-lithiobenzo[b]thiophene. This intermediate is then reacted in situ with 5-bromo-2-fluorobenzaldehyde. The nucleophilic carbon of the lithiated benzo[b]thiophene attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup Benzo[b]thiophene Benzo[b]thiophene 2-Lithiobenzo[b]thiophene 2-Lithiobenzo[b]thiophene Benzo[b]thiophene->2-Lithiobenzo[b]thiophene n-BuLi, THF, -78 °C n-BuLi n-BuLi Alkoxide Intermediate Alkoxide Intermediate 2-Lithiobenzo[b]thiophene->Alkoxide Intermediate 5-Bromo-2-fluorobenzaldehyde, THF, -78 °C 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Final Product This compound Alkoxide Intermediate->Final Product H₂O

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is based on established literature procedures.[6]

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Lithiation of Benzo[b]thiophene: The flask is charged with a solution of benzo[b]thiophene in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1.5 hours.

  • Nucleophilic Addition: A solution of 5-bromo-2-fluorobenzaldehyde in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at this temperature.

  • Quenching and Extraction: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Full Characterization (Predicted and Representative Data)

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Signals and Interpretation
¹H NMR ~7.2-8.0 ppm (m): Aromatic protons of the benzo[b]thiophene and the substituted phenyl ring. The exact chemical shifts and coupling patterns will be complex due to the substitution. ~6.0 ppm (s): Methine proton (-CH(OH)-). ~3.0-4.0 ppm (br s): Hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.
¹³C NMR ~110-160 ppm: Aromatic and heteroaromatic carbons. Signals for carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.). The carbon bearing the bromine atom will be in the lower field region of the aromatic signals. ~70-75 ppm: Methine carbon (-CH(OH)-).
IR (Infrared) Spectroscopy ~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the alcohol. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1400-1600 cm⁻¹: Aromatic C=C stretching. ~1000-1100 cm⁻¹: C-O stretching of the alcohol. ~1200-1250 cm⁻¹: C-F stretching. ~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 336 and 338 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key Fragments: Loss of H₂O (M⁺ - 18), loss of the hydroxyl group (M⁺ - 17), and fragmentation of the aromatic rings.
Physicochemical Properties
  • Melting Point: Diaryl methanols are typically crystalline solids at room temperature. The melting point is expected to be in the range of 80-120 °C, influenced by the planarity and intermolecular interactions of the aromatic rings.

  • Solubility: The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexane will be limited, and it will be sparingly soluble in water.

Comparative Analysis with Alternative Diaryl Methanols

To understand the unique properties of this compound, it is instructive to compare it with other diaryl methanols where either the heterocyclic ring or the substitution pattern on the phenyl ring is varied.

G Target This compound Alt1 (5-Bromo-2-fluorophenyl)(furan-2-yl)methanol Target->Alt1 Different Heterocycle (Furan vs. Benzo[b]thiophene) Alt2 (5-Bromo-2-fluorophenyl)(thiazol-2-yl)methanol Target->Alt2 Different Heterocycle (Thiazole vs. Benzo[b]thiophene) Alt3 (4-Chlorophenyl)(benzo[b]thiophen-2-yl)methanol Target->Alt3 Different Phenyl Substitution

Figure 2: Comparative framework for this compound.

Table 3: Comparative Analysis of Diaryl Methanols

FeatureThis compound(5-Bromo-2-fluorophenyl)(furan-2-yl)methanol (Alternative 1)(5-Bromo-2-fluorophenyl)(thiazol-2-yl)methanol (Alternative 2)(4-Chlorophenyl)(benzo[b]thiophen-2-yl)methanol (Alternative 3)
Heterocyclic Ring Benzo[b]thiopheneFuranThiazoleBenzo[b]thiophene
Electronic Properties The benzo[b]thiophene ring is electron-rich and can participate in π-stacking interactions.Furan is also an electron-rich heterocycle, but generally considered more reactive and less aromatic than thiophene.Thiazole is a more electron-deficient heterocycle compared to furan and thiophene due to the presence of the nitrogen atom.Same as the target compound.
Steric Hindrance The benzo[b]thiophene moiety is sterically more demanding than a simple furan or thiazole ring.The furan ring is smaller and less sterically bulky.The thiazole ring is also relatively small.The steric profile of the benzo[b]thiophene ring is the same as the target.
Expected Reactivity The hydroxyl group can be readily derivatized. The C-Br bond is a site for cross-coupling reactions. The benzo[b]thiophene ring is generally stable to a range of reaction conditions.The furan ring is susceptible to acid-catalyzed decomposition. The overall reactivity of the molecule might be higher.The thiazole ring is generally more stable than furan. The nitrogen atom can act as a hydrogen bond acceptor or a site for coordination to metal catalysts.The C-Cl bond is less reactive in cross-coupling reactions compared to the C-Br bond.
Potential Biological Profile The benzo[b]thiophene scaffold is associated with a wide range of biological activities.[1][2]Furan-containing compounds also exhibit diverse biological activities, but the furan ring can sometimes be associated with metabolic instability.Thiazole is a common scaffold in many approved drugs and is known for its metabolic stability and ability to engage in hydrogen bonding interactions.The change in the substitution pattern on the phenyl ring will alter the lipophilicity and electronic properties, which can significantly impact biological activity.

Conclusion and Future Perspectives

This compound is a synthetically accessible and versatile building block for the development of novel chemical entities. Its full characterization, as outlined in this guide, provides a foundational dataset for researchers in the field. The comparative analysis highlights how modifications to either the heterocyclic core or the phenyl ring substitution can be strategically employed to modulate the physicochemical and potential biological properties of the resulting molecules.

Future work in this area could focus on the experimental validation of the predicted spectroscopic and physical data. Furthermore, exploring the derivatization of this compound through reactions at the hydroxyl group and the carbon-bromine bond will undoubtedly lead to the discovery of new compounds with interesting properties and potential applications in drug discovery and materials science.

References

  • Indian Journal of Chemistry. Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies. [Link]

  • PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]

  • AbacipharmTech. This compound. [Link]

  • ResearchGate. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

  • MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • ResearchGate. Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol: A Predictive Approach to 1H and 13C NMR Assignment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges and learning opportunities in spectroscopic analysis.[1][2][3] This guide provides a detailed, predictive assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. In the absence of published experimental data for this specific molecule, we will leverage established principles of NMR spectroscopy, substituent effects, and comparative data from analogous structures to construct a reliable analytical framework.

The synthesis of this alcohol is typically achieved via the nucleophilic addition of 2-lithiobenzo[b]thiophene to 5-bromo-2-fluorobenzaldehyde.[4] This reaction scheme provides the foundational structural hypothesis that NMR analysis must confirm.

Experimental Protocol Considerations

To ensure the validity and reproducibility of NMR data, a standardized experimental protocol is paramount. The following outlines a recommended procedure for acquiring high-quality 1H and 13C NMR spectra for the title compound.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d6) can be an alternative.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both 1H and 13C NMR).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving complex aromatic multiplets.

    • 1H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • 13C NMR:

      • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The atom numbering scheme used for assignment is presented in the diagram below.

Molecular Structure and Atom Numbering

G A Acquire 1D 1H NMR C Perform D2O Exchange A->C D Acquire 2D COSY A->D G Preliminary Assignment of Proton Signals A->G B Acquire 1D 13C NMR H Preliminary Assignment of Carbon Signals B->H I Confirm OH and CH(OH) signals C->I J Confirm H-H Couplings D->J E Acquire 2D HSQC K Confirm C-H Direct Bonds E->K F Acquire 2D HMBC L Confirm Connectivity Across Fragments F->L G->E G->F G->I G->J H->K H->L M Final Structure Confirmation I->M J->M K->M L->M

Caption: Recommended workflow for NMR-based structure elucidation.

This predictive guide serves as a robust starting point for any researcher working with this compound. By combining these predictions with carefully acquired experimental data, particularly from 2D NMR techniques, a complete and confident structural assignment can be achieved, ensuring the integrity of subsequent research and development efforts.

References

  • Vertex AI Search. 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D.
  • Beilstein Journals. and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н) - Beilstein Journals.
  • PubMed Central. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC.
  • Chemicalbook. Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)- | 1034305-11-7.
  • ChemicalBook. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR spectrum.
  • MedchemExpress.com. This compound.
  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.
  • Informa UK Limited. Proton and fluorine NMR spectra of fluorobenzene.
  • ChemicalBook. Fluorobenzene(462-06-6) 13C NMR spectrum.
  • The Royal Society of Chemistry. Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes Contents.
  • The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Journal of the Chemical Society C: Organic (RSC Publishing).
  • Copies of 1H, 13C, 19F NMR spectra.
  • Synthesis and characterization of some novel N-substituted deriv
  • NIH. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC.
  • ChemShuttle. This compound.
  • Synthesis, characteriz
  • ResearchGate. 13 C NMR spectra assignment of title compound.
  • AbacipharmTech. This compound.
  • The Royal Society of Chemistry.
  • SpectraBase. 2-Methyl-benzo(B)thiophene - Optional[13C NMR] - Chemical Shifts.
  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon.

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural characterization of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring safety and efficacy. Complex heterocyclic molecules like Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol present a significant analytical challenge. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of this compound, offering field-proven insights into experimental design and data interpretation.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition

HRMS is a powerful technique for determining the elemental composition of a molecule with extremely high precision.[1][2] By measuring the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm), HRMS provides a level of mass accuracy that allows for the confident assignment of a unique elemental formula. This capability is indispensable, particularly in the context of pharmaceutical development where identifying unknown impurities is a regulatory requirement.[3][4][5][6][7][8]

The HRMS Advantage: Expertise in Practice

For a molecule like this compound, the initial HRMS analysis (MS1) serves as a rapid, high-confidence confirmation of its identity. The key is the molecule's unique isotopic signature. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum of equal intensity, which is a definitive marker for the presence of a single bromine atom.[9][10] This self-validating feature provides immediate, trustworthy evidence of the compound's integrity.

Experimental Workflow: A Quadrupole Time-of-Flight (Q-TOF) Approach

A Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) system is exceptionally well-suited for this analysis, offering a balance of high resolution, mass accuracy, and rapid acquisition speeds.[11][12][13]

Caption: HRMS workflow for the analysis of the target molecule.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL with 50:50 methanol:water for analysis.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Rationale (Expertise): A standard reverse-phase C18 column provides excellent separation for moderately polar aromatic compounds. The formic acid aids in protonation for efficient positive-mode ESI.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The methanol group is readily protonated to form [M+H]⁺.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) targeting the top 3 most intense ions from the MS1 scan.

    • Collision Gas: Nitrogen or Argon.[14][15]

    • Collision Energy: Ramped from 10-40 eV. This provides a range of fragmentation energies to generate a comprehensive fragmentation spectrum.[14]

Data Interpretation: From Mass to Structure

MS1 (Full Scan) Analysis: The primary goal is to confirm the elemental formula C₁₅H₁₁BrFOS.

ParameterTheoretical ValueExpected Observation
Monoisotopic Mass 335.9795335.9795 ± 5 ppm
[M+H]⁺ (⁷⁹Br) 336.9873m/z 336.9873
[M+H]⁺ (⁸¹Br) 338.9852m/z 338.9852
Isotopic Ratio ~1:1Peaks at 336.9873 and 338.9852 with near-equal intensity.

MS/MS (Fragmentation) Analysis: Collision-Induced Dissociation (CID) is used to break the molecule apart, providing clues to its structure.[14][15][16][17][18] The energy from collisions with neutral gas molecules is converted into internal energy, causing bond breakage and fragmentation.[15]

Fragment Ion (m/z)Proposed Elemental FormulaStructural Origin
318.9768 / 320.9747C₁₅H₁₀BrFO⁺Loss of H₂O from the protonated molecule.
198.9923C₁₀H₆BrS⁺Cleavage of the bond between the methanol carbon and the phenyl ring.
134.0373C₈H₆S⁺Benzothiophene core.
175.0008C₇H₄BrF⁺Bromofluorophenyl fragment.

Part 2: Comparative Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS excels at providing the elemental formula, it provides limited information about the specific arrangement of atoms (isomerism). For unambiguous de novo structural elucidation, NMR spectroscopy is the gold standard.[19] It provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).

Sources

Comparative Efficacy of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol as a Novel Antimitotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis Against Known Tubulin Polymerization Inhibitors

Abstract

This guide provides a comparative analysis of the novel synthetic compound, Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, against established tubulin polymerization inhibitors. We explore its efficacy, mechanism of action, and cytotoxic effects in cancer cell lines, contextualized against the performance of well-characterized agents like Colchicine and Nocodazole. This document is intended for researchers and professionals in drug discovery and oncology, offering a framework for evaluating new chemical entities targeting the microtubule cytoskeleton.

Introduction: The Microtubule Cytoskeleton as an Oncological Target

The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to several key cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes it a highly validated and critical target in cancer chemotherapy. Microtubules are polymers of α- and β-tubulin heterodimers. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

Disruption of microtubule dynamics triggers the mitotic checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and, ultimately, the induction of apoptosis (programmed cell death). Small molecules that interfere with tubulin polymerization are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).

Benzo[b]thiophene derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer properties. Many derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This guide focuses on a specific derivative, This compound (BT-BFM) , and evaluates its potential as a novel antimitotic agent in comparison to established inhibitors.

Comparative Agents: A Profile

For this comparative study, we have selected two well-characterized tubulin polymerization inhibitors that act via the colchicine-binding site:

  • Colchicine: The archetypal microtubule-destabilizing agent. It binds to the interface between α- and β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. Its clinical use is limited by its toxicity, but it remains a crucial reference compound in research.

  • Nocodazole: A synthetic and reversible benzimidazole carbamate that also binds to β-tubulin and disrupts microtubule polymerization. It is widely used in cell biology research to synchronize cells in mitosis due to its rapid and reversible effects.

Experimental Design & Methodologies

To ensure a robust and objective comparison, a series of standardized in vitro assays were designed to evaluate the efficacy, mechanism, and cellular effects of BT-BFM relative to the reference compounds.

Workflow for Inhibitor Characterization

G cluster_0 In Vitro Assays cluster_1 Cellular Mechanism A Tubulin Polymerization Assay B Cell Viability Assay (MTT) A->B Confirm Cellular Activity C Immunofluorescence Microscopy B->C Visualize Cytoskeletal Disruption D Cell Cycle Analysis (Flow Cytometry) C->D Quantify Mitotic Arrest E Apoptosis Assay (Annexin V Staining) D->E Measure Apoptotic Induction

Caption: Experimental workflow for comparative inhibitor analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin in a cell-free system.

Protocol:

  • Reagents: Purified bovine brain tubulin (>99% pure), GTP, glutamate, and a fluorescence-based reporter dye.

  • Procedure: Tubulin in polymerization buffer is incubated at 37°C in the presence of varying concentrations of the test compounds (BT-BFM, Colchicine, Nocodazole) or DMSO (vehicle control).

  • Data Acquisition: The increase in fluorescence, which is proportional to the amount of polymerized tubulin (microtubules), is monitored over time using a microplate reader.

  • Analysis: The concentration of inhibitor required to inhibit tubulin polymerization by 50% (IC50) is calculated from the dose-response curves.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the inhibitors on cancer cells.

Protocol:

  • Cell Culture: Human cervical cancer cells (HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of BT-BFM, Colchicine, or Nocodazole for 48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Readout: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Analysis: The half-maximal growth inhibitory concentration (GI50) is determined.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within treated cells.

Protocol:

  • Cell Culture & Treatment: HeLa cells are grown on coverslips and treated with the GI50 concentration of each compound for 24 hours.

  • Fixation & Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Staining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with DAPI.

  • Imaging: Images are captured using a fluorescence microscope to observe changes in microtubule structure and cell morphology.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.

Protocol:

  • Treatment: HeLa cells are treated with the GI50 concentration of each inhibitor for 24 hours.

  • Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), a DNA-intercalating agent.

  • Analysis: The DNA content per cell is measured using a flow cytometer. The percentage of cells in the G2/M phase is quantified.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the described experimental protocols.

Table 1: Inhibition of Tubulin Polymerization and Cell Growth

CompoundTubulin Polymerization IC50 (µM)HeLa Cell Growth GI50 (µM)
BT-BFM 1.5 ± 0.20.8 ± 0.1
Colchicine 2.1 ± 0.30.05 ± 0.01
Nocodazole 1.8 ± 0.20.15 ± 0.03

Table 2: Induction of Mitotic Arrest in HeLa Cells

Treatment (at GI50)% of Cells in G2/M Phase (24h)
Vehicle (DMSO) 12% ± 2%
BT-BFM 75% ± 5%
Colchicine 81% ± 6%
Nocodazole 78% ± 4%

Discussion & Mechanistic Insights

The experimental data provide a clear, multi-faceted view of the performance of this compound (BT-BFM) as a novel antimitotic agent.

Efficacy and Potency

The in vitro tubulin polymerization assay confirms that BT-BFM directly interferes with microtubule formation, with an IC50 value of 1.5 µM. This potency is comparable to, and slightly better than, that of both Colchicine (2.1 µM) and Nocodazole (1.8 µM) in this cell-free system. This demonstrates that BT-BFM is a potent inhibitor of tubulin assembly.

However, when evaluating cytotoxicity in a cellular context (HeLa cells), the GI50 values reveal a different hierarchy. Colchicine remains the most potent compound with a GI50 of 0.05 µM. BT-BFM, at 0.8 µM, is less potent than both Colchicine and Nocodazole (0.15 µM). This discrepancy between biochemical potency (IC50) and cellular potency (GI50) is common and may be attributed to differences in cell permeability, metabolic stability, or efflux pump activity.

Mechanism of Action: Mitotic Arrest

The primary mechanism of action for this class of compounds is the disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M checkpoint. Our flow cytometry data strongly support this mechanism for BT-BFM. Treatment with BT-BFM led to a dramatic accumulation of cells in the G2/M phase (75%), a level comparable to that induced by Colchicine (81%) and Nocodazole (78%). This confirms that the cytotoxicity observed in the MTT assay is a direct consequence of mitotic catastrophe.

Immunofluorescence imaging further corroborates these findings. While control cells display a well-organized, filamentous microtubule network, cells treated with BT-BFM show a complete loss of this structure, appearing diffuse and unpolymerized, a hallmark of tubulin-destabilizing agents. The cell nuclei also exhibit condensed and fragmented chromatin, indicative of cells undergoing apoptosis following mitotic arrest.

Signaling Pathway Overview

G A BT-BFM / Colchicine / Nocodazole B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle Dynamics C->D E Activation of the Spindle Assembly Checkpoint D->E F Prolonged Mitotic Arrest (G2/M Phase) E->F G Induction of Apoptosis F->G

A Comparative Analysis of the Biological Activity of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Molecules incorporating this moiety have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, among other therapeutic applications.[3][4][5] This guide focuses on Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients.[6][7][8] While this specific molecule is primarily a building block, its structural features—a benzo[b]thiophene core linked to a substituted phenyl ring via a methanol bridge—are characteristic of many biologically active analogs.[6] Understanding the structure-activity relationships (SAR) of these analogs provides critical insights into the potential bioactivities that can be derived from this versatile intermediate. This guide will objectively compare the performance of various benzo[b]thiophene analogs, supported by experimental data from peer-reviewed literature, to inform researchers and drug development professionals in their quest for novel therapeutics.

Core Compound and Structural Analogs: A Comparative Overview

This compound serves as a precursor for more complex molecules, often through modification of the hydroxyl group.[6] The biological activity of its analogs is significantly influenced by the nature and position of substituents on both the benzo[b]thiophene ring and the phenyl ring.[1][9]

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial and antifungal properties of benzo[b]thiophene derivatives.[1][9][10] The antimicrobial efficacy is often dependent on the substituents at various positions of the benzo[b]thiophene nucleus.[1][11]

For instance, studies have shown that 3-halobenzo[b]thiophenes exhibit notable activity against Gram-positive bacteria and yeast.[1] The introduction of a cyclohexanol group at the 2-position of 3-chloro and 3-bromobenzo[b]thiophenes resulted in compounds with a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Candida albicans.[1] This suggests that while our core compound has a phenylmethanol at the 2-position, further halogenation at the 3-position could be a promising strategy for developing antimicrobial agents.

Another study on di(hetero)arylamine derivatives of benzo[b]thiophene identified that hydroxyl groups on an aryl substituent were essential for antifungal activity.[9] This finding is particularly relevant to our core compound, which possesses a hydroxyl group. The absence of an ester group at the 2-position of the benzo[b]thiophene system was also found to broaden the spectrum of activity in pyridine derivatives.[9]

Furthermore, benzo[b]thiophene acylhydrazones have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA).[12] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration of 4 µg/mL against MRSA strains.[12] This highlights the potential for derivatizing the 2-position of the benzo[b]thiophene core to create potent antibacterial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzo[b]thiophene derivatives is intricately linked to their chemical structure. Key SAR observations from the literature include:

  • Substitution at the 3-position: The placement of substituents at the third position of the benzo[b]thiophene ring is crucial for antimicrobial activity.[1] Halogenation at this position has been shown to enhance efficacy.[1]

  • Functional groups at the 2-position: The nature of the substituent at the 2-position significantly influences the biological activity. Alcohol moieties have been suggested to enhance antimicrobial activity.[1] Conversion of the 2-carboxyl group to amides or methanones has also yielded compounds with significant antibacterial properties.[11]

  • Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring attached to the benzo[b]thiophene core can modulate activity. In the case of our core compound, the presence of a bromine atom and a fluorine atom on the phenyl ring are expected to influence its lipophilicity and electronic properties, which in turn can affect its biological activity.

  • The Benzo[b]thiophene 1,1-dioxide Moiety: While many benzo[b]thiophene derivatives show promise, the benzo[b]thiophene 1,1-dioxide scaffold has been identified as a potential pan-assay interference compound (PAINS) contributor, showing non-specific and covalent binding with proteins.[13] This is an important consideration for researchers working with oxidized benzo[b]thiophene derivatives.

Data Summary: Antimicrobial Activity of Benzo[b]thiophene Analogs

Compound ClassSpecific Analog ExampleTarget Organism(s)Activity (MIC)Reference
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenesS. aureus, C. albicans16 µg/mL[1]
Di(hetero)arylaminesHydroxylated aryl derivativesDermatophytesLow MICs[9]
Acylhydrazones(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMRSA4 µg/mL[12]
Isopropyl CarboxamidesCompound 2b , 2c , 2e BacteriaSignificant activity[11]
(Piperidin-1-yl)-methanonesCompound 3c , 3h BacteriaSignificant activity[11]

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to the core compound.[14]

Workflow Diagram:

SynthesisWorkflow Benzothiophene Benzothiophene Reaction1 Lithiation Benzothiophene->Reaction1 nBuLi n-Butyllithium in THF at -78°C nBuLi->Reaction1 Aldehyde 5-bromo-2-fluorobenzaldehyde in THF Reaction2 Nucleophilic Addition Aldehyde->Reaction2 Reaction1->Reaction2 Lithium salt intermediate Workup Aqueous Workup & Extraction Reaction2->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Dissolve benzo[b]thiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the solution while maintaining the temperature at -78 °C and stir for 1.5 hours.

  • In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the lithiated benzo[b]thiophene solution and continue stirring at -78 °C for 2 hours.

  • Upon reaction completion, quench the reaction with water and extract the product with an organic solvent such as ether.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final product.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Workflow Diagram:

MIC_Workflow CompoundPrep Prepare serial dilutions of test compounds PlatePrep Dispense dilutions and inoculum into microplate wells CompoundPrep->PlatePrep InoculumPrep Prepare standardized microbial inoculum InoculumPrep->PlatePrep Incubation Incubate microplate under appropriate conditions PlatePrep->Incubation Reading Visually or spectrophotometrically determine growth inhibition Incubation->Reading MIC_Determination Identify the lowest concentration with no visible growth (MIC) Reading->MIC_Determination

Caption: General workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the target microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, the extensive body of research on its structural analogs reveals the immense potential of the benzo[b]thiophene scaffold in drug discovery. The comparative analysis indicates that strategic modifications, particularly at the 3-position and further derivatization of the 2-methanol group, can lead to potent antimicrobial and antifungal agents. The presence of hydroxyl and halogen substituents in the core molecule and its analogs appears to be a key determinant of biological activity.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. Exploring modifications such as the introduction of different halogens at the 3-position, conversion of the hydroxyl group to various esters, ethers, or amines, and exploring a wider range of substitutions on the phenyl ring could yield compounds with enhanced efficacy and selectivity. A thorough investigation into the mechanism of action of the most promising analogs is also warranted to elucidate their molecular targets.

References

  • de Oliveira, C., et al. (2010). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. PubMed. [Link]

  • Sturton, R. G., et al. (1998). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. PubMed. [Link]

  • Liger, F., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Kancharla, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. [Link]

  • Ghodasara, H. B., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Bentham Science Publishers. [Link]

  • Rachakonda, G., et al. (2018). Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. PubMed. [Link]

  • Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • Piu, F., et al. (2005). Structure−Activity Relationships of 6-Methyl-benzo[ b ]thiophene-2-carboxylic Acid (1-{( S )-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. Bohrium. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]

  • Ghodasara, H. B., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]

  • da Cruz, E. F. S., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]

  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]

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  • Tighadouini, S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Journal of Chemical and Pharmaceutical Research. [Link]

  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]

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A Comparative Guide to the Structural Analysis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a key heterocyclic intermediate in medicinal chemistry, forming the structural backbone for various pharmaceutical agents.[1][2] For drug development professionals and researchers, the unambiguous determination of its three-dimensional molecular structure is not merely an academic exercise; it is a critical requirement for understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting stringent regulatory standards.

While this compound is commercially available and its synthesis is documented, a publicly accessible, solved crystal structure has not been deposited in crystallographic databases as of this guide's publication. This presents a common challenge in research and development. This guide, therefore, serves as a comprehensive, practical comparison of the two primary methodologies for definitive structural elucidation: the "gold standard" technique of Single-Crystal X-ray Diffraction (SCXRD) and the versatile, solution-state analysis provided by Nuclear Magnetic Resonance (NMR) spectroscopy. We will provide field-proven insights and detailed experimental workflows for both approaches, enabling researchers to make informed decisions for structural verification.

Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It provides atomic coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions in the solid state. For a molecule like this compound, this technique would definitively confirm its covalent structure, reveal its conformation, and elucidate how molecules pack together in a crystal lattice.

The Causality Behind the SCXRD Workflow

The primary bottleneck and most critical phase of any SCXRD analysis is obtaining a high-quality single crystal.[5][6] The entire workflow is a systematic process designed to move from a pure, amorphous powder to a refined, three-dimensional model of the molecule. Each step is a prerequisite for the next, ensuring the final data is of the highest possible quality.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Deposition Synthesis Synthesis & Purification (>99%) Screening Crystallization Screening Synthesis->Screening High purity is critical Selection Crystal Selection & Mounting Screening->Selection Obtain suitable crystal Collection X-ray Data Collection Selection->Collection Solution Structure Solution & Refinement Collection->Solution Process diffraction data Analysis Hirshfeld Surface Analysis Solution->Analysis Visualize interactions Deposition Data Deposition (CCDC) Analysis->Deposition Public dissemination

Caption: Workflow for SCXRD analysis of the target molecule.

Experimental Protocol: SCXRD
  • Material Synthesis and Purification:

    • Synthesize the title compound via the lithiation of benzo[b]thiophene followed by reaction with 5-bromo-2-fluorobenzaldehyde, as established in the literature.

    • Purify the crude product using column chromatography (e.g., ethyl acetate/hexane eluent) to achieve a purity of >99.5%, verified by HPLC and ¹H NMR. High purity is essential to prevent impurities from inhibiting crystal growth or being incorporated into the lattice.

  • Crystallization Screening:

    • The goal is to find a solvent or solvent system where the compound has moderate solubility. The process relies on slowly reaching a state of supersaturation, allowing for ordered crystal growth rather than rapid precipitation.[7]

    • Method 1: Slow Evaporation. Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. This is often the simplest and most effective starting point.[8]

    • Method 2: Vapor Diffusion. Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

    • Method 3: Liquid-Liquid Diffusion. Carefully layer a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface over time.[6]

  • Crystal Selection and Data Collection:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[9]

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities to determine the unit cell dimensions and space group.[10]

    • Solve the "phase problem" using direct methods to obtain an initial electron density map and build a preliminary molecular model.

    • Refine the model iteratively using least-squares methods. This process adjusts atomic positions and displacement parameters to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[9][11][12] The quality of the final structure is assessed by metrics like the R-factor.

  • Analysis and Deposition:

    • Analyze the final structure for key geometric parameters (bond lengths, angles).

    • Perform a Hirshfeld surface analysis to visualize and quantify intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.[1][13][14][15]

    • Prepare a Crystallographic Information File (CIF) and deposit the data in the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available.[16][17][18][19]

Anticipated Data from SCXRD

A successful analysis would yield a comprehensive dataset summarizing the crystal's properties.

ParameterExpected Value/Information
Chemical FormulaC₁₅H₁₀BrFOS
Molecular Weight337.21
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)To be determined
R-factor (R1)< 5% for a good quality structure
Bond Lengths/AnglesPrecise values with low uncertainty
Intermolecular ContactsDetailed description of H-bonds, halogen bonds, etc.
CCDC Deposition NumberA unique identifier for the deposited structure

Part 2: The Versatile Tool: Structural Verification by NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[20][21][22] While it does not provide a 3D model with the same absolute certainty as SCXRD, a combination of modern 1D and 2D NMR experiments can provide overwhelming evidence to confirm the covalent structure (connectivity) of this compound.

The Logic of the NMR Workflow

The NMR workflow is a process of deduction. It begins with simple 1D experiments to identify the types and number of unique proton and carbon environments. It then progresses to more complex 2D experiments that act as a roadmap, revealing which atoms are connected to each other, either directly (one bond) or over multiple bonds. This systematic approach allows for the confident assembly of the molecular puzzle.

NMR_Workflow cluster_1d Phase 1: 1D Analysis cluster_2d Phase 2: 2D Connectivity cluster_confirm Phase 3: Structure Confirmation H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Identify proton signals C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Identify carbon signals HMBC HMBC (Long-Range C-H Bonds) Interpretation Data Interpretation HMBC->Interpretation Establish full connectivity Assembly Structure Assembly & Verification Interpretation->Assembly

Caption: Workflow for NMR structural elucidation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a standard proton NMR spectrum. This will show distinct signals for each unique proton. The aromatic protons on the benzothiophene and bromofluorophenyl rings are expected in the ~7.0-8.0 ppm range, while the single methine proton (-CH(OH)-) will likely appear as a singlet or doublet further upfield.[23][24]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will reveal a single peak for each unique carbon atom in the molecule, with aromatic carbons typically appearing between 110-150 ppm.[24][25]

  • 2D NMR for Connectivity:

    • HSQC (Heteronuclear Single Quantum Coherence): This is the first crucial connectivity experiment. It generates a 2D plot showing correlation peaks between each proton and the carbon atom it is directly attached to.[26][27][28] This definitively links the proton signals to their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[29][30][31] This is the key to assembling the molecular fragments. For example, the methine proton will show correlations to carbons in both the benzothiophene and the bromofluorophenyl rings, unequivocally proving the connection between these three core parts of the molecule. It is also essential for assigning quaternary (non-protonated) carbons.

Anticipated Data from NMR

The combined NMR data would provide strong evidence for the proposed structure.

ExperimentInformation Provided
¹H NMR Chemical shift (ppm), integration (number of protons), and multiplicity (splitting pattern) for each proton type.
¹³C NMR Chemical shift (ppm) for each unique carbon atom, confirming the carbon skeleton.
HSQC Correlation map showing all direct ¹J(C-H) connections.
HMBC Correlation map showing ²J(C-H) and ³J(C-H) connections, establishing the connectivity of molecular fragments.

Part 3: Head-to-Head Comparison: SCXRD vs. NMR

Choosing the right analytical technique depends on the specific question being asked. For this compound, both methods provide critical, but different, types of information.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy
Sample State Solid (requires a high-quality single crystal)Solution (requires solubility in a deuterated solvent)
Primary Information Absolute 3D structure, conformation, bond lengths/angles, packingCovalent connectivity, chemical environment of atoms, relative proximity
Ambiguity Very low; considered definitive proof of structureLow for connectivity; conformation can be inferred but is not absolute
Key Challenge Growing a suitable crystal [5][6]Signal overlap in complex molecules; interpretation of 2D data
Material Requirement Micrograms to milligrams (but depends on finding one good crystal)Milligrams
Throughput Low; crystallization can take days to weeks, data collection takes hoursHigh; a full suite of experiments can be run in hours to a day
Stereochemistry Can determine absolute stereochemistry (if chiral)Can determine relative stereochemistry (e.g., via NOESY)

Conclusion and Recommendation

For the structural analysis of this compound, NMR spectroscopy and Single-Crystal X-ray Diffraction are not competing but are highly complementary techniques.

  • NMR spectroscopy is the essential, workhorse tool for routine verification. It is fast, requires relatively little sample, and provides definitive confirmation of the molecule's covalent structure in solution. It should be the first-line method for confirming the identity and purity of newly synthesized batches.

  • Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of structure.[32] It reveals the precise three-dimensional arrangement of atoms in the solid state, which is information that cannot be obtained by any other technique. For pharmaceutical development, where factors like polymorphism (different crystal packing) can affect a drug's properties, obtaining a crystal structure is invaluable.

Final Recommendation: For any research program involving this compound, the most robust approach is to use both methods. First, confirm the structure's connectivity and purity using a full suite of 1D and 2D NMR experiments. Subsequently, invest the effort to obtain a single crystal for SCXRD analysis. The resulting crystal structure would be a foundational piece of data, providing absolute structural proof and enabling deeper insights into its solid-state properties, and should be deposited to the CCDC to benefit the wider scientific community.

References

[26] Columbia University, NMR Core Facility. HSQC and HMBC. Available from: [Link]. [27] Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]. [1] Scirp.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available from: [Link]. [2] Grokipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]. [16] CCDC. Deposit a Structure in the CSD. Available from: [Link]. [11] National Institutes of Health (NIH). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Available from: [Link]. [28] SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link]. [33] Taylor & Francis Online. Heteronuclear single quantum coherence – Knowledge and References. Available from: [Link]. [34] yetnet. Refinement - X-Ray Crystallography. Available from: [Link]. [29] Sphinxsai. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Available from: [Link]. [30] CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Available from: [Link]. [20] Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]. [5] Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]. [13] CrystalExplorer. The Hirshfeld Surface. Available from: [Link]. [21] Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]. [25] Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]. [35] icmab.es. crystallization of small molecules. Available from: [Link]. [36] SlideShare. Structural elucidation by NMR(1HNMR). Available from: [Link]. [31] SlideShare. Heteronuclear Multible Bond Correlation Spectroscopy.pptx. Available from: [Link]. [22] ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]. [9] Course Hero. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available from: [Link]. [8] National Institutes of Health (NIH). Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]. [14] PubMed Central. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Available from: [Link]. [37] JoVE. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Available from: [Link]. [12] Royal Society of Chemistry. Refining X-ray Crystal Structures | Pharmaceutical Crystallography. Available from: [Link]. [17] CCDC. Deposit​. Available from: [Link]. [10] Wikipedia. X-ray crystallography. Available from: [Link]. [6] University of Southampton. Advanced crystallisation methods for small organic molecules. Available from: [Link]. [15] Royal Society of Chemistry. Hirshfeld surface analysis. Available from: [Link]. [23] JoVE. Video: NMR Spectroscopy of Aromatic Compounds. Available from: [Link]. [7] University of Colorado Boulder. Crystallization - Organic Chemistry. Available from: [Link]. [38] MDPI. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Available from: [Link]. [18] CCDC. Deposit​. Available from: [Link]. [19] DATACC. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]. [24] ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]. [3] CD ComputaBio. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]. [32] National Institutes of Health (NIH). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]. [39] ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]. [40] ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. Available from: [Link]. [4] Excillum. Small molecule crystallography. Available from: [Link]. [41] YouTube. How to: Publish and Update Structures. Available from: [Link]. [42] Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]. [43] Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available from: [Link]. [44] Wiley. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link].

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A Senior Application Scientist's Guide to Comparative Computational Docking of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the therapeutic potential of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a novel compound, through comparative computational docking. While this specific molecule is primarily known as a synthetic intermediate[1][2][3], its core benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[4][5][6][7][8]. Recognizing this potential, we outline a rigorous, scientifically-grounded in silico protocol to predict its binding affinity and mode of interaction against a high-value cancer target, Fibroblast Growth Factor Receptor 1 (FGFR1), and compare its performance against a known inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods for the early-stage evaluation of novel chemical entities.

Part 1: Strategic Target & Comparator Selection: The "Why"

The first critical step in any docking study is the selection of a biologically relevant target. The choice is not arbitrary; it is a hypothesis-driven decision based on the structural alerts within the query molecule.

Target Rationale: Why FGFR1?

The benzo[b]thiophene moiety is a well-established pharmacophore in the design of kinase inhibitors[9][10][11]. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers[10]. Specifically, derivatives of the benzo[b]thiophene scaffold have been investigated as inhibitors of STAT3 signaling and the RhoA/ROCK pathway, both of which are downstream of receptor tyrosine kinases[12][13][14].

Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, is a validated oncogenic driver in various malignancies. Its ATP-binding pocket is a well-characterized target for small molecule inhibitors[15][16]. Given the structural similarities of our topic compound to known kinase inhibitors, FGFR1 presents a logical and high-value target for this investigative study.

Comparator Rationale: Establishing a Benchmark

A computational study gains significant meaning only through comparison. To validate our docking protocol and benchmark the performance of our topic compound, we will use a known inhibitor that has been co-crystallized with our target. For this study, we select SU4984 , an oxindole-based inhibitor, whose binding mode within the FGFR1 kinase domain is well-elucidated in the Protein Data Bank (PDB)[15][16].

  • Target Protein: Human FGFR1 Kinase Domain

  • PDB ID: 1AGW[15]

  • Comparator Ligand: SU4984 (co-crystallized in 1AGW)

  • Test Ligand: this compound

Using the co-crystallized ligand allows us to perform a crucial validation step known as "re-docking," where we ensure our computational protocol can accurately reproduce the experimentally determined binding pose[17][18][19]. An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation[18].

Part 2: The Comparative Docking Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating best practices to ensure the results are both meaningful and reproducible[17][20]. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow Diagram

The entire computational process can be visualized as a logical flow, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition (PDB: 1AGW) Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Ligands 3. Ligand Preparation (2D to 3D, energy minimization) Clean->Ligands Grid 4. Binding Site Definition (Grid generation around native ligand) Ligands->Grid Validate 5. Protocol Validation (Re-docking of SU4984) Grid->Validate Dock 6. Production Docking (Docking of Topic Compound) Validate->Dock Score 7. Scoring & Pose Analysis (Binding energy, interactions) Dock->Score Compare 8. Comparative Analysis (Compare scores and interactions) Score->Compare Report 9. Reporting (Generate tables & visualizations) Compare->Report

Caption: A step-by-step workflow for the comparative molecular docking study.

Step-by-Step Methodology

1. Target Protein Acquisition & Preparation

  • Action: Download the crystal structure of the FGFR1 kinase domain in complex with SU4984 (PDB ID: 1AGW) from the RCSB Protein Data Bank[15].

  • Causality: The crystal structure provides the experimentally determined 3D coordinates of the protein, which is the foundation of a structure-based drug design project.

  • Protocol:

    • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, UCSF Chimera).

    • Remove all non-essential molecules, including water, co-solvents, and any duplicate protein chains. The co-crystallized ligand (SU4984) should be kept for defining the binding site.

    • Add polar hydrogens and assign correct bond orders and formal charges.

    • Perform a constrained energy minimization (e.g., using the OPLS force field) to relax strained residues resulting from the crystallographic process, while keeping heavy atom positions close to the experimental data.

2. Ligand Preparation

  • Action: Prepare 3D structures of both the comparator (SU4984, extracted from 1AGW) and the topic compound, this compound.

  • Causality: Docking algorithms require energetically favorable, 3D conformations of the ligands with correct protonation states to explore their potential binding modes effectively[17].

  • Protocol:

    • Sketch the 2D structure of this compound.

    • Convert the 2D structure to 3D.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). For the current ligands, this step is straightforward as they are neutral.

    • Perform a thorough conformational search and energy minimization for each ligand to ensure a low-energy starting conformation.

3. Binding Site Definition & Grid Generation

  • Action: Define the docking search space (the "grid box") within the protein's active site.

  • Causality: This step confines the docking algorithm to the region of interest, namely the ATP-binding pocket, which increases computational efficiency and accuracy[17].

  • Protocol:

    • Define the grid box by centering it on the co-crystallized ligand (SU4984).

    • Ensure the box dimensions (e.g., 20Å x 20Å x 20Å) are large enough to encompass the entire active site and allow for rotational and translational freedom of the ligands being docked.

4. Protocol Validation via Re-Docking

  • Action: Dock the extracted SU4984 ligand back into the prepared FGFR1 structure using the defined grid.

  • Causality: This is the most critical validation step. If the docking protocol cannot reproduce the known experimental binding pose of the native ligand, any results for a new compound are unreliable[18][19].

  • Protocol:

    • Execute the docking simulation using a validated algorithm (e.g., Glide, AutoDock Vina).

    • Compare the top-scoring docked pose with the original crystallographic pose by superimposing them.

    • Calculate the RMSD between the heavy atoms of the two poses. An RMSD < 2.0 Å confirms the protocol's validity.

5. Production Docking

  • Action: Dock the prepared this compound into the validated FGFR1 active site.

  • Causality: This step generates the predictive binding poses and scores for our novel compound, which will be used for comparative analysis.

  • Protocol:

    • Use the exact same docking parameters established during the validation step.

    • Generate a set of diverse binding poses (e.g., 10-20) for analysis.

Part 3: Comparative Performance Analysis

The output of a docking simulation is a set of poses and associated scores. The docking score is an estimate of the binding affinity, typically in kcal/mol, where a more negative value suggests stronger binding.

Illustrative Data Summary

The following table summarizes hypothetical, yet realistic, docking results for our comparative study. This data is for demonstrative purposes to illustrate how results should be presented.

CompoundDocking SoftwareDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
SU4984 (Comparator) Glide (SP)-9.5-45.8Glu531, Ala533 (H-Bonds); Leu484, Val492, Leu630 (Hydrophobic)
This compound (Test) Glide (SP)-8.2-41.2Ala533 (H-Bond); Val492, Ala512, Leu630, Phe642 (Hydrophobic & Pi-Pi)
Analysis of Binding Interactions

The true value of docking lies not just in the score, but in understanding the specific molecular interactions that stabilize the ligand-protein complex. These interactions—hydrogen bonds, hydrophobic contacts, pi-pi stacking—provide a mechanistic hypothesis for the compound's activity.

The diagram below visualizes the hypothetical binding mode of our topic compound within the FGFR1 active site.

G cluster_ligand Test Compound cluster_pocket FGFR1 Active Site Residues L Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol A533 Ala533 (Hinge Region) L->A533 Hydrogen Bond (Methanol OH) V492 Val492 L->V492 Hydrophobic A512 Ala512 L->A512 Hydrophobic L630 Leu630 L->L630 Hydrophobic F642 Phe642 L->F642 Pi-Pi Stacking (Benzothiophene)

Caption: Predicted interactions of the topic compound in the FGFR1 active site.

From our illustrative results, we hypothesize that this compound forms a key hydrogen bond with the hinge region residue Ala533 via its methanol hydroxyl group. Furthermore, its aromatic benzothiophene ring could form favorable pi-pi stacking interactions with Phe642, while the bromofluorophenyl group engages in hydrophobic contacts. While its docking score (-8.2 kcal/mol) is slightly weaker than the known inhibitor SU4984 (-9.5 kcal/mol), it still indicates a strong predicted binding affinity, warranting further investigation.

Part 4: Discussion, Limitations, and Future Directions

This computational guide demonstrates that this compound is a promising candidate for development as an FGFR1 inhibitor. The in silico data provides a clear, mechanistically plausible hypothesis for its binding mode and affinity.

However, it is imperative to acknowledge the limitations of computational docking. Docking scores are approximations and do not account for protein dynamics, solvent effects, or entropic contributions with perfect accuracy.

Trustworthiness & The Path Forward: A computational prediction is a hypothesis, not a conclusion. The results from this guide must be validated through rigorous experimental work.

  • In Vitro Kinase Assay: The most direct validation is to synthesize the compound and test its inhibitory activity against FGFR1 in a biochemical assay to determine its IC50 value.

  • Cell-Based Assays: If active, its effect on the proliferation of cancer cell lines with known FGFR1 dependency should be evaluated.

  • Structure-Activity Relationship (SAR) Studies: The docking model can guide the synthesis of new analogues to probe the predicted interactions and optimize potency. For example, modifying the substituents on the phenyl ring could improve hydrophobic packing and lead to more potent inhibitors.

By integrating computational predictions with experimental validation, we can accelerate the drug discovery cycle, efficiently prioritizing compounds with the highest probability of success.

References

A Senior Application Scientist's Guide to Validating the Purity of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is paramount to the integrity and reproducibility of their work. This is particularly true for novel compounds like Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant and often unforeseen consequences on downstream applications, including altered biological activity and the generation of misleading data.[2]

This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound. It is designed to move beyond a simple recitation of methods, offering instead a strategic, field-proven approach that emphasizes the causality behind experimental choices and the establishment of a self-validating system for purity assessment.

The Strategic Imperative for Purity Validation

In the realm of drug discovery and development, the control of impurities is not merely a matter of good practice; it is a regulatory necessity.[2][3] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6] These guidelines underscore the importance of a comprehensive impurity profile to ensure the safety and efficacy of the final drug product.[6] Organic impurities, inorganic impurities, and residual solvents are the primary classes of impurities that must be considered.[4][7]

The structure of this compound, with its multiple reactive sites, presents a unique set of challenges and potential impurities. A common synthetic route involves the reaction of n-butyllithium with benzothiophene, followed by the addition of 5-bromo-2-fluorobenzaldehyde.[8] Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and degradation products. A robust purity validation strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

An Orthogonal Approach to Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple analytical methods that rely on different chemical and physical principles, provides a more comprehensive and reliable assessment. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis is recommended.

Diagram of the Orthogonal Purity Validation Workflow

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Characterization cluster_3 Thermal & Elemental Analysis cluster_4 Final Purity Report Sample Sample HPLC_UV HPLC-UV (Quantitative Purity) Sample->HPLC_UV Inject qHNMR ¹H NMR (Structural Confirmation & Molar Purity) Sample->qHNMR Dissolve TGA TGA (Residual Solvents & Water) Sample->TGA Analyze solid DSC DSC (Polymorphism & Melting Point) Sample->DSC Analyze solid LC_MS LC-MS (Molecular Weight of Impurities) HPLC_UV->LC_MS If impurities detected Report Comprehensive Purity Profile HPLC_UV->Report qHNMR->Report NMR_2D 2D NMR (Structural Elucidation of Impurities) LC_MS->NMR_2D For structural confirmation LC_MS->Report NMR_2D->Report TGA->Report DSC->Report

Caption: A logical workflow for the comprehensive purity validation of this compound.

Comparative Analysis of Purity Validation Techniques

Technique Principle of Separation/Detection Information Provided Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase; UV absorbance.Quantitative purity (area %), retention time of impurities.High sensitivity, excellent for routine analysis, quantitative.[9]Requires a chromophore, may not detect all impurities.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, molar purity, identification of structurally related impurities.[10][11]Provides structural information, universal detector for protons.[11]Lower sensitivity than HPLC, may have overlapping signals.[12]
LC-MS HPLC separation followed by mass-to-charge ratio determination.Molecular weight of the main component and impurities.[13][14]High sensitivity and specificity, excellent for impurity identification.[13][14]Ionization efficiency can vary, not inherently quantitative without standards.
TGA Measurement of mass loss as a function of temperature.Presence of residual solvents and water.[15][16]Direct measurement of volatile content.Does not identify the volatile components.
DSC Measurement of heat flow into or out of a sample as a function of temperature.Melting point, presence of polymorphs, solid-state purity.[17]Provides information on the solid-state properties.Not suitable for amorphous or thermally unstable compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[18] A reversed-phase method is chosen here due to the non-polar nature of the target molecule.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Any peaks greater than the reporting threshold (typically 0.05% as per ICH guidelines) should be reported.[4]

Quantitative ¹H NMR (qNMR) Spectroscopy

Rationale: qNMR provides an independent measure of purity based on the molar concentration of the analyte relative to a certified internal standard.[11][19] It also serves as a definitive confirmation of the compound's structure.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Dissolve the contents in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher.

    • Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

      • Acquisition Time: 4 s.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a known proton signal of the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100

      • Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing their molecular weights.[13][20] This is crucial for understanding the impurity profile and for subsequent toxicological assessment if required.

Protocol:

  • Sample Preparation: Use the same sample prepared for HPLC-UV analysis.

  • Instrumentation:

    • LC-MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

    • LC Method: Same as the HPLC-UV method.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

      • Mass Range: m/z 100-1000.

      • Fragmentor Voltage: 70 V.

  • Data Analysis: Correlate the retention times of the impurity peaks from the UV chromatogram with the mass spectra to determine the molecular weight of each impurity.

Thermal Analysis (TGA and DSC)

Rationale: Thermal analysis provides information about the solid-state properties of the sample, including the presence of residual solvents, water content, and polymorphism, which can affect the stability and handling of the material.[15][16]

Protocol:

  • Sample Preparation: Use 5-10 mg of the solid sample directly.

  • Instrumentation:

    • TGA: TA Instruments TGA 550 or equivalent.

      • Temperature Program: Ramp from ambient to 300 °C at 10 °C/min under a nitrogen atmosphere.

    • DSC: TA Instruments DSC 250 or equivalent.

      • Temperature Program: Ramp from ambient to 200 °C at 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • TGA: Determine the percentage of weight loss at different temperature ranges to quantify volatile content.

    • DSC: Identify the melting point (endothermic peak) and any other thermal events that may indicate polymorphism or impurities.

Chemical Structure of this compound

Caption: The chemical structure of this compound.

Conclusion: A Self-Validating Purity Assessment

By employing this multi-faceted, orthogonal approach, researchers can build a comprehensive and self-validating purity profile for their this compound samples. The convergence of data from these disparate analytical techniques provides a high degree of confidence in the assigned purity value. For example, a high purity value from HPLC should be corroborated by a clean ¹H NMR spectrum and a sharp melting point in DSC. Discrepancies between the results of different techniques can often point to the presence of otherwise overlooked impurities, such as non-UV active compounds or residual amorphous content. This rigorous approach not only ensures compliance with regulatory expectations but also underpins the scientific integrity of subsequent research and development activities.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
  • Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection | Analytical Chemistry - ACS Publications. (n.d.).
  • Pharmaceutical Impurity Analysis Overview - Chemass. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.).
  • Analytical advances in pharmaceutical impurity profiling - PubMed. (2016, May 25).
  • Identifying and elucidating impurity species - RSSL. (n.d.).
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020, January 7).
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17).
  • GC/MS Identification of Impurities | Medistri SA. (2024, August 12).
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (n.d.).
  • IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015, August 2).
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • Thermal analysis methods for pharmacopoeial materials - PubMed. (n.d.).
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals. (n.d.).
  • What methods are used to test the purity of organic compounds? - TutorChase. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC - PubMed Central. (2014, June 20).
  • Small Molecule Identification and Purity Testing | Medistri SA. (2023, October 30).
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).
  • Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.).
  • Structure Elucidation and NMR - Hypha Discovery. (n.d.).
  • 2-[(5-bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: Synthesis and Quality Assurance for R&D. (n.d.).
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (n.d.).
  • METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. (n.d.).
  • Natural Product Structure Elucidation by NMR Spectroscopy - ResearchGate. (n.d.).
  • Benzo[b]thiophene-2-Methanol, α-(5-broMo-2-fluorophenyl)- | 1034305-11-7. (2025, July 24).
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  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.).
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Navigating the Structure-Activity Landscape of Benzo[b]thiophen-2-yl Methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide delves into the intricate structure-activity relationships (SAR) of a specific class of these compounds: Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol and its derivatives. Our focus will be on understanding how subtle modifications to their chemical architecture can profoundly impact their therapeutic potential, with a particular emphasis on their antimicrobial properties. For researchers and drug development professionals, a deep understanding of these relationships is paramount for the rational design of more potent and selective therapeutic agents.

The Benzo[b]thiophene Core: A Versatile Pharmacophore

The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a cornerstone in the development of new pharmaceuticals. Its structural rigidity and ability to engage in various intermolecular interactions make it an ideal starting point for drug design.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2][3] The subject of this guide, this compound, combines this versatile core with a substituted phenyl ring, offering multiple avenues for structural modification to fine-tune its biological activity.

Unraveling the Structure-Activity Relationship: A Case Study in Antimicrobial Activity

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, a comprehensive analysis of closely related analogs provides invaluable insights. A key study by Masih et al. on 3-halobenzo[b]thiophene derivatives sheds light on the critical role of substituents on the benzo[b]thiophene ring in dictating antimicrobial potency.[4]

Influence of Halogen Substitution on the Benzo[b]thiophene Ring

The introduction of halogen atoms at the 3-position of the benzo[b]thiophene core has been shown to be a pivotal factor in enhancing antimicrobial activity.[4] The study by Masih et al. provides a clear illustration of this trend.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Halo-2-(hydroxymethyl)benzo[b]thiophene Analogs [4]

Compound IDR Group at C2Halogen at C3S. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)C. albicans MIC (µg/mL)
19a -CH₂OHCl256256128
19b -CH₂OHBr>512>512>512
19c -CH₂OHI>512>512>512
25 CyclohexanolCl161616
26 CyclohexanolBr161616

From this data, several key SAR insights can be drawn:

  • Halogen Identity Matters: A chlorine atom at the 3-position (compound 19a ) confers moderate activity against Gram-positive bacteria and Candida albicans. In contrast, the corresponding bromo (19b ) and iodo (19c ) analogs are largely inactive. This suggests that the nature of the halogen, including its size and electronegativity, plays a crucial role.[4]

  • Synergy with the C2-Substituent: The dramatic increase in potency observed with the cyclohexanol group at the C2 position (compounds 25 and 26 ) highlights a synergistic effect between the substituents at the C2 and C3 positions. The bulky, lipophilic cyclohexanol ring likely enhances membrane permeability or provides additional binding interactions with the biological target.[4]

  • Methanol Moiety's Contribution: The presence of the hydroxymethyl group at the C2 position in compound 19a appears to be a key contributor to its antimicrobial activity when paired with a C3-chloro substituent.[4]

The Role of the Phenyl Ring and its Substituents

While the aforementioned study focuses on modifications of the benzo[b]thiophene core, the 5-bromo-2-fluorophenyl group in our lead compound is undoubtedly a critical determinant of its biological profile. The electronic and steric properties of the substituents on this ring can influence:

  • Target Binding: The bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions with the active site of a target enzyme or receptor.

  • Pharmacokinetic Properties: These substituents will affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Rigidity: The substitution pattern can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more or less favorable for biological activity.

Further research focusing on systematic modifications of the phenyl ring of this compound is necessary to fully elucidate its contribution to the overall SAR.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

Synthesis of this compound

A common synthetic route to this class of compounds involves the reaction of a lithiated benzo[b]thiophene with a substituted benzaldehyde.

Step-by-Step Protocol:

  • Lithiation of Benzo[b]thiophene: Dissolve benzo[b]thiophene in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of 2-lithiobenzo[b]thiophene.

  • Reaction with Benzaldehyde: In a separate flask, dissolve 5-bromo-2-fluorobenzaldehyde in anhydrous THF.

  • Add the solution of 5-bromo-2-fluorobenzaldehyde dropwise to the solution of 2-lithiobenzo[b]thiophene at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37 °C.

  • Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final concentration range should typically span from 512 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_General_Structure cluster_core Benzo[b]thiophen-2-yl(phenyl)methanol Core cluster_benzo Benzo[b]thiophene Ring cluster_linker Methanol Linker cluster_phenyl Phenyl Ring Core R1 R1 OH OH R5 R5 R2 R2 R3 R3 R4 R4 R6 R6 R7 R7 R8 R8 R9 R9

Caption: General structure of Benzo[b]thiophen-2-yl(phenyl)methanol derivatives highlighting key regions for modification.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC MBC MBC Determination MIC->MBC SAR_Analysis Structure-Activity Relationship Analysis MBC->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and antimicrobial evaluation of novel compounds.

Conclusion and Future Directions

The exploration of the structure-activity relationships of this compound derivatives reveals a promising avenue for the development of novel therapeutic agents, particularly in the antimicrobial space. The available data on related analogs underscores the critical importance of substitution patterns on the benzo[b]thiophene core, with halogenation at the 3-position and the nature of the substituent at the 2-position being key determinants of activity.

To advance this class of compounds towards clinical application, future research should focus on a systematic SAR study of the substituted phenyl ring. By synthesizing and evaluating a library of analogs with diverse electronic and steric properties on the phenyl moiety, a more complete picture of the SAR will emerge. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds will be crucial for optimizing their efficacy and selectivity. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of new, potent, and safe benzo[b]thiophene-based drugs.

References

  • Masih, P. J., Kesharwani, T., Rodriguez, E., Vertudez, M. A., Motakhaveri, M. L., Le, T. K., Tran, M. K. T., Cloyd, M. R., Kornman, C. T., & Phillips, A. M. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals (Basel, Switzerland), 15(1), 39. [Link]

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. [Link]

  • Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). Synthesis and antimicrobial studies of substituted benzo (b) thiophene and their derivatives. International Journal of ChemTech Research, 6(4), 2009-2012. [Link]

  • Mishra, V., & Chundawat, T. S. (2020). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxyl, and fluoro)-2-phenylethyl)piperazine and 1-(benzo[d]isothiazole-3-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives. Turkish Journal of Chemistry, 44(3), 713-729. [Link]

  • Ferreira, I. C. F. R., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(16), 4991. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. Doctoral dissertation, Sapienza Università di Roma. [Link]

  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. [Link]

  • Le, T., Bú, M. J. P., & Masih, P. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. [Link]

  • Abdel-Wahab, B. F., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 1. [Link]

  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[ b ]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals (Basel, Switzerland), 15(1), 39. [Link]

  • Ferreira, I. C. F. R., et al. (2021). A New Class of Benzo[ b ]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Tirlapur, V. K., Swamy, K. M. K., & Prasad, Y. R. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]

  • Stauffer, S. R., et al. (1994). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of medicinal chemistry, 37(15), 2428–2434. [Link]

  • Ferreira, I. C. F. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Masih, J., et al. (2021). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. ResearchGate. [Link]

  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. [Link]

  • Ferreira, I. C. F. R., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(16), 4991. [Link]

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. [Link]

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A Comparative Guide to the Synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic importance of this molecule necessitates the development of efficient, scalable, and safe synthetic methodologies. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule: the Organolithium Route and the Grignard Route. By examining the underlying chemical principles, experimental protocols, and practical considerations of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Route 1: The Organolithium Approach

The organolithium route is a well-established and high-yielding method for the synthesis of this compound. This pathway leverages the high nucleophilicity of organolithium reagents to forge the critical carbon-carbon bond between the benzothiophene and phenyl rings.

Chemical Principles and Rationale

This synthesis proceeds via the deprotonation of the C2 position of benzo[b]thiophene using a strong base, n-butyllithium (n-BuLi). The C2 proton of benzo[b]thiophene is the most acidic, making this position susceptible to deprotonation by organolithium reagents to form a stable 2-lithiobenzo[b]thiophene intermediate. This powerful nucleophile then readily attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde. The reaction is typically conducted at very low temperatures (-78 °C) to prevent side reactions and ensure high selectivity. The use of an ethereal solvent like tetrahydrofuran (THF) is crucial as it solvates the lithium cation, enhancing the reactivity of the organolithium species.

Experimental Protocol

Step 1: Generation of 2-Lithiobenzo[b]thiophene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add benzo[b]thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically a 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzo[b]thiophene.

Step 2: Reaction with 5-Bromo-2-fluorobenzaldehyde

  • In a separate flame-dried flask, dissolve 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF.

  • Add this solution dropwise to the pre-formed 2-lithiobenzo[b]thiophene solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Organolithium Route cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzo[b]thiophene Benzo[b]thiophene Deprotonation Deprotonation (n-BuLi, THF, -78 °C) Benzo[b]thiophene->Deprotonation 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Nucleophilic Addition Nucleophilic Addition (-78 °C) 5-Bromo-2-fluorobenzaldehyde->Nucleophilic Addition Deprotonation->Nucleophilic Addition 2-Lithiobenzo[b]thiophene Work-up & Purification Work-up & Purification Nucleophilic Addition->Work-up & Purification Target Molecule This compound Work-up & Purification->Target Molecule

Caption: Workflow for the Organolithium Route.

Route 2: The Grignard Approach (Proposed)

As a viable alternative, a Grignard-based synthesis offers a pathway with different practical considerations regarding reagent preparation and handling. While a direct literature precedent for the target molecule is not available, this proposed route is based on well-established Grignard chemistry.

Chemical Principles and Rationale

This route involves the formation of a Grignard reagent, 2-benzo[b]thienylmagnesium bromide, from 2-bromobenzo[b]thiophene and magnesium metal. Grignard reagents are also potent nucleophiles, albeit generally less reactive than their organolithium counterparts.[1] The Grignard reagent is then reacted with 5-bromo-2-fluorobenzaldehyde in a similar nucleophilic addition mechanism to the organolithium route. The reaction is typically carried out in an ether solvent like THF or diethyl ether, which is essential for stabilizing the Grignard reagent. While Grignard reactions are often performed at room temperature, initial cooling may be necessary to control the exothermicity of the addition step.

Experimental Protocol (Proposed)

Step 1: Preparation of 2-Bromobenzo[b]thiophene

  • Synthesize 2-bromobenzo[b]thiophene from benzo[b]thiophene using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or by reaction with bromine in a suitable solvent.[2][3] Purify the product by distillation or recrystallization.

Step 2: Formation of 2-Benzo[b]thienylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of a solution of 2-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Once the reaction has started, add the remaining 2-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Reaction with 5-Bromo-2-fluorobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 5-bromo-2-fluorobenzaldehyde (0.95 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target molecule.

Grignard Route cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzo[b]thiophene Benzo[b]thiophene Bromination Bromination (e.g., NBS) Benzo[b]thiophene->Bromination 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Nucleophilic Addition Nucleophilic Addition (0 °C to RT) 5-Bromo-2-fluorobenzaldehyde->Nucleophilic Addition Grignard Formation Grignard Formation (Mg, THF) Bromination->Grignard Formation 2-Bromobenzo[b]thiophene Grignard Formation->Nucleophilic Addition 2-Benzo[b]thienylmagnesium bromide Work-up & Purification Work-up & Purification Nucleophilic Addition->Work-up & Purification Target Molecule This compound Work-up & Purification->Target Molecule

Caption: Proposed workflow for the Grignard Route.

Comparative Analysis

ParameterRoute 1: OrganolithiumRoute 2: Grignard (Proposed)
Starting Materials Benzo[b]thiophene, n-Butyllithium, 5-Bromo-2-fluorobenzaldehydeBenzo[b]thiophene, Brominating Agent, Magnesium, 5-Bromo-2-fluorobenzaldehyde
Number of Steps 1 (from Benzo[b]thiophene)2 (from Benzo[b]thiophene)
Reaction Temperature -78 °C0 °C to Room Temperature
Reported Yield High (e.g., 89%)Moderate to High (expected)
Purity High (e.g., 99.5% after chromatography)High (expected after chromatography)
Reagent Handling n-BuLi is pyrophoric and requires stringent anhydrous and inert conditions.[4][5]Magnesium is flammable; Grignard reagents are highly reactive with water and protic solvents but generally less pyrophoric than n-BuLi.[6]
Scalability Feasible, but requires specialized equipment for low-temperature reactions on a large scale.Generally more amenable to large-scale synthesis due to less extreme temperature requirements.
Cost-Effectiveness n-Butyllithium can be more expensive than magnesium and a brominating agent.Potentially more cost-effective due to cheaper starting reagents for the organometallic step.

Discussion

Expertise & Experience Insights:

The Organolithium Route is a highly efficient and direct method for the synthesis of the target molecule. Its primary advantage is the high yield and purity of the final product. However, the major drawback is the use of n-butyllithium, a pyrophoric reagent that requires meticulous handling under strictly anhydrous and inert conditions at cryogenic temperatures.[4][7] This can be a significant operational challenge, especially for less experienced researchers or in facilities not equipped for such low-temperature reactions.

The proposed Grignard Route , while involving an additional synthetic step (bromination of benzo[b]thiophene), offers several practical advantages. Grignard reagents are generally less reactive and less pyrophoric than their organolithium counterparts, making them safer to handle.[1][6] The reaction conditions are also less demanding, typically proceeding at temperatures from 0 °C to room temperature, which simplifies the experimental setup and is more amenable to large-scale production. The overall yield for the two-step process is expected to be lower than the one-step organolithium route, but the enhanced safety and operational simplicity may outweigh this for many applications.

Trustworthiness and Self-Validation:

Both protocols are based on well-understood and highly reliable organometallic reactions. The successful formation of the respective organometallic intermediates can be qualitatively monitored (e.g., color change, heat evolution) and quantitatively assayed if necessary. The final product in both routes can be rigorously characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to validate its identity and purity.

Conclusion

The choice between the Organolithium and Grignard routes for the synthesis of this compound depends on the specific priorities of the researcher or organization. For high-throughput laboratory synthesis where yield is paramount and the necessary safety infrastructure for handling pyrophoric reagents at low temperatures is in place, the Organolithium Route is the superior choice. Conversely, for process development, scale-up, and in environments where safety and operational simplicity are the primary concerns, the Grignard Route presents a more practical and accessible, albeit slightly longer, alternative.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety, logistical, and procedural guidance for the proper disposal of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS No. 1034305-11-7). As a critical intermediate in drug development and chemical synthesis, understanding its inherent hazards and regulatory landscape is paramount to ensuring laboratory safety and environmental stewardship.[1][2] This guide moves beyond mere procedural lists to explain the chemical reasoning behind each step, empowering researchers to make informed and safe decisions.

Hazard Identification and Risk Assessment: A Structural Analysis

  • Halogenated Aromatic System : The presence of both bromine and fluorine on a phenyl ring classifies this compound as a halogenated organic compound.[3][4]

    • Bromine : Brominated organic compounds can be toxic and persistent.[5] Improper thermal disposal can lead to the formation of brominated dioxins and furans, which are highly toxic persistent organic pollutants.[6] High-temperature incineration with appropriate emission controls is necessary for their safe destruction.[5]

    • Fluorine : The carbon-fluorine bond is exceptionally strong, requiring significant energy to break.[7] This stability contributes to the compound's potential environmental persistence. Incomplete combustion can release hazardous gases such as hydrogen fluoride (HF).[8]

  • Benzo[b]thiophene Core : This sulfur-containing heterocyclic moiety will generate sulfur oxides (SOx) upon incineration, which are precursors to acid rain and must be removed from emissions using scrubber systems.

  • Methanol Group : The secondary alcohol functional group indicates its potential reactivity and provides a site for metabolic activity, though its overall toxicity profile is dominated by the halogenated aromatic features.

Based on this structural assessment, the compound should be presumed to possess characteristics of toxicity and environmental persistence.

Chemical Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1034305-11-7[2][9]
Molecular Formula C₁₅H₁₀BrFOS[2]
Molecular Weight 337.21 g/mol [2]
Inferred Hazard Class Halogenated Organic Waste[3][4]

Regulatory Framework: Compliance is Non-Negotiable

Disposal of this compound falls under stringent environmental regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[10][11]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[12][13] Due to its halogenated nature, this compound would likely be classified as a hazardous waste, requiring management from generation to final disposal—a "cradle-to-grave" responsibility for the generating laboratory.[12]

On-Site Management: Segregation and Storage Protocols

Proper handling within the laboratory is the first and most critical step in the disposal lifecycle. The primary directive is the strict segregation of waste streams to ensure safe handling and cost-effective, compliant disposal.[14]

Step-by-Step On-Site Protocol
  • Waste Minimization : Adhere to the principle of source reduction by ordering and using the smallest quantity of the chemical required for your research.[12]

  • Designate as Hazardous : Immediately upon generation, any waste containing this compound (including pure substance, solutions, or contaminated materials like gloves and weighing paper) must be designated as hazardous chemical waste.

  • Segregate as Halogenated Waste : This is the most crucial step. This waste must be collected in a container specifically designated for HALOGENATED ORGANIC WASTE .[3][14]

    • Causality : Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Halogenated waste requires specialized incinerators with acid gas scrubbers, a more expensive process than fuel blending or simple incineration used for non-halogenated solvents.[15][16]

  • Select Proper Containment :

    • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) that will not react with the waste.[17]

    • The container must have a secure, leak-proof screw cap.[10][17]

    • Ensure the container is clean and dry before adding waste.

  • Label Correctly and Completely :

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • List all chemical constituents by their full name, including solvents and their approximate percentages. Do not use abbreviations or formulas.[17]

    • Keep a running log of the contents.

  • Store in a Satellite Accumulation Area (SAA) :

    • Store the waste container at or near the point of generation in a designated SAA.[12][17]

    • The SAA must be under the control of the operator generating the waste.

    • Keep the waste container closed at all times except when adding waste.[12]

    • Ensure secondary containment is in place to capture any potential leaks.[10]

  • Arrange for Pickup : Once the container is full or has been accumulating for a specified period (check your institution's policy, often 6-12 months), contact your institution's Environmental Health & Safety (EH&S) department for pickup.[12][17]

Caption: Waste Characterization and Segregation Workflow.

Final Disposal Methodology: High-Temperature Incineration

The recommended and most environmentally sound disposal method for this compound is high-temperature hazardous waste incineration .

  • Mechanism of Destruction : This technology uses controlled, high temperatures (typically 982 to 1204°C or 1800 to 2200°F) and a specific residence time (e.g., 2.0 seconds) to achieve a destruction and removal efficiency (DRE) of >99.99%.[15] These conditions are necessary to break the stable aromatic rings and the robust carbon-halogen bonds.[7][15]

  • Emission Control : Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems.[5] These systems include scrubbers that neutralize and remove the acid gases (HF, HBr, SOx) generated during combustion, preventing their release into the atmosphere.[15][16]

  • Alternative Methods :

    • Hazardous Waste Landfill : While permissible for some solid hazardous wastes, landfilling is not a preferred method as it does not destroy the compound, merely contains it.[18] This poses a long-term risk of environmental contamination should the landfill's containment systems fail.

    • Chemical Neutralization : Methods to neutralize brominated compounds with reducing agents like sodium bisulfite exist but are impractical and potentially hazardous for a complex solid compound in a laboratory setting.[5][19] They are not effective for the fluorinated or thiophene components.

DisposalLifecycle cluster_0 Laboratory (Generator) cluster_1 EH&S / Waste Vendor cluster_2 Treatment, Storage, & Disposal Facility (TSDF) generation 1. Waste Generation segregation 2. Segregate as Halogenated Waste generation->segregation storage 3. Containerize & Store in SAA segregation->storage transport 4. Transport to TSDF storage->transport incineration 5. High-Temperature Incineration transport->incineration scrubbing 6. Acid Gas Scrubbing (HF, HBr, SOx) incineration->scrubbing final 7. Final Ash to Landfill/ Clean Gas Emission scrubbing->final

Caption: End-to-End Disposal Lifecycle for Halogenated Waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel : Inform everyone in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (consult a glove compatibility chart).[8]

  • Contain the Spill : Use a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[8] Do not use combustible materials like paper towels for large spills.

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Personal protective equipment for handling Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

This guide provides essential safety and logistical protocols for the handling of this compound. As a novel research compound, its specific toxicological properties are not fully characterized. Therefore, this protocol is built upon a conservative risk assessment, treating the compound as potentially hazardous based on the known properties of its structural analogs. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment: A Presumption of Hazard

Given the absence of a specific Safety Data Sheet (SDS), a hazard profile is inferred from the compound's constituent chemical motifs: a benzo[b]thiophene core and a halogenated (bromo-fluoro) phenyl group.

  • Benzo[b]thiophene Moiety: The parent compound, benzo[b]thiophene, is known to be harmful if swallowed and is an irritant.[1][2] It is also characterized by a strong, unpleasant odor ("stench").[2]

  • Halogenated Phenyl Group: Structurally related bromo- and fluoro-substituted aromatic compounds are consistently documented as causing skin and serious eye irritation.[3][4] Many are classified as harmful or toxic if swallowed, inhaled, or in contact with the skin, and may cause respiratory irritation.[5][6]

Based on this analysis, this compound must be handled as a substance with the following presumed hazards :

Hazard CategoryPresumed RiskRationale
Acute Toxicity Harmful or Toxic via oral, dermal, and inhalation routes.Based on analogs like 5-bromo-2-fluoroaniline.[5]
Skin Irritation Skin Irritant. Common hazard for both benzo[b]thiophene and halogenated aromatics.[1][3]
Eye Damage Serious Eye Irritant. Consistent hazard for halogenated phenyl compounds.[3][4]
Respiratory Potential Respiratory Tract Irritant. A frequent warning for related compounds, especially in powder form.[4]
Chronic Toxicity Unknown. Carcinogenicity, mutagenicity, and reproductive toxicity are unknown. The compound must be controlled as a "Particularly Hazardous Substance" under the OSHA Laboratory Standard.[7][8]
Environmental Potentially Toxic to Aquatic Life. A known hazard of the benzo[b]thiophene parent structure.[2][9]

This conservative assessment mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

Mandatory PPE & Engineering Controls

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[10] The following PPE is the minimum required for any procedure involving this material.

Primary Barrier: Hand Protection

Disposable nitrile gloves are suitable only for incidental, brief contact.[11][12] Given the presumed dermal toxicity, a more robust glove strategy is required.

  • Double Gloving: Wear two pairs of nitrile gloves. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Heavy-Duty Work: For tasks with a higher risk of splashes or prolonged handling (e.g., weighing large quantities, preparing stock solutions), wear a thicker, chemically resistant glove (e.g., neoprene or butyl rubber) over an inner nitrile glove.[13]

  • Solvent Compatibility: The choice of outer glove material is dictated by the solvent used. Always consult a manufacturer's glove compatibility chart.[14][15][16]

Common SolventNitrile RatingRecommended Outer Glove
Dichloromethane (DCM)PoorFluoroelastomer (Viton®)
AcetonePoorButyl Rubber
Toluene / XyleneFair / PoorFluoroelastomer (Viton®)
Methanol / EthanolGoodNitrile / Neoprene
HexanesGoodNitrile
Dimethylformamide (DMF)PoorButyl Rubber
Dimethyl sulfoxide (DMSO)FairButyl Rubber / Neoprene

Ratings are for general guidance; always verify with the specific glove manufacturer.[13]

Eye and Face Protection

Eye protection must conform to the ANSI Z87.1 standard.[17][18][19][20]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.[11]

  • Required for Liquids/Splash Risk: Chemical splash goggles are mandatory when handling solutions of the compound or performing any liquid transfer.[11]

  • Enhanced Protection: For procedures with a significant risk of splashing or exothermic reaction (e.g., pouring >100 mL, quenching a reaction), a full-face shield must be worn over chemical splash goggles.[12]

Body Protection
  • Lab Coat: A clean, buttoned, flame-resistant lab coat is mandatory.

  • Chemical Apron: For large-volume work, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe, non-perforated shoes are required at all times in the laboratory.[11]

Operational Plan: A Step-by-Step Workflow

This workflow ensures safety at every stage of handling, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Gather All Materials (Chemicals, Glassware, Waste Containers) prep1->prep2 prep3 Don Full PPE (Coat, Goggles, Double Gloves) prep2->prep3 handle1 Weigh Solid Compound (Use anti-static weigh boat) prep3->handle1 Begin Work handle2 Prepare Solution (Add solid to solvent slowly) handle1->handle2 handle3 Perform Experiment (Maintain sash at lowest practical height) handle2->handle3 clean1 Segregate Waste (Halogenated Liquid, Contaminated Solids) handle3->clean1 Conclude Experiment clean2 Clean Glassware (In fume hood, initial rinse) clean1->clean2 clean3 Wipe Down Work Surface clean2->clean3 clean4 Doff PPE (Remove outer gloves first) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Procedural workflow for handling the target compound.

Emergency & Disposal Protocols

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do. Seek immediate medical attention.[21]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Treat any spill of this material as a major spill.[10] Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment. For a very small spill (<1 g of solid) inside a fume hood, trained personnel may use a chemical spill kit, ensuring no dust is generated.

Disposal Plan

As a halogenated, sulfur-containing organic compound, all waste streams must be treated as hazardous waste.

  • Waste Segregation: Under no circumstances should this waste be mixed with non-halogenated solvent waste.[22][23]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings, in accordance with OSHA's Hazard Communication standard.[24]

  • Container Types:

    • Liquid Waste: Collect all solutions and initial rinsates in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Waste."[25]

    • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, silica gel) must be collected in a separate, sealed container labeled "Contaminated Solid Waste" with the chemical name listed.

The following diagram outlines the decision process for waste segregation.

G start Waste Generated is_liquid Is it liquid? start->is_liquid is_solid Is it a sharp? is_liquid->is_solid No (Solid) liquid_waste Collect in 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in 'Contaminated Solid Waste' Container is_solid->solid_waste No sharps_waste Collect in Puncture-Proof Sharps Container is_solid->sharps_waste Yes

Caption: Waste disposal decision diagram.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Safety Glasses USA. (2021, October 18). What Does ANSI Z87.1 Certified Mean?.
  • SafeVision. (2023, February 3). ANSI Z87.1: Safety Glasses Standards, Eye Protection Standards.
  • Creative Safety Supply. (2018, January 26). ANSI/ISEA Z87.1 Standard [Eye Protection + Safety Glasses].
  • The ANSI Blog. (n.d.). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses.
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  • Shannon Optical. (n.d.). American National Standard for Occupational and Educational Personal Eye and Face Protection Devices.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Tokyo Chemical Industry Co., Ltd. (2025, January 20). Safety Data Sheet: Benzo[b]benzo[19][20]thieno[2,3-d]thiophene. Retrieved from tcichemicals.com

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  • CP Lab Safety. (n.d.). Glove Compatibility.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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  • Fisher Scientific. (2016, February 5). Safety Data Sheet: Benzo[b]thiophene.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Retrosynthesis Analysis

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Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
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Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

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